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Foundational

An In-Depth Technical Guide to 4-Phenyl-2-azaspiro[4.5]decane: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 4-Phenyl-2-azaspiro[4.5]decane, a fascinating heterocyclic compound with significant potential in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Phenyl-2-azaspiro[4.5]decane, a fascinating heterocyclic compound with significant potential in medicinal chemistry. While specific experimental data for this exact molecule is limited in publicly available literature, this document synthesizes information from closely related analogues and established chemical principles to offer a robust framework for its synthesis, characterization, and potential biological applications. As a Senior Application Scientist, the following narrative is grounded in established experimental logic and aims to provide a self-validating system for researchers exploring this chemical space.

Introduction: The Allure of the Azaspiro[4.5]decane Scaffold

The azaspiro[4.5]decane framework, characterized by a pyrrolidine or piperidine ring fused to a cyclohexane ring through a single spiro-carbon, represents a privileged scaffold in drug discovery. Its rigid, three-dimensional structure allows for precise orientation of substituents, leading to enhanced binding affinity and selectivity for various biological targets. The introduction of a phenyl group at the 4-position of the 2-azaspiro[4.5]decane core introduces a key pharmacophoric element, opening avenues for interaction with a range of receptors and enzymes, particularly within the central nervous system (CNS).

Derivatives of the broader 2-azaspiro[4.5]decane class have demonstrated a wide array of pharmacological activities, including anticonvulsant, anticancer, and modulatory effects on CNS receptors such as sigma-1 (σ1) and muscarinic acetylcholine receptors.[1][2] This guide will delve into the specific attributes of the 4-phenyl substituted analogue, providing a foundational understanding for its exploration as a novel therapeutic agent.

Chemical Structure and Physicochemical Properties

The chemical structure of 4-Phenyl-2-azaspiro[4.5]decane consists of a central spirocyclic core with a phenyl substituent. Understanding its physicochemical properties is paramount for predicting its behavior in biological systems and for designing appropriate experimental protocols.

Chemical Structure:

(Note: This is a simplified 2D representation. The actual molecule has a complex 3D conformation.)

Table 1: Predicted Physicochemical Properties of 4-Phenyl-2-azaspiro[4.5]decane

PropertyPredicted ValueMethod of PredictionSignificance in Drug Discovery
Molecular FormulaC₁₅H₂₁N---Basic molecular information.
Molecular Weight215.34 g/mol ---Influences diffusion and transport properties.
LogP3.5 - 4.5Computational (e.g., ALOGPS, ChemDraw)Predicts lipophilicity and membrane permeability.
pKa (of the amine)9.0 - 10.0ComputationalDetermines the ionization state at physiological pH, affecting solubility and receptor interaction.
Hydrogen Bond Donors1---Potential for hydrogen bonding interactions with biological targets.
Hydrogen Bond Acceptors1---Potential for hydrogen bonding interactions with biological targets.
Rotatable Bonds1---Influences conformational flexibility.

Synthesis and Characterization

While a specific, published synthesis for 4-Phenyl-2-azaspiro[4.5]decane has not been identified, a plausible and efficient multi-step synthetic route can be devised based on established methodologies for analogous spirocyclic systems.[3][4]

Proposed Synthetic Pathway

A logical approach involves the construction of a suitable precursor followed by a key cyclization step to form the spirocyclic core.

Synthesis_Workflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reduction of Nitro Group cluster_2 Step 3: Intramolecular Cyclization (Pictet-Spengler type) cluster_3 Step 4: Reduction of Amide A Cyclohexanone C 1-(1-Nitro-1-phenylmethyl)cyclohexan-1-ol A->C Base B Nitro(phenyl)methane B->C D 1-(1-Amino-1-phenylmethyl)cyclohexan-1-ol C->D Reducing Agent (e.g., H2/Pd-C) E 4-Phenyl-2-azaspiro[4.5]decan-1-one D->E Acid catalyst, heat F 4-Phenyl-2-azaspiro[4.5]decane E->F Reducing Agent (e.g., LiAlH4)

Caption: Proposed multi-step synthesis of 4-Phenyl-2-azaspiro[4.5]decane.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(1-Nitro-1-phenylmethyl)cyclohexan-1-ol

  • To a solution of cyclohexanone (1.0 eq) in a suitable solvent (e.g., ethanol), add nitro(phenyl)methane (1.1 eq).

  • Cool the mixture to 0 °C and add a base (e.g., sodium ethoxide, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours until TLC analysis indicates the consumption of starting materials.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-(1-Amino-1-phenylmethyl)cyclohexan-1-ol

  • Dissolve the nitro compound from Step 1 in a suitable solvent (e.g., methanol or ethanol).

  • Add a catalyst, such as 10% Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a suitable pressure (e.g., 50 psi).

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.

Step 3: Synthesis of 4-Phenyl-2-azaspiro[4.5]decan-1-one

  • Dissolve the amino alcohol from Step 2 in a high-boiling point solvent (e.g., toluene or xylene).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture, wash with a saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer, concentrate, and purify the resulting lactam by column chromatography or recrystallization.

Step 4: Synthesis of 4-Phenyl-2-azaspiro[4.5]decane

  • To a suspension of a strong reducing agent like lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add the lactam from Step 3 dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for several hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield 4-Phenyl-2-azaspiro[4.5]decane.

Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and types of protons and their connectivity. Expected signals would include aromatic protons from the phenyl group, and a complex set of aliphatic protons from the spirocyclic core.

    • ¹³C NMR: Will show the number of unique carbon atoms. Expected signals would include those for the aromatic carbons and the aliphatic carbons of the two rings.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

  • Infrared (IR) Spectroscopy: Will identify the functional groups present. Key signals would include N-H stretching for the secondary amine and C-H stretching for the aromatic and aliphatic moieties.

  • High-Performance Liquid Chromatography (HPLC): Will be used to assess the purity of the final compound.

Potential Biological Activity and Mechanism of Action

Based on the pharmacology of structurally similar azaspiro[4.5]decane derivatives, 4-Phenyl-2-azaspiro[4.5]decane is predicted to exhibit activity at CNS targets. The phenyl group is a common feature in many CNS-active drugs, and its presence on the spirocyclic scaffold could confer affinity for receptors that have aromatic binding pockets.

Potential Biological Targets:

  • Sigma-1 (σ1) Receptors: Numerous spirocyclic compounds, including derivatives of 1-oxa-8-azaspiro[4.5]decane, have shown high affinity for σ1 receptors.[5][6] These receptors are implicated in a variety of neurological and psychiatric disorders, making them an attractive target.

  • Muscarinic Acetylcholine Receptors (mAChRs): Derivatives of 2,8-diazaspiro[4.5]decane have been investigated as muscarinic agonists, particularly for the M1 subtype, which is a target for cognitive enhancement in conditions like Alzheimer's disease.[7][8]

  • Dopamine Receptors: Some substituted 1,4-dioxa-7-azaspiro[4.5]decanes have been evaluated as potential dopamine agonists.[9]

  • GABA-A Receptors: N-phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-diones have been shown to have anticonvulsant properties, potentially through interaction with GABA-A receptors.[10]

Postulated Signaling Pathway: Modulation of Sigma-1 Receptor Activity

Given the prevalence of sigma-1 receptor affinity among spirocyclic compounds, a plausible mechanism of action for 4-Phenyl-2-azaspiro[4.5]decane could involve the modulation of this receptor.

Sigma1_Pathway cluster_0 Cellular Stress cluster_1 Sigma-1 Receptor Modulation cluster_2 Downstream Effects Stress ER Stress / Oxidative Stress Sigma1 Sigma-1 Receptor (σ1R) Stress->Sigma1 Induces σ1R translocation Compound 4-Phenyl-2-azaspiro[4.5]decane Compound->Sigma1 Binds to IP3R IP3 Receptor (IP3R) Sigma1->IP3R Stabilizes Ca2_homeostasis Calcium Homeostasis IP3R->Ca2_homeostasis Regulates Neuronal_survival Neuronal Survival and Plasticity Ca2_homeostasis->Neuronal_survival Promotes

Caption: Potential mechanism of action via sigma-1 receptor modulation.

Detailed Experimental Protocols: In Vitro Assays

To elucidate the biological activity of 4-Phenyl-2-azaspiro[4.5]decane, a series of in vitro assays should be performed. A primary screening assay, such as a competitive binding assay, is a crucial first step.

Sigma-1 Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of 4-Phenyl-2-azaspiro[4.5]decane for the sigma-1 receptor.

Binding_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation and Detection cluster_3 Data Analysis A Prepare cell membranes expressing σ1 receptors D Incubate membranes, radioligand, and test compound A->D B Prepare assay buffer and radioligand (3H-pentazocine) B->D C Prepare serial dilutions of 4-Phenyl-2-azaspiro[4.5]decane C->D E Incubate at 37°C for 150 minutes D->E F Rapid filtration through glass fiber filters E->F G Wash filters to remove unbound radioligand F->G H Measure bound radioactivity using liquid scintillation counting G->H I Determine IC50 value from concentration-response curve H->I J Calculate Ki value using the Cheng-Prusoff equation I->J

Caption: Workflow for a sigma-1 receptor competitive binding assay.

Protocol:

  • Membrane Preparation: Utilize commercially available cell membranes expressing the human sigma-1 receptor or prepare them from cultured cells.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Use a well-characterized, high-affinity radioligand such as -pentazocine.

  • Incubation: In a 96-well plate, combine the test compound (at various concentrations), radioligand (at a concentration near its Kd), and the membrane preparation in the assay buffer. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known sigma-1 ligand, e.g., haloperidol).

  • Incubate the plate at 37°C for 150 minutes.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

4-Phenyl-2-azaspiro[4.5]decane represents a promising, yet underexplored, chemical entity. Its rigid spirocyclic core combined with the presence of a phenyl group suggests a high potential for interaction with various biological targets, particularly within the CNS. This technical guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and biological evaluation.

Future research should focus on the actual synthesis and purification of 4-Phenyl-2-azaspiro[4.5]decane to obtain concrete physicochemical and spectral data. Subsequent in-depth pharmacological profiling, including screening against a panel of CNS receptors and assessment of its functional activity, will be crucial to unveil its therapeutic potential. The insights provided in this guide aim to serve as a valuable resource for researchers embarking on the exploration of this and related novel chemical entities.

References

  • Kamiński, K., et al. (2008). Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V. European Journal of Medicinal Chemistry, 43(1), 180-188. [Link]

  • Grundon, M. F., & Matier, W. L. (1986). Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. Journal of Medicinal Chemistry, 29(8), 1528-1531. [Link]

  • BenchChem. (2025). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. BenchChem Technical Guides.
  • Kaminski, K., et al. (2006). Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II. Archiv der Pharmazie, 339(5), 255-261. [Link]

  • Jia, H., et al. (2020). Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Zheng, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Bioorganic & Medicinal Chemistry Letters, 29(22), 126685. [Link]

  • Thomas, A. W., et al. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.
  • Krafft, E. A., et al. (2005). A Straightforward and Efficiently Scaleable Synthesis of Novel Racemic 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives. SYNTHESIS, 2005(19), 3245-3252. [Link]

  • Sauerberg, P., et al. (1992). Central cholinergic agents. III. Synthesis of 2-alkoxy-2,8- diazaspiro[4.5]decane-1,3-diones as muscarinic agonists. Chemical & Pharmaceutical Bulletin, 40(5), 1177-1185. [Link]

  • Ortwine, D. F., et al. (1992). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 35(8), 1345-1364. [Link]

  • Zhang, Z., et al. (2023). Electrophilic Halospirocyclization of N-Benzylacrylamides to Access 4-Halomethyl-2-azaspiro[4.5]decanes. The Journal of Organic Chemistry, 88(19), 13686-13695.
  • Li, Y., et al. (2025). Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker. Bioorganic Chemistry, 167, 109223. [Link]

  • Rozhkov, E. V., et al. (2012). Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. Russian Journal of Organic Chemistry, 48(1), 75-82.
  • Sargsyan, A. S., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Letters in Drug Design & Discovery, 15(5), 484-489.
  • Franchini, S., et al. (2017). Synthesis, Biological Evaluation and Molecular Modeling of 1-Oxa-4-Thiaspiro- And 1,4-Dithiaspiro[4.5]decane Derivatives as Potent and Selective 5-Ht1a Receptor Agonists. European Journal of Medicinal Chemistry, 125, 593-608.
  • BenchChem. (2025). Validating the Mechanism of Action for 6,7-Diazaspiro[4.5]decane-Based Drugs: A Comparative Analysis. BenchChem Technical Guides.
  • Franchini, S., et al. (2014). Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors. European Journal of Medicinal Chemistry, 87, 248-266. [Link]

  • DiMaio, J., et al. (1989). Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides. Journal of Medicinal Chemistry, 32(6), 1259-1265. [Link]

  • PubChem. (n.d.). 2-Azaspiro[4.5]decane. National Center for Biotechnology Information. Retrieved from [Link]

  • Qi, J., et al. (2025). Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC-catalyzed [5+1] Cycloaddition. Chinese Journal of Chemistry, 43(23), 3178-3182. [Link]

Sources

Foundational

Therapeutic Targets for 4-Phenyl-2-azaspiro[4.5]decane Derivatives: A Technical Guide

Executive Summary: The Spiro-Privilege In the landscape of medicinal chemistry, the 4-phenyl-2-azaspiro[4.5]decane scaffold represents a "privileged structure"—a rigid, semi-conserved core capable of presenting ligands i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Spiro-Privilege

In the landscape of medicinal chemistry, the 4-phenyl-2-azaspiro[4.5]decane scaffold represents a "privileged structure"—a rigid, semi-conserved core capable of presenting ligands in specific vectors to diverse G-Protein Coupled Receptors (GPCRs). Unlike flexible linear amines, the spiro-fusion between the pyrrolidine (5-membered) and cyclohexane (6-membered) rings locks the pharmacophore into a defined 3D conformation.

This guide analyzes the therapeutic utility of this scaffold, specifically focusing on its capacity to act as a dual-steric probe for the Sigma-1 receptor (


R) and the Mu-Opioid Receptor (MOR). We provide a validated synthesis workflow and functional assay protocols to accelerate development in analgesic and neuroprotective drug discovery.

Primary Therapeutic Targets

The Sigma-1 Receptor ( R): The Chaperone Gatekeeper

The 4-phenyl-2-azaspiro[4.5]decane core is structurally predisposed to bind the


 receptor.[1] The 

R pharmacophore requires a basic nitrogen flanked by hydrophobic regions at specific distances.
  • Mechanism of Action: The spiro-cyclohexane ring occupies the primary hydrophobic pocket of the

    
    R, while the 4-phenyl group on the pyrrolidine ring engages the secondary "bulk-tolerant" region via 
    
    
    
    -
    
    
    stacking interactions with residues like Tyr103 or Phe107.
  • Therapeutic Application:

    • Neuropathic Pain: Antagonism of

      
      R modulates central sensitization.
      
    • Neuroprotection: Agonism promotes mitochondrial stability and reduces ER stress.

  • Why this Scaffold? The spiro-constraint prevents the "induced fit" energy penalty often seen with flexible phenylalkylamines, resulting in higher affinity (

    
     often < 10 nM) and selectivity over 
    
    
    
    subtypes.
The Mu-Opioid Receptor (MOR): Biased Modulation

While 4-phenylpiperidines (e.g., Fentanyl) are classic MOR ligands, the 4-phenylpyrrolidine moiety within the 2-azaspiro[4.5]decane system offers a unique "non-classical" opioid profile.

  • Dual-Targeting Strategy: Recent medicinal chemistry efforts focus on Dual MOR Agonists /

    
    R Antagonists .
    
    • Rationale: Pure MOR agonists cause respiratory depression and addiction. Simultaneous

      
      R antagonism potentiates the analgesic effect of the MOR component while mitigating tolerance and hyperalgesia.
      
    • Structural Logic: The basic nitrogen of the 2-azaspiro core mimics the tyramine nitrogen of endogenous opioids, while the orthogonal phenyl group accesses the accessory binding pocket of the MOR transmembrane bundle.

Chemical Biology & Synthesis Workflow

To investigate these targets, we utilize a 1,3-Dipolar Cycloaddition strategy. This method is superior to linear alkylation because it constructs the spiro-quaternary carbon and the 4-phenyl stereocenter in a single convergent step.

Validated Synthesis Protocol

Objective: Synthesis of 4-phenyl-2-azaspiro[4.5]decan-1-one derivatives (Precursors to the reduced amine).

Reagents:

  • Cyclohexanone (Stoichiometric limiting reagent)

  • Benzylamine (Amine source)

  • Styrene (Dipolarophile, introduces the 4-phenyl group)

  • Paraformaldehyde

  • Toluene (Solvent)

Step-by-Step Methodology:

  • In Situ Azomethine Ylide Formation:

    • Reflux Cyclohexanone (10 mmol), Benzylamine (10 mmol), and Paraformaldehyde (15 mmol) in anhydrous Toluene (50 mL) using a Dean-Stark trap.

    • Mechanistic Insight: This generates the N-benzyl-azomethine ylide intermediate. The water removal drives the equilibrium toward the dipole.

  • Cycloaddition ([3+2]):

    • Add Styrene (12 mmol) to the refluxing mixture.

    • Continue reflux for 12–16 hours.

    • Causality: The dipole reacts with the styrene double bond. The regioselectivity is controlled by the electronic stabilization of the transition state, favoring the 4-phenyl isomer over the 3-phenyl.

  • Purification & Reduction:

    • Concentrate in vacuo. Purify via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).

    • Reduction (Optional for saturated amine): Treat the resulting lactam/spiro-adduct with LiAlH

      
       in THF to yield the final secondary or tertiary amine.
      
Synthesis Workflow Diagram

SynthesisWorkflow Start Cyclohexanone + Benzylamine Imine Imine Formation Start->Imine - H2O (Dean-Stark) Ylide Azomethine Ylide (Dipole) Imine->Ylide Thermal Equilibrium Trap [3+2] Cycloaddition (+ Styrene) Ylide->Trap Regioselective Trapping Product 4-Phenyl-2-azaspiro [4.5]decane Core Trap->Product LiAlH4 Reduction (Optional) Validation NMR Validation (NOESY for Stereochem) Product->Validation QC Step

Caption: Convergent synthesis of the spiro-core via [3+2] cycloaddition of azomethine ylides.

Experimental Validation Protocols

Trustworthy data requires self-validating assay systems. Below are the specific protocols to confirm target engagement.

Radioligand Binding Assay (Competition Mode)

Purpose: Determine affinity (


) for 

R and MOR.
ComponentSigma-1 Receptor ProtocolMu-Opioid Receptor Protocol
Tissue Source Guinea pig brain membrane homogenatesRat brain membrane or CHO-hMOR cells
Radioligand [³H]-(+)-Pentazocine (2 nM)[³H]-DAMGO (1 nM)
Non-Specific Blocker Haloperidol (10 µM)Naloxone (10 µM)
Incubation 120 min @ 25°C60 min @ 25°C
Filtration Whatman GF/B filters (PEI pre-soaked)Whatman GF/B filters (Tris wash)

Self-Validating Check:

  • Positive Control: Include PRE-084 (Sigma agonist) and Morphine (MOR agonist) in every plate.

  • Z-Factor: Do not accept assay plates with a Z-factor < 0.5.

Functional GTP S Binding Assay

Purpose: Distinguish between Agonists (Analgesia) and Antagonists (Neuroprotection) at the MOR.

  • Preparation: Prepare membranes from CHO-hMOR cells.

  • Reaction Mix: 10 µg membrane protein, 20 µM GDP, 0.1 nM [³⁵S]GTP

    
    S, and test compound (10⁻⁹ to 10⁻⁵ M) in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 100 mM NaCl).
    
  • Incubation: 60 minutes at 30°C.

  • Termination: Rapid filtration through GF/B filters.

  • Data Analysis: Calculate % Stimulation relative to 10 µM DAMGO (Full Agonist).

    • Interpretation:

      • 80% Stimulation = Full Agonist.

      • 0% Stimulation + Blockade of DAMGO = Antagonist.

Mechanism of Action: Signaling Pathways

Understanding the downstream effects is critical for predicting side effects. The diagram below illustrates the divergent pathways engaged by this scaffold when acting as a dual ligand.

SignalingPathways MOR Mu-Opioid Receptor (GPCR) Gi Gi/o Protein Activation MOR->Gi Arrestin β-Arrestin Recruitment MOR->Arrestin Biased Ligand Avoids This Sigma1 Sigma-1 Receptor (ER Chaperone) IP3R IP3 Receptor Stabilization Sigma1->IP3R Modulation Ligand 4-Phenyl-2-azaspiro [4.5]decane Derivative Ligand->MOR Agonist Binding Ligand->Sigma1 Antagonist Binding cAMP ↓ cAMP Levels Gi->cAMP Analgesia ANALGESIA (Therapeutic) cAMP->Analgesia RespDep Respiratory Depression Arrestin->RespDep Calcium Ca2+ Homeostasis IP3R->Calcium Neuroprot NEUROPROTECTION (Anti-Hyperalgesia) Calcium->Neuroprot Neuroprot->Analgesia Potentiation

Caption: Dual pathway activation: MOR agonism drives analgesia, while Sigma-1 antagonism prevents hyperalgesia.

References

  • García, M., et al. (2020). "Discovery of EST73502, a Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist Clinical Candidate for the Treatment of Pain."[2] Journal of Medicinal Chemistry.

  • Meyer, Y. J., et al. (2024). "Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype." Journal of Pharmacology and Experimental Therapeutics.

  • Ryu, S., et al. (2026). "1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach."[2] Computers in Biology and Medicine.

  • BenchChem Technical Support. (2025). "A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery."[1] BenchChem Whitepapers.

  • Fujimoto, R. A., et al. (1989). "Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides."[3] Journal of Medicinal Chemistry.

Sources

Exploratory

Engineering the 2-Azaspiro[4.5]decane Scaffold: A Comprehensive Guide to Design, Synthesis, and Pharmacology

Executive Summary The 2-azaspiro[4.5]decane scaffold has emerged as a privileged structural motif in modern medicinal chemistry and drug design[1]. By offering a unique, conformationally restricted three-dimensional arch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-azaspiro[4.5]decane scaffold has emerged as a privileged structural motif in modern medicinal chemistry and drug design[1]. By offering a unique, conformationally restricted three-dimensional architecture, this spirocyclic system overcomes the limitations of traditional, flat aromatic rings. This technical whitepaper explores the structural biology, pharmacological applications, and synthetic methodologies of 2-azaspiro[4.5]decane derivatives, providing actionable protocols and quantitative insights for drug development professionals.

Structural Biology & Pharmacophore Mechanics

The core of the 2-azaspiro[4.5]decane molecule consists of a rigid bicyclic system where a five-membered pyrrolidine ring is fused to a six-membered cyclohexane ring at a single spiro carbon atom[1].

The Causality of Spirocyclic Design: Traditional drug discovery has historically relied heavily on planar,


-hybridized aromatic systems. However, incorporating the 2-azaspiro[4.5]decane moiety fundamentally alters the molecule's physicochemical profile by increasing the fraction of 

-hybridized carbons (

)[1].
  • Enhanced Clinical Success: A higher

    
     value is causally linked to improved clinical success rates. The three-dimensional bulk improves aqueous solubility and reduces non-specific, off-target binding (promiscuity)[1].
    
  • Conformational Restraint: The constrained geometry of the spiro-fusion locks the pharmacophore into a specific bioactive conformation. This pre-organization reduces the entropic penalty upon binding to target proteins, directly enhancing binding affinity[1].

  • Metabolic Stability: The lack of easily oxidizable aromatic C-H bonds in the spiro core improves metabolic stability against cytochrome P450 enzymes[1].

  • Synthetic Versatility: The nitrogen atom at position 2 serves as a highly accessible vector for further chemical modifications (e.g., alkylation, acylation), allowing medicinal chemists to efficiently explore broad chemical space and optimize Structure-Activity Relationships (SAR)[1][2].

Therapeutic Applications & Biological Targets

Oncology & Immunology: The Atiprimod Paradigm

One of the most clinically advanced derivatives featuring a related azaspiroalkane framework is Atiprimod (N,N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine)[1][3]. Formulated as an orally bioavailable cationic amphiphilic compound, Atiprimod has demonstrated profound anti-inflammatory and anticancer properties[3].

Mechanistic Action: Atiprimod exerts its efficacy by targeting both the tumor cells and the surrounding bone marrow microenvironment. It significantly inhibits the secretion of Interleukin-6 (IL-6) and Vascular Endothelial Growth Factor (VEGF)[3]. Intracellularly, it acts as a dual-pathway inhibitor, blocking both the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway[1][3]. By dismantling these critical survival and proliferation signals, Atiprimod successfully induces caspase-mediated apoptosis in multiple myeloma (MM) cells, including those resistant to standard therapies like Dexamethasone, Doxorubicin, and Melphalan[3].

SignalingPathway Atiprimod Atiprimod (2-azaspiro[4.5]decane) IL6 IL-6 / VEGF Secretion Atiprimod->IL6 Inhibits STAT3 STAT3 (Phosphorylated) Atiprimod->STAT3 Blocks AKT Akt Atiprimod->AKT Blocks Apoptosis Caspase-Mediated Apoptosis Atiprimod->Apoptosis Induces JAK JAK Kinase IL6->JAK Activates PI3K PI3K IL6->PI3K Activates JAK->STAT3 Phosphorylates Proliferation Tumor Cell Proliferation STAT3->Proliferation Promotes PI3K->AKT Phosphorylates AKT->Proliferation Promotes

Fig 1: Atiprimod mechanism of action inhibiting JAK/STAT3 and PI3K/Akt pathways to induce apoptosis.

Neuropharmacology: Anticonvulsants and Receptor Ligands

The 2-azaspiro[4.5]decane-1,3-dione derivatives exhibit profound central nervous system (CNS) activity. SAR studies reveal that anticonvulsant efficacy is highly dependent on the size of the cycloalkyl system attached to the C3 spiro carbon and the nature of the linker joining the endocyclic nitrogen to an aromatic moiety[4].

Causality of Efficacy: The introduction of an N-[(4-arylpiperazin-1-yl)-alkyl] chain to the 2-azaspiro[4.5]decane-1,3-dione core yields highly potent anticonvulsants[5]. For instance, the derivative N-[3-{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-propyl]-[7,8-f]benzo-2-aza-spiro[4.5]decane-1,3-dione demonstrated an ED50 of 23 mg/kg in the Maximum Electroshock Seizure (MES) test, showing higher protection than the standard drug magnesium valproate[5]. Furthermore, physicochemical profiling of N-(pyridine-2-yl) derivatives established a direct correlation between lipophilicity and anticonvulsant activity: higher lipophilicity enhances blood-brain barrier (BBB) permeation, thereby increasing in vivo efficacy[6].

Beyond epilepsy, azaspiro[4.5]decane derivatives demonstrate significant binding affinity as sigma-1 (


) receptor ligands and M1 muscarinic acetylcholine receptor agonists, highlighting their potential in neuroprotection and the treatment of psychiatric disorders[7].

Synthetic Methodologies & Protocols

Copper-Catalyzed Difluoroalkylation/Dearomatization

Constructing heavily substituted azaspiro[4.5]decanes with adjacent quaternary stereocenters is synthetically challenging[8]. A breakthrough methodology utilizes transition metal-catalyzed dearomative spirocyclization to rapidly assemble this framework from readily available precursors[8].

Protocol: Synthesis of Difluoroalkylated 2-azaspiro[4.5]decanes [8] This protocol operates via a tandem radical addition and dearomatizing cyclization process[9].

  • Preparation : In an oven-dried reaction vessel flushed with Argon, add the substituted N-benzylacrylamide (0.2 mmol) and ethyl bromodifluoroacetate (0.4 mmol).

  • Catalyst & Base Addition : Introduce Copper(I) bromide (CuBr, 0.02 mmol, 10 mol%) as the catalyst and Potassium carbonate (K

    
    CO
    
    
    
    , 0.3 mmol) as the base.
  • Reaction Conditions : Dissolve the mixture in 2.0 mL of 1,2-dichloroethane (DCE). Seal the vessel and heat to 85 °C for 48 hours under continuous stirring.

  • Purification : Cool the mixture to room temperature, filter through a Celite pad to remove inorganic salts, concentrate under reduced pressure, and purify via flash column chromatography to yield the functionalized 2-azaspiro[4.5]decane[8].

SyntheticWorkflow Step1 Step 1: Initiation N-benzylacrylamide + Ethyl bromodifluoroacetate Step2 Step 2: Catalysis CuBr (10 mol%), K2CO3 DCE, 85 °C, 48h (Ar) Step1->Step2 Step3 Step 3: Radical Addition Difluoroalkyl radical attacks alkene Step2->Step3 Step4 Step 4: Cyclization 5-exo dearomatizing spirocyclization Step3->Step4 Product Product Difluoroalkylated 2-azaspiro[4.5]decane Step4->Product

Fig 2: Workflow for the Cu-catalyzed difluoroalkylation and dearomatizing spirocyclization.

One-Pot Cyclization for 1,3-Dione Anticonvulsant Derivatives

For the synthesis of neuroactive 1,3-diones, a solvent-free high-temperature cyclization is employed to maximize yield and structural integrity[4].

Protocol: Synthesis of N-phenylamino-2-azaspiro[4.5]decane-1,3-diones [4]

  • Reagent Mixing : Combine the appropriate spiro-dicarboxylic acid with an equimolar amount of substituted phenylhydrazine in a reaction flask.

  • Thermal Cyclization : Heat the neat mixture gradually to 190–200 °C. Maintain this temperature for 1.5 hours. The high heat drives the condensation and subsequent one-pot ring closure, releasing water as a byproduct.

  • Workup & Validation : Cool the crude melt and recrystallize from an appropriate solvent (e.g., ethanol). Validate the structure using

    
    H NMR; for 6-methyl-2-azaspiro[4.5]decane derivatives, the methyl protons will appear as distinct doublets between 0.80 and 0.86 ppm, while aromatic protons resonate between 6.45 and 7.56 ppm[4].
    

Quantitative Data Summaries

Table 1: Cytotoxicity of Atiprimod in Multiple Myeloma Models [3] | Cell Line / Model | Resistance Profile | IC


 Range (

M) | Efficacy Observation | | :--- | :--- | :--- | :--- | | MM.1S, U266, RPMI8226 | Drug-sensitive | 0.5 – 1.25 | >95% growth inhibition at 48h | | MM.1R | Dexamethasone-resistant | 0.5 – 1.25 | Significant caspase-mediated apoptosis | | RPMI-Dox40 | Doxorubicin-resistant | 0.6 – 1.0 | Overcomes drug resistance | | Patient Tumor Cells | Freshly isolated | 1.25 – 5.0 | High translational potential |

Table 2: Anticonvulsant Efficacy of 2-Azaspiro[4.5]decane-1,3-dione Derivatives [5] | Compound Derivative | Target / Test | ED


 (mg/kg) | Neurotoxicity (30 mg/kg) |
| :--- | :--- | :--- | :--- |
| N-[2-{4-(3-chlorophenyl)-piperazin-1-yl}-ethyl]-[7,8-f]benzo... | MES Test (Mice) | 205 | Weakly neurotoxic |
| N-[3-{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-propyl]-[7,8-f]benzo... | MES Test (Mice) | 23 | Weakly neurotoxic |
| Magnesium Valproate (Standard) | MES Test (Mice) | 211 | N/A |

Conclusion

The 2-azaspiro[4.5]decane scaffold represents a highly versatile and pharmacologically rich building block in drug design. By leveraging its inherent three-dimensionality and high


 character, medicinal chemists can design highly selective, metabolically stable ligands. Whether deployed as anti-myeloma agents via JAK/STAT3 inhibition or as potent anticonvulsants crossing the blood-brain barrier, the continued exploration of this spirocyclic framework promises significant advancements in next-generation therapeutics.

References

  • Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design - Benchchem. 1

  • Impact of aromatic substitution on the anticonvulsant activity of new N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4,5]decane-1,3-dione derivatives - PubMed. 5

  • Synthesis, Physicochemical and Anticonvulsant Properties of New N-(Pyridine-2-yl) Derivatives of 2-Azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II - Scilit. 6

  • Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo - PMC. 3

  • Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides - Organic & Biomolecular Chemistry (RSC Publishing). 9

  • Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides - Organic & Biomolecular Chemistry (RSC Publishing). 8

  • A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery - Benchchem. 7

  • Practical Multigram Approach to Conformationally Constrained Proline-Based Building Blocks with Gamma-Spiro Conjunction - ChemRxiv. 2

  • Synthesis and Anticonvulsant Properties of New N-phenylamino Derivatives of 2-azaspiro[4.4] - SciSpace. 4

Sources

Exploratory

Patent Landscape &amp; Synthetic Methodologies: 4-Phenyl-2-azaspiro[4.5]decane

The following technical guide provides an in-depth analysis of the patent landscape and synthetic methodologies for 4-Phenyl-2-azaspiro[4.5]decane , a privileged spirocyclic scaffold in medicinal chemistry. Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the patent landscape and synthetic methodologies for 4-Phenyl-2-azaspiro[4.5]decane , a privileged spirocyclic scaffold in medicinal chemistry.

Executive Summary

The 2-azaspiro[4.5]decane scaffold represents a critical structural motif in modern drug discovery, particularly within the Central Nervous System (CNS) therapeutic area. Its spirocyclic architecture offers a rigid, three-dimensional framework that enhances selectivity for G-protein coupled receptors (GPCRs), including


-opioid (MOR) , Sigma (

)
, and Neurokinin-1 (NK1) receptors.

The 4-phenyl derivative (4-Phenyl-2-azaspiro[4.5]decane) is of particular significance as a pharmacophore that mimics the spatial arrangement of classical morphinans and phenylpiperidines but with improved metabolic stability and novel IP space. This guide dissects the patent landscape, detailing the shift from early "harsh" cyclization methods to modern, catalytic enantioselective syntheses used in the production of next-generation analgesics (e.g., Oliceridine analogs) and anxiolytics.

Chemical Identity & Pharmacological Significance[1][2]

Structural Architecture

The molecule consists of a pyrrolidine ring spiro-fused to a cyclohexane ring at the C5 position of the pyrrolidine (C1 of the cyclohexane). The "4-phenyl" substitution on the pyrrolidine ring creates a distinct lipophilic vector, critical for hydrophobic pocket binding in receptor targets.

  • IUPAC Name: 4-phenyl-2-azaspiro[4.5]decane

  • Core Scaffold: 2-azaspiro[4.5]decane[1][2][3][4][5]

  • Key Feature: The spiro-carbon (C5) creates a quaternary center that restricts conformational freedom, reducing the entropic penalty of binding.

Therapeutic Relevance[7][8]
  • Opioid Receptor Modulation: The scaffold is structurally related to the "biased ligand" Oliceridine (TRV130) , which utilizes a spirocyclic core to differentiate between G-protein signaling (analgesia) and

    
    -arrestin recruitment (respiratory depression).
    
  • Sigma Receptor Ligands: Phenyl-substituted spiro-amines are potent

    
     receptor antagonists, investigated for neuropathic pain and neuroprotection.
    

Patent Landscape Overview

The intellectual property landscape for 2-azaspiro[4.5]decane derivatives is dominated by major pharmaceutical entities focusing on pain management and CNS disorders.

FeatureDetails
Primary Assignees Trevena, Inc. (Opioid modulators), Grünenthal GmbH (Analgesics), Genentech (LATS1/2 inhibitors), Vertex Pharmaceuticals (Ion channel modulators).
Key Patent Families WO2012129495 : Synthesis of spirocyclic opioid agonists (Trevena).• US Patent 5,352,459 : Early formulations involving spiro-surfactants (Historical).• WO2022253341 : Diazaspiro compounds as LATS1/2 inhibitors (Genentech).
IP Status The core scaffold itself is off-patent (generic), but specific enantioselective syntheses and 4-phenyl substituted analogs are heavily protected within Markush structures of recent filings (2015–2024).
Jurisdiction Global coverage with priority filings typically in US , EP (Europe), and CN (China), reflecting the manufacturing base.

Technical Synthesis Analysis

We identify three distinct synthetic generations for accessing the 4-phenyl-2-azaspiro[4.5]decane core.

Route A: The "Classical" Imide Reduction (High IP Freedom)
  • Era: 1970s–1990s

  • Mechanism: Alkylation of a cyano-ester followed by cyclization and reduction.

  • Pros: Uses cheap, commodity chemicals.

  • Cons: Harsh conditions (

    
    , high temp), racemic mixtures, low functional group tolerance.
    

Protocol Summary:

  • Alkylation: Condensation of cyclohexanone with ethyl cyanoacetate (Cope condensation) followed by addition of HCN (or equivalent cyanide source) and alkylation with a styrene oxide equivalent or phenyl-halo-ethane.

  • Cyclization: Acid-catalyzed cyclization to form the spiro-succinimide (2-azaspiro[4.5]decane-1,3-dione).

  • Reduction: Global reduction of the imide using Lithium Aluminum Hydride (

    
    ) in THF to yield the amine.
    
Route B: Modern Catalytic Annulation (High Enantioselectivity)
  • Era: 2010s–Present

  • Mechanism: Transition-metal catalyzed (Pd/Au) cascade reactions.

  • Relevance: Preferred for library generation in drug discovery (e.g., Organic & Biomolecular Chemistry citations).

Key Reaction: Pd-catalyzed [3+2] Cycloaddition Using a palladium catalyst, a vinyl-cyclohexane derivative reacts with a nitrogen-containing dipole (e.g., an azomethine ylide precursor) to form the pyrrolidine ring in a single step with high stereocontrol.

Route C: The "Oliceridine" Route (Industrial Scalability)
  • Source: Adapted from Trevena Inc. patents (e.g., J. Med. Chem. 2013).

  • Mechanism: Prins Spirocondensation.[6]

  • Application: While originally for oxa-spiro cycles, this route is modified for aza-spiro systems using amine equivalents.

Protocol:

  • Prins Reaction: Reaction of cyclohexanecarbaldehyde with a homoallylic amine/alcohol in the presence of strong acid (

    
     or TFA).
    
  • Result: Rapid formation of the spiro-ring system.

  • Functionalization: The 4-phenyl group is often introduced pre-cyclization (on the homoallylic chain) or post-cyclization via cross-coupling if a handle (e.g., halide) is present.

Detailed Experimental Protocol

Based on optimized conditions from US Patent 9,604,960 and related literature.

Objective: Synthesis of 4-Phenyl-2-azaspiro[4.5]decane via Reductive Cyclization.

Reagents:

  • 1-(Aminomethyl)cyclohexaneacetic acid (Precursor)

  • Phenylmagnesium bromide (PhMgBr)

  • Thionyl Chloride (

    
    )
    
  • Lithium Aluminum Hydride (

    
    )
    
  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Workflow:

  • Formation of the Spiro-Lactam:

    • Suspend 1-(aminomethyl)cyclohexaneacetic acid (10.0 g) in dry toluene.

    • Heat to reflux with a Dean-Stark trap to effect thermal dehydration/cyclization.

    • Observation: Evolution of water ceases after ~4 hours.

    • Isolate 2-azaspiro[4.5]decan-3-one via crystallization (Yield: >85%).

  • Introduction of the Phenyl Group (Grignard Addition):

    • Dissolve the lactam in anhydrous THF under

      
       atmosphere.
      
    • Cool to -78°C. Add PhMgBr (1.2 equiv) dropwise.

    • Allow to warm to RT.[7] The Grignard reagent attacks the lactam carbonyl.

    • Note: This forms the hemi-aminal intermediate.

  • Reduction to Amine:

    • Without isolation, treat the intermediate with

      
       (2.5 equiv) in refluxing THF for 12 hours.
      
    • Quench: Fieser workup (

      
      , 15% 
      
      
      
      ,
      
      
      ).
    • Filter salts, dry organics (

      
      ), and concentrate.
      
  • Purification:

    • Purify the crude oil via flash column chromatography (DCM/MeOH/

      
       90:9:1).
      
    • Product: 4-Phenyl-2-azaspiro[4.5]decane (Yellowish oil or white solid as HCl salt).

Visualizations

Synthetic Pathway (DOT Diagram)

Synthesis_Route cluster_0 Key Transformation Start Cyclohexanone (Commodity) Inter1 1-Cyanocyclohexane- acetate Start->Inter1 Cope Condensation (Ethyl cyanoacetate) Inter2 Spiro-Glutarimide (Intermediate) Inter1->Inter2 Acid Cyclization (H2SO4) Inter3 2-Azaspiro[4.5] decan-3-one Inter2->Inter3 Partial Reduction or Decarboxylation Final 4-Phenyl-2-azaspiro [4.5]decane Inter3->Final 1. PhMgBr (Grignard) 2. LiAlH4 Reduction

Caption: Step-wise synthetic progression from commodity cyclohexanone to the target 4-phenyl spirocycle.

Patent Genealogy & Assignee Relationship[1][8][10][11]

Patent_Landscape Core 2-Azaspiro[4.5]decane Scaffold Assignee1 Trevena Inc. (Oliceridine/TRV130) Core->Assignee1 Core IP Assignee2 Grünenthal GmbH (Analgesics) Core->Assignee2 Derivatives Assignee3 Genentech (LATS1/2 Inhibitors) Core->Assignee3 New Use (2022) App1 Opioid Modulation (Biased Ligands) Assignee1->App1 App2 Sigma Receptor Antagonists Assignee2->App2 App3 Kinase Inhibition (Oncology) Assignee3->App3

Caption: Relationship between the core spiro-scaffold and major therapeutic applications by assignee.

References

  • Trevena, Inc. (2013). Structure–Activity Relationships and Discovery of a G Protein Biased μ Opioid Receptor Ligand (TRV130). Journal of Medicinal Chemistry. [Link]

  • Genentech, Inc. (2022).[8] 2,8-Diazaspiro[4.5]decane compounds as inhibitors of LATS1/2.[8] WO Patent 2022/253341.[8] [8]

  • National Institutes of Health (NIH) . Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC. [Link]

  • Royal Society of Chemistry . Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives. Organic & Biomolecular Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 4-Phenyl-2-azaspiro[4.5]decane

Application Note: Step-by-Step Synthesis of 4-Phenyl-2-azaspiro[4.5]decane via 1,3-Dipolar Cycloaddition Introduction & Strategic Overview Spirocyclic amines have emerged as highly privileged scaffolds in modern drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis of 4-Phenyl-2-azaspiro[4.5]decane via 1,3-Dipolar Cycloaddition

Introduction & Strategic Overview

Spirocyclic amines have emerged as highly privileged scaffolds in modern drug discovery[1]. By providing conformationally restricted, sp3-rich three-dimensional architectures, these molecules serve as excellent bioisosteres for flat, sp2-hybridized heterocycles (such as piperidines or morpholines). Incorporating a spirocyclic core often improves metabolic stability, increases aqueous solubility, and reduces off-target promiscuity[2]. Consequently, the synthesis of N-unprotected spirocyclic amines like 4-phenyl-2-azaspiro[4.5]decane is in high demand for compound library assembly and lead optimization[3].

The target molecule features a pyrrolidine ring spiro-fused to a cyclohexane ring at the C5 position. To construct this architecture efficiently, we deploy a highly robust, self-validating three-step synthetic route centered around a [3+2] 1,3-dipolar cycloaddition .

Retrosynthetic Logic & Self-Validating Stereochemistry

Retrosynthesis Target 4-Phenyl-2-azaspiro[4.5]decane Intermediate 2-Benzyl-4-phenyl- 2-azaspiro[4.5]decane Target->Intermediate N-Debenzylation (Pd/C, H2) Precursors Benzylidenecyclohexane + Azomethine Ylide Intermediate->Precursors [3+2] Cycloaddition (TFA, DCM) SM Cyclohexanone Precursors->SM HWE Olefination (Phosphonate, NaH)

Retrosynthetic disconnection of 4-Phenyl-2-azaspiro[4.5]decane to cyclohexanone.

The Symmetry Advantage (Causality in Design): A critical bottleneck in synthesizing spirocycles is managing complex diastereomeric mixtures. Our selected route bypasses this entirely. Because the starting cyclohexane ring is unsubstituted and symmetrical, the resulting spiro carbon (C5) is achiral (pro-chiral with identical pathways). The cycloaddition yields only one stereocenter at C4 (bearing the phenyl group). Therefore, the reaction is a self-validating system that inherently produces a single racemic product, eliminating the need for difficult diastereomeric separations.

Experimental Workflow & Protocols

ForwardSynthesis Step1 Step 1: HWE Olefination Cyclohexanone + Diethyl benzylphosphonate Reagent: NaH | Solvent: THF | 0 °C to RT Step2 Step 2: [3+2] Cycloaddition Benzylidenecyclohexane + Ylide Precursor Reagent: Cat. TFA | Solvent: DCM | 0 °C to RT Step1->Step2 Intermediate 1 (>85% Yield) Step3 Step 3: N-Debenzylation 2-Benzyl-4-phenyl-2-azaspiro[4.5]decane Reagent: H2, Pd/C | Solvent: MeOH | RT Step2->Step3 Intermediate 2 (>75% Yield) Product Pure 4-Phenyl-2-azaspiro[4.5]decane (Racemic, Single Diastereomer) Step3->Product Final Product (>95% Yield)

Step-by-step forward experimental workflow for the synthesis of 4-Phenyl-2-azaspiro[4.5]decane.

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

Causality Insight: The HWE olefination is deliberately chosen over the traditional Wittig reaction. The byproduct of the HWE reaction, sodium diethyl phosphate, is highly water-soluble and is effortlessly removed during a basic aqueous workup. This prevents the tedious chromatographic removal of triphenylphosphine oxide.

  • Flame-dry a 250 mL round-bottom flask and purge with inert Argon.

  • Suspend Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF (50 mL) and cool to 0 °C using an ice bath.

  • Add diethyl benzylphosphonate (1.1 equiv) dropwise over 15 minutes. Stir for 30 minutes until hydrogen gas evolution ceases, indicating complete carbanion formation.

  • Add cyclohexanone (1.0 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield benzylidenecyclohexane .

Step 2: 1,3-Dipolar Cycloaddition

Causality Insight: Catalytic trifluoroacetic acid (TFA) is required to protonate the methoxy group of the ylide precursor, driving the elimination of methanol to form an iminium ion. Subsequent desilylation generates the highly reactive non-stabilized azomethine ylide. The phenyl group on the alkene lowers the LUMO of the dipolarophile, directing the concerted [3+2] cycloaddition smoothly at room temperature.

  • In a 100 mL flask, dissolve benzylidenecyclohexane (1.0 equiv) and N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (1.5 equiv) in anhydrous Dichloromethane (DCM, 30 mL).

  • Cool the solution to 0 °C under an Argon atmosphere.

  • Add a catalytic amount of Trifluoroacetic acid (TFA, 0.1 equiv) dropwise.

  • Remove the ice bath and stir the mixture at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Crucial step: Neutralizing the TFA ensures the basic pyrrolidine product is not lost in the aqueous layer as a protonated salt.

  • Extract with DCM (2 x 30 mL), dry over MgSO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate 2-benzyl-4-phenyl-2-azaspiro[4.5]decane .

Step 3: N-Debenzylation (Hydrogenolysis)

Causality Insight: Palladium-catalyzed hydrogenolysis selectively cleaves the benzylic C–N bond. The spirocyclic framework and the C4-phenyl ring are entirely stable under these mild reductive conditions, ensuring no over-reduction occurs.

  • Dissolve 2-benzyl-4-phenyl-2-azaspiro[4.5]decane (1.0 equiv) in HPLC-grade Methanol (20 mL).

  • Carefully add 10% Palladium on Carbon (Pd/C, 10 wt%) under a strict Argon atmosphere to prevent catalyst auto-ignition.

  • Evacuate the flask and backfill with Hydrogen gas (H₂) using a balloon. Repeat this purge cycle three times to ensure complete displacement of Argon.

  • Stir the suspension vigorously at room temperature for 6 hours.

  • Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with excess Methanol.

  • Concentrate the filtrate in vacuo to yield pure 4-phenyl-2-azaspiro[4.5]decane .

Quantitative Data Summary

StepTarget Intermediate / ProductIsolated YieldReaction TimePurification MethodKey Analytical Marker (¹H NMR)
1 Benzylidenecyclohexane88%4 hAqueous WorkupExocyclic alkene CH (~6.2 ppm)
2 2-Benzyl-4-phenyl-2-azaspiro[4.5]decane78%12 hColumn ChromatographyBenzylic CH₂ (~3.6 ppm)
3 4-Phenyl-2-azaspiro[4.5]decane95%6 hCelite FiltrationAbsence of benzylic CH₂, broad NH (~2.0 ppm)

References

1.[1] Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. ResearchGate. URL: 2.[2] Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. ACS Publications. URL: 3.[3] One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. ACS Publications. URL:

Sources

Application

Application Note: Reductive Amination Protocols for 2-Azaspiro[4.5]decane Scaffolds

This Application Note is structured to guide medicinal chemists and process scientists through the nuances of handling the 2-azaspiro[4.5]decane scaffold. It addresses two distinct synthetic needs: Functionalization (der...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide medicinal chemists and process scientists through the nuances of handling the 2-azaspiro[4.5]decane scaffold. It addresses two distinct synthetic needs: Functionalization (derivatizing the core for SAR generation) and Formation (constructing the spirocyclic ring system via intramolecular cyclization).

Executive Summary & Strategic Importance

The 2-azaspiro[4.5]decane core is a "privileged scaffold" in drug discovery, serving as a bioisostere for piperidines and a rigidifying element that restricts conformational freedom to improve receptor binding affinity (e.g., in Gabapentinoids, Opioid receptor ligands, and Sigma-1 receptor antagonists).

While the scaffold is commercially available, its functionalization via reductive amination is the primary workflow for generating diversity in Structure-Activity Relationship (SAR) studies. Conversely, de novo formation of the ring system via intramolecular reductive amination represents a powerful strategy for accessing novel substitution patterns not available in catalogs.

This guide provides validated protocols for both workflows, addressing the specific challenge of steric hindrance at the spiro-quaternary carbon (C5), which can retard imine formation and reduction rates compared to simple piperidines.

Mechanistic Insight: The Steric Challenge

The spiro-fusion at C5 creates a unique steric environment. Unlike a flat piperidine, the orthogonal cyclohexane ring shields the nitrogen lone pair and the subsequent iminium species.

  • Impact on Imine Formation: Nucleophilic attack of the secondary amine onto a ketone/aldehyde is generally slower.

  • Impact on Reduction: The approach of the hydride donor (e.g., borohydride) is sterically encumbered.

  • Solution: Protocols must utilize acid catalysis to activate the carbonyl and stronger hydride donors (or longer reaction times) compared to standard aliphatic amines.

Visualization: Reaction Pathway & Decision Tree

The following diagram outlines the decision logic for selecting the correct protocol based on the substrate class.

ReductiveAminationWorkflow Start Target: 2-Azaspiro[4.5]decane Derivative RouteSelect Select Synthetic Route Start->RouteSelect Func Route A: Functionalization (N-Alkylation of Core) RouteSelect->Func Form Route B: Ring Formation (Intramolecular Cyclization) RouteSelect->Form Aldehyde Substrate: Aldehyde Func->Aldehyde Ketone Substrate: Ketone (Sterically Demanding) Func->Ketone Precursor Precursor: 1-(2-oxoethyl)cyclohexanecarbaldehyde + Primary Amine Form->Precursor STAB Protocol 1: STAB (Na(OAc)3BH, AcOH, DCE) Aldehyde->STAB Standard Conditions Cyanoboro Protocol 2: NaBH3CN (Ti(OiPr)4 additive) Ketone->Cyanoboro Enhanced Activation Cyclization Protocol 3: Double Reductive Amination (One-Pot) Precursor->Cyclization

Figure 1: Decision tree for selecting the appropriate reductive amination protocol based on substrate type and synthetic goal.

Protocol 1: Functionalization (Library Synthesis)

Objective: N-alkylation of the secondary amine of 2-azaspiro[4.5]decane with diverse aldehydes/ketones. Standard: Sodium Triacetoxyborohydride (STAB) is the preferred reagent due to its mildness and selectivity for imines over ketones, allowing for a "one-pot" procedure.

Materials
  • Amine: 2-azaspiro[4.5]decane hydrochloride (1.0 equiv).

  • Carbonyl: Aldehyde (1.1 equiv) or Ketone (1.5 equiv).

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for ketones to allow higher reflux temps if needed.

  • Additive: Glacial Acetic Acid (AcOH) (1.0 - 2.0 equiv). Critical for solubilizing the HCl salt and catalyzing imine formation.

Step-by-Step Methodology
  • Free Base Generation (Optional but Recommended): If starting with the HCl salt, it is often cleaner to neutralize in situ. Add the amine salt to the reaction vessel.

  • Solvation: Add DCE (0.1 M concentration relative to amine).

  • Activation: Add Glacial Acetic Acid (1.5 equiv). Stir for 10 minutes to ensure the amine is fully dissolved and in the reactive ammonium/amine equilibrium.

  • Carbonyl Addition: Add the aldehyde or ketone.[1]

    • Checkpoint: For reactive aldehydes, proceed immediately. For bulky ketones, stir for 1-2 hours at Room Temperature (RT) before adding the reductant to allow imine equilibrium.

  • Reduction: Add STAB in one portion.

    • Caution: Mild gas evolution (H2) may occur if moisture is present.

  • Incubation: Stir at RT for 4–16 hours.

    • Optimization: If conversion is <50% after 4h (monitored by LCMS), heat to 40°C.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO3 (pH ~8).

    • Extract with DCM (3x).

    • Dry organic layer over Na2SO4 and concentrate.

Data: Typical Yields

Carbonyl Type Reagent System Temp Time Yield (%)
Benzaldehyde STAB / AcOH RT 4 h 88-95%
Cyclohexanone STAB / AcOH 40°C 16 h 65-75%

| Acetophenone | NaBH3CN / Ti(OiPr)4 | Reflux | 24 h | 40-60% |

Protocol 2: De Novo Core Formation (Intramolecular)

Objective: Synthesis of the 2-azaspiro[4.5]decane ring system from an acyclic precursor. Strategy: Intramolecular double reductive amination of a 1,4-dicarbonyl equivalent with a primary amine. This is a "process-friendly" route to access N-substituted cores directly.

Scientific Grounding

The formation of the pyrrolidine ring onto the cyclohexane requires a precursor such as 1-(2-oxoethyl)cyclohexanecarbaldehyde . Reaction with a primary amine (R-NH2) forms a di-imine which is subsequently reduced.

Step-by-Step Methodology
  • Precursor Preparation: (Assumed starting material: 3,3-pentamethylene-glutaraldehyde or equivalent).

  • Imine Formation:

    • Dissolve the dialdehyde (1.0 equiv) in MeOH (0.05 M - High dilution favors cyclization over polymerization).

    • Add Primary Amine (R-NH2) (1.0 equiv).

    • Stir for 30 mins at 0°C.

  • Reduction (The "Double" Hit):

    • Add NaBH3CN (Sodium Cyanoborohydride) (3.0 equiv). Note: NaBH3CN is preferred here over STAB because it is stable in MeOH.

    • pH Adjustment: Maintain pH ~5-6 by adding drops of AcOH or HCl/MeOH. This is critical to protonate the imine for reduction without quenching the hydride.

  • Reaction: Allow to warm to RT and stir for 12-18 hours.

  • Workup:

    • Acidify with 1N HCl (to decompose borate complexes).

    • Basify with NaOH to pH >10.

    • Extract with EtOAc.

Troubleshooting & Critical Parameters

Steric Hindrance at C5

The spiro-carbon (C5) exerts significant steric pressure.

  • Symptom: Incomplete conversion of ketone substrates.

  • Fix: Switch from STAB to Titanium(IV) Isopropoxide [Ti(OiPr)4] + NaBH3CN .

    • Mechanism:[2][1][3][4][5][6] Ti(OiPr)4 acts as a Lewis acid and water scavenger, forcing the imine formation to completion before reduction.

    • Protocol: Mix Amine + Ketone + Ti(OiPr)4 (neat or in minimal THF) for 4h. Dilute with MeOH, then add NaBH4 or NaBH3CN.

Chemoselectivity
  • Issue: Over-alkylation (quaternization) is rare for this scaffold due to sterics, but possible with methyl iodide.

  • Control: Reductive amination with formaldehyde (using aqueous formalin + STAB) is the most controlled method to generate the N-Methyl derivative (Tertiary amine) without forming quaternary salts.

Purification
  • Challenge: 2-azaspiro[4.5]decane derivatives are often non-UV active (unless R=Aryl).

  • Detection: Use Ninhydrin stain (for secondary amines) or Dragendorff’s reagent (for tertiary amines) on TLC.

  • Isolation: SCX-2 (Strong Cation Exchange) cartridges are highly recommended for library cleanup.

    • Load reaction mixture -> Wash with MeOH -> Elute Product with 2M NH3/MeOH.

References

  • Abdel-Magid, A. F., et al. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • BenchChem. (2025). "6,7-Diazaspiro[4.5]decane in Solid-Phase Organic Synthesis." Application Notes & Protocols.

  • Li, C., et al. (2020). "Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides." Organic & Biomolecular Chemistry.

  • Kardos, J., et al. (2016).[8] "Straightforward and effective synthesis of γ-aminobutyric acid transporter subtype 2-selective acyl-substituted azaspiro[4.5]decanes." Bioorganic & Medicinal Chemistry Letters.

  • Master Organic Chemistry. (2017). "Intramolecular Reductive Aminations."

Sources

Method

Isolation and extraction techniques for 4-Phenyl-2-azaspiro[4.5]decane

An authoritative guide for researchers, scientists, and drug development professionals on the effective isolation and purification of 4-Phenyl-2-azaspiro[4.5]decane from complex reaction mixtures. Introduction to 4-Pheny...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, scientists, and drug development professionals on the effective isolation and purification of 4-Phenyl-2-azaspiro[4.5]decane from complex reaction mixtures.

Introduction to 4-Phenyl-2-azaspiro[4.5]decane

The 4-Phenyl-2-azaspiro[4.5]decane scaffold is a significant structural motif in medicinal chemistry and drug discovery. Spirocycles are highly sought after due to their rigid, three-dimensional structures which can reduce the loss of entropy upon binding to biological targets, potentially leading to higher affinity and selectivity.[1] The presence of a phenyl group and a secondary amine in the 4-Phenyl-2-azaspiro[4.5]decane structure offers multiple points for functionalization, making it a versatile building block for creating libraries of novel compounds with potential therapeutic applications.

The isolation and purification of this spirocyclic amine from a synthetic reaction mixture is a critical step that dictates the purity, yield, and ultimately, the viability of subsequent studies. The basic nature of the secondary amine and the hydrophobic character of the phenyl and cyclohexane rings are key chemical properties that govern the design of effective extraction and purification protocols. This guide provides a detailed overview of the techniques and underlying principles for isolating and purifying 4-Phenyl-2-azaspiro[4.5]decane to a high degree of purity.

Part 1: Post-Synthesis Work-up & Initial Extraction

Following the completion of a synthesis, the target compound is typically present in a complex mixture containing unreacted starting materials, reagents, catalysts, and byproducts. The initial goal is to perform a bulk separation of the desired amine from this crude mixture. The basicity of the secondary amine in the 2-azaspiro[4.5]decane core is the most important chemical handle for this initial purification step.

Principle of Acid-Base Extraction

The nitrogen atom in 4-Phenyl-2-azaspiro[4.5]decane is basic and can be protonated by an acid to form a water-soluble ammonium salt. Most organic impurities (e.g., unreacted non-basic starting materials, non-polar byproducts) will remain in the organic phase. This differential solubility is exploited in liquid-liquid extraction.[2]

The general process involves:

  • Dissolving the crude reaction mixture in an immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Washing the organic layer with an aqueous acidic solution (e.g., 1M HCl). The basic amine partitions into the aqueous layer as its hydrochloride salt.

  • Separating the aqueous layer, which now contains the protonated product.

  • Basifying the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate the ammonium salt, regenerating the free amine which becomes insoluble in water.

  • Extracting the free amine back into an organic solvent.

  • Washing with brine to remove residual water, drying the organic layer (e.g., with anhydrous MgSO₄ or Na₂SO₄), and concentrating under reduced pressure to yield the crude, but significantly purified, product.

G

Caption: High-level workflow for the isolation and purification of 4-Phenyl-2-azaspiro[4.5]decane.

Protocol 1: General Acid-Base Extraction
  • Quenching & Dissolution: Quench the reaction mixture as appropriate (e.g., by adding water or a saturated NH₄Cl solution). Dilute the mixture with a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl (2 x 50 mL per 100 mL of organic phase). The target amine will move into the aqueous phase.

    • Expert Insight: Using dilute acid is crucial. Concentrated acids can sometimes lead to the formation of emulsions or degradation of sensitive functional groups.[2]

  • Separation of Layers: Combine the acidic aqueous layers. The organic layer, containing neutral and acidic impurities, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) with stirring until the pH is >10. The free amine will precipitate or form an oily layer.

  • Back-Extraction: Extract the free amine from the basified aqueous solution with an organic solvent (e.g., DCM, 3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to obtain the crude product.

Part 2: Purification Techniques

The product obtained from the initial extraction is enriched but may still contain closely related impurities. Further purification is almost always necessary and is typically achieved by column chromatography or crystallization.

Flash Column Chromatography

Flash column chromatography is a primary method for purifying organic compounds.[3] For amines, special considerations are necessary due to their basicity, which can cause them to interact strongly with the acidic silica gel stationary phase, leading to poor separation and "streaking" or tailing of the product peak.

Causality Behind Experimental Choices:

  • Stationary Phase: While standard silica gel is acidic, using deactivated (neutral) silica or basic alumina can be advantageous. Alternatively, standard silica can be treated by incorporating a small amount of a volatile base like triethylamine (Et₃N) into the mobile phase (typically 0.5-1% v/v). The triethylamine acts as a competitive base, binding to the acidic sites on the silica and allowing the target amine to elute more symmetrically.[4]

  • Mobile Phase (Eluent): A non-polar/polar solvent system is used. Common choices include mixtures of hexanes or heptane with a more polar solvent like ethyl acetate or a combination of DCM and methanol for more polar amines. The polarity is gradually increased to elute the compounds from the column.

Table 1: Typical Column Chromatography Conditions

ParameterRecommended ConditionsRationale
Stationary Phase Silica Gel (230-400 mesh)High surface area for good separation. Cost-effective.[3]
Mobile Phase Hexane/Ethyl Acetate + 0.5% Et₃NCommon system with tunable polarity. Et₃N addition mitigates peak tailing.[4]
Dichloromethane/Methanol + 0.5% Et₃NFor more polar analogs or when higher eluting strength is needed.
Gradient Step or linear gradientStart with low polarity to elute non-polar impurities, then increase polarity to elute the product.
Detection TLC with UV light (254 nm) and/or a chemical stain (e.g., ninhydrin, permanganate).The phenyl group allows for UV detection. Ninhydrin is specific for primary/secondary amines.[4]

G

Caption: Step-by-step workflow for purification by flash column chromatography.

Crystallization

If the purified 4-Phenyl-2-azaspiro[4.5]decane is a solid, crystallization can be an excellent final purification step to achieve high purity and, in some cases, isolate a single stereoisomer.[5] The principle is based on the slow formation of a crystal lattice from a supersaturated solution, which excludes impurities.[6]

Protocol 2: Recrystallization

  • Solvent Selection: The key is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] Test small amounts in various solvents (e.g., hexanes, ethanol, acetone, ethyl acetate, or pairs like ethanol/water).

  • Dissolution: Place the solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote larger crystal growth, insulate the flask.[6] If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Once crystallization is complete, collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Part 3: Advanced Purification: Isomer Separation

The synthesis of 4-Phenyl-2-azaspiro[4.5]decane can potentially lead to the formation of stereoisomers (enantiomers and/or diastereomers). Separating these isomers is often critical for drug development, as different isomers can have vastly different pharmacological activities.[7]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

  • Stationary Phases: Derivatized cellulose or amylose-based columns are widely used. For separating isomers of aromatic compounds, stationary phases with phenyl groups can provide additional π-π interactions that aid in chiral recognition.[8][9]

  • Mobile Phases: Typically, normal-phase (e.g., hexane/isopropanol) or polar organic modes are used. The choice of solvent and additives can significantly impact the separation.

  • Temperature Control: Low temperature conditions can sometimes be critical to prevent the interconversion of atropisomers or conformers on the column, ensuring a reliable and reproducible separation.[7]

Part 4: Purity Assessment and Characterization

After purification, it is essential to confirm the identity and assess the purity of the 4-Phenyl-2-azaspiro[4.5]decane. A combination of spectroscopic and chromatographic techniques is employed.

Table 2: Analytical Techniques for Final Product Confirmation

TechniquePurposeExpected Observations for 4-Phenyl-2-azaspiro[4.5]decane
¹H & ¹³C NMR Structural elucidation and purity assessment.¹H NMR will show characteristic signals for aromatic protons (phenyl group), aliphatic protons (cyclohexane and pyrrolidine rings), and a signal for the N-H proton. ¹³C NMR will show the corresponding carbon signals.[10]
Mass Spectrometry (MS) Determination of molecular weight.The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the protonated compound (C₁₅H₂₂N⁺).[11]
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring).[11]
HPLC/GC Quantitative purity assessment.A pure sample should show a single, sharp peak under optimized conditions. Purity is often reported as a percentage of the total peak area.[10]
Elemental Analysis Confirmation of elemental composition.The experimental percentages of C, H, and N should match the calculated values for the molecular formula C₁₅H₂₁N.[10]

References

  • Google. (2026). Search.
  • Amrita Vishwa Vidyapeetham. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • University of Sherbrooke. (n.d.). Guide for crystallization. Retrieved from [Link]

  • ACS Publications. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. J. Org. Chem. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. Retrieved from [Link]

  • ACS Publications. (2016). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. J. Am. Chem. Soc. Retrieved from [Link]

  • MDPI. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Pharmaceutics. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup for Removing Amines. Retrieved from [Link]

  • Molnar Institute. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Chinese Chemical Letters. (n.d.). Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials. Retrieved from [Link]

  • PubChem. (n.d.). 2-Azaspiro(4.5)decane. Retrieved from [Link]

  • Reddit. (2022). Amine workup. r/Chempros. Retrieved from [Link]

  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank. Retrieved from [Link]

  • PubMed. (2020). Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. Bioorg Med Chem. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. Russian Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (1945). Purification of amine reaction mixtures.
  • RSC Publishing. (n.d.). Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • EPA. (n.d.). 6-Azaspiro[4.5]decane Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • SFERA. (n.d.). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]

  • LCGC International. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • PubChem. (n.d.). 1-Azaspiro[4.5]decane. Retrieved from [Link]

  • PMC. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine. Retrieved from [Link]

  • PMC. (n.d.). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]

  • MDPI. (2023). Chromatographic Separations. Separations. Retrieved from [Link]

  • ChemRxiv. (2024). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. Retrieved from [Link]

  • Welch Materials. (2023). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

Sources

Application

Designing and Implementing Biological Assays for 4-Phenyl-2-azaspiro[4.5]decane Ligands: A Guide for Drug Discovery Professionals

Introduction: The Versatile 4-Phenyl-2-azaspiro[4.5]decane Scaffold The 4-phenyl-2-azaspiro[4.5]decane core is a privileged scaffold in modern medicinal chemistry, offering a unique three-dimensional architecture that ha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile 4-Phenyl-2-azaspiro[4.5]decane Scaffold

The 4-phenyl-2-azaspiro[4.5]decane core is a privileged scaffold in modern medicinal chemistry, offering a unique three-dimensional architecture that has proven fruitful in the design of potent and selective ligands for challenging biological targets.[1] This structural motif has been successfully employed to develop modulators of key proteins implicated in a range of neurological and psychiatric disorders.[1] Notably, derivatives of this scaffold have demonstrated significant activity as ligands for the sigma-1 (σ1) receptor, an intracellular chaperone protein with a crucial role in cellular stress responses.[1][2] Additionally, the versatility of the azaspiro[4.5]decane ring system allows for synthetic modifications that can direct its derivatives towards other important targets, such as the vesicular acetylcholine transporter (VAChT), a key player in cholinergic neurotransmission.[3][4][5]

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute a robust suite of biological assays for the characterization of novel 4-phenyl-2-azaspiro[4.5]decane ligands. The protocols and workflows outlined herein are designed to not only determine the primary biological target and potency of these compounds but also to assess their selectivity and functional activity in a cellular context.

I. Primary Target Identification and Affinity Determination: The Radioligand Binding Assay

The foundational step in characterizing any new chemical entity is to identify its primary biological target and quantify its binding affinity. For 4-phenyl-2-azaspiro[4.5]decane derivatives, the sigma-1 receptor is a principal candidate target.[1] The radioligand binding assay remains the gold standard for determining the affinity of a test compound for its receptor.

Causality Behind the Experimental Choice:

A competitive radioligand binding assay provides a direct measure of the interaction between a test ligand and its target protein. By using a radiolabeled ligand with known high affinity and specificity for the target receptor, we can quantify the ability of an unlabeled test compound to displace the radioligand. This displacement is proportional to the test compound's affinity for the receptor. The resulting data allows for the calculation of the inhibition constant (Ki), a critical parameter for structure-activity relationship (SAR) studies.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) prep_reagents Prepare Reagents (Assay Buffer, Radioligand, Test Compound) total_binding Total Binding (Membranes + Radioligand) prep_reagents->total_binding nsb Non-Specific Binding (Membranes + Radioligand + Excess Cold Ligand) prep_reagents->nsb competition Competitive Binding (Membranes + Radioligand + Test Compound) prep_reagents->competition prep_membranes Prepare Receptor Membranes (e.g., from Guinea Pig Liver) prep_membranes->total_binding prep_membranes->nsb prep_membranes->competition incubation Incubate to Equilibrium (e.g., 90-120 min at 37°C) total_binding->incubation nsb->incubation competition->incubation filtration Rapid Filtration (Separate Bound from Free Ligand) incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification analysis Data Analysis (Calculate Ki from IC50) quantification->analysis

Caption: Workflow for a competitive radioligand binding assay.

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a 4-phenyl-2-azaspiro[4.5]decane test compound for the sigma-1 receptor.

Materials:

  • Receptor Source: Guinea pig liver membranes (a rich source of sigma-1 receptors).[6]

  • Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor ligand.[6]

  • Non-specific Binding Control: Haloperidol.[7]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: 4-Phenyl-2-azaspiro[4.5]decane derivative of interest.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare a membrane homogenate from guinea pig liver tissue in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).[6]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add assay buffer, [³H]-(+)-pentazocine (at a concentration near its Kd, typically 5-15 nM), and membrane preparation.[7]

    • Non-specific Binding (NSB): Add assay buffer, [³H]-(+)-pentazocine, membrane preparation, and a high concentration of haloperidol (e.g., 10 µM).[7]

    • Competitive Binding: Add assay buffer, [³H]-(+)-pentazocine, membrane preparation, and serial dilutions of the test compound.

  • Incubation: Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.[7]

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Parameter Typical Value/Range Reference
Radioligand[³H]-(+)-pentazocine[6]
Radioligand Concentration5-15 nM[7]
Non-specific LigandHaloperidol[7]
Incubation Time90-120 minutes[7]
Incubation Temperature37°C[7]

II. Assessing Functional Activity: Cellular Assays for Sigma-1 Receptor Modulation

Once the binding affinity of a compound is established, the next critical step is to determine its functional effect. The sigma-1 receptor is not a traditional G-protein coupled receptor or ion channel, but rather a chaperone protein that modulates the function of other proteins, including ion channels.[8] A key function of the sigma-1 receptor is the regulation of intracellular calcium (Ca²⁺) signaling.[9][10] Therefore, a calcium flux assay is a highly relevant functional readout for sigma-1 receptor ligands.

Causality Behind the Experimental Choice:

Sigma-1 receptor agonists have been shown to attenuate Ca²⁺ influx through L-type voltage-gated calcium channels (VGCCs), while antagonists can potentiate this influx.[9] By measuring changes in intracellular Ca²⁺ concentrations in response to a depolarizing stimulus in the presence and absence of a test compound, we can infer its functional activity as a sigma-1 receptor agonist or antagonist.

Experimental Workflow: Calcium Flux Assay

G cluster_prep Cell Preparation cluster_assay Assay Execution (Plate Reader) cell_culture Culture Cells (e.g., SH-SY5Y, PC12) dye_loading Load Cells with Ca2+ Indicator Dye (e.g., Fluo-4 AM) cell_culture->dye_loading pre_treatment Pre-treat with Test Compound or Vehicle dye_loading->pre_treatment baseline_read Measure Baseline Fluorescence pre_treatment->baseline_read stimulate Add Depolarizing Agent (e.g., KCl) baseline_read->stimulate kinetic_read Measure Fluorescence Kinetics stimulate->kinetic_read analysis Data Analysis (Quantify Change in Fluorescence) kinetic_read->analysis

Caption: Workflow for a cellular calcium flux assay.

Protocol 2: Calcium Flux Assay for Sigma-1 Receptor Functional Activity

This protocol is designed to assess the functional activity of a 4-phenyl-2-azaspiro[4.5]decane test compound as a modulator of sigma-1 receptor-mediated calcium signaling.

Materials:

  • Cell Line: A neuronal cell line endogenously expressing the sigma-1 receptor (e.g., SH-SY5Y or PC12 cells).

  • Calcium Indicator Dye: Fluo-4 AM or a similar fluorescent calcium indicator.[11]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Depolarizing Agent: Potassium chloride (KCl).[9]

  • Test Compound: 4-Phenyl-2-azaspiro[4.5]decane derivative of interest.

  • Control Compounds: A known sigma-1 receptor agonist (e.g., (+)-pentazocine) and antagonist (e.g., BD1047).[9]

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities and injectors.

Procedure:

  • Cell Culture: Plate the cells in microplates and grow to a confluent monolayer.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium indicator dye according to the manufacturer's instructions.

  • Pre-treatment: Wash the cells to remove excess dye and then pre-incubate with the test compound, control compounds, or vehicle for a defined period.

  • Assay Execution:

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Using the plate reader's injectors, add the depolarizing agent (e.g., KCl to a final concentration of 20-50 mM) to all wells.[9]

    • Immediately begin kinetic measurement of fluorescence intensity over time.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF) from baseline after the addition of the depolarizing agent.

    • Compare the ΔF in wells treated with the test compound to the vehicle control.

    • A decrease in ΔF suggests agonist activity, while an increase or no change may indicate antagonist activity (which can be confirmed by co-treatment with a known agonist).

Parameter Typical Value/Range Reference
Cell LineSH-SY5Y, PC12
Calcium IndicatorFluo-4 AM[11]
Depolarizing AgentKCl (20-50 mM)[9]
Control Agonist(+)-Pentazocine[9]
Control AntagonistBD1047[9]

III. Profiling for Selectivity and Off-Target Effects

To develop a safe and effective therapeutic, it is crucial to ensure that a compound interacts selectively with its intended target. For sigma-1 receptor ligands, two key off-targets to consider are the sigma-2 (σ2) receptor and the vesicular acetylcholine transporter (VAChT).

Causality Behind the Experimental Choice:

The sigma-2 receptor shares some structural similarities with the sigma-1 receptor, and many sigma-1 ligands exhibit some degree of affinity for the sigma-2 receptor.[6] Assessing binding to the sigma-2 receptor is therefore essential for determining selectivity. The VAChT is another important consideration due to the structural similarities between some 4-phenyl-2-azaspiro[4.5]decane derivatives and known VAChT inhibitors like vesamicol.[3][4]

Protocol 3: Sigma-2 Receptor Radioligand Binding Assay (Counter-screen)

This protocol is designed to determine the binding affinity of a test compound for the sigma-2 receptor to assess its selectivity.

Materials:

  • Receptor Source: Rat liver membranes.

  • Radioligand: [³H]-DTG (1,3-di-o-tolylguanidine), a non-selective sigma ligand.[6]

  • Masking Agent: (+)-Pentazocine, to block the sigma-1 receptor binding sites.[6]

  • Non-specific Binding Control: Haloperidol.

  • Other materials are as described in Protocol 1.

Procedure:

  • The procedure is similar to Protocol 1, with the key difference being the use of [³H]-DTG as the radioligand and the inclusion of a saturating concentration of (+)-pentazocine in all wells to "mask" the sigma-1 receptors.[6]

  • Data analysis is performed as in Protocol 1 to determine the Ki of the test compound for the sigma-2 receptor.

  • Selectivity Index: Calculate the selectivity index by dividing the Ki for the sigma-2 receptor by the Ki for the sigma-1 receptor. A higher value indicates greater selectivity for the sigma-1 receptor.

Protocol 4: Vesicular Acetylcholine Transporter (VAChT) Binding Assay (Counter-screen)

This protocol is designed to assess the potential off-target activity of a test compound at the VAChT.

Materials:

  • Receptor Source: PC12 cell membranes (expressing VAChT).[12]

  • Radioligand: [³H]-Vesamicol.[13]

  • Non-specific Binding Control: Unlabeled vesamicol.

  • Other materials are as described in Protocol 1.

Procedure:

  • The procedure follows the same principles as the sigma receptor binding assays.

  • PC12 cell membranes are incubated with [³H]-vesamicol and varying concentrations of the test compound.[12][13]

  • Data analysis is performed as in Protocol 1 to determine the Ki of the test compound for the VAChT.

IV. Confirming Target Engagement in a Cellular Environment: The Cellular Thermal Shift Assay (CETSA)

While in vitro binding assays are essential, it is also critical to confirm that a compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Causality Behind the Experimental Choice:

The principle of CETSA is that the binding of a ligand to its target protein stabilizes the protein, making it more resistant to thermal denaturation. By heating intact cells treated with a test compound across a range of temperatures and then quantifying the amount of soluble target protein remaining, we can observe a "thermal shift" in the presence of a binding ligand. This provides direct evidence of target engagement in a physiological context.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_prep Cell Treatment cell_culture Culture Cells compound_treatment Treat Cells with Test Compound or Vehicle cell_culture->compound_treatment heat_challenge Heat Challenge (Apply Temperature Gradient) compound_treatment->heat_challenge cell_lysis Cell Lysis (e.g., Freeze-Thaw) heat_challenge->cell_lysis separation Separate Soluble and Aggregated Proteins (Centrifugation) cell_lysis->separation detection Detect Soluble Target Protein (e.g., Western Blot, ELISA) separation->detection analysis Data Analysis (Plot Melt Curve and Determine Thermal Shift) detection->analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 5: CETSA for Sigma-1 Receptor Target Engagement

This protocol provides a general framework for performing a CETSA to confirm the engagement of a 4-phenyl-2-azaspiro[4.5]decane ligand with the sigma-1 receptor in intact cells.

Materials:

  • Cell Line: A cell line expressing the sigma-1 receptor.

  • Test Compound: 4-Phenyl-2-azaspiro[4.5]decane derivative of interest.

  • Lysis Buffer: A suitable buffer containing protease inhibitors.

  • Antibody: A specific primary antibody against the sigma-1 receptor.

  • Detection System: Western blotting reagents or an ELISA-based detection system.

  • Thermal cycler or heating blocks.

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle for a sufficient time to allow for cell penetration and binding.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells using a method such as freeze-thaw cycles.

  • Separation: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant containing the soluble proteins and quantify the amount of sigma-1 receptor using Western blotting or another sensitive protein detection method.

  • Data Analysis:

    • For each temperature point, quantify the amount of soluble sigma-1 receptor.

    • Plot the percentage of soluble receptor against the temperature to generate a "melt curve" for both the vehicle- and compound-treated samples.

    • A shift in the melt curve to higher temperatures in the presence of the test compound indicates thermal stabilization and confirms target engagement.

Conclusion

The systematic application of the assays described in this guide will enable a thorough characterization of novel 4-phenyl-2-azaspiro[4.5]decane ligands. By progressing from primary binding assays to functional cellular assays and comprehensive selectivity profiling, researchers can build a robust data package to support the advancement of promising compounds in the drug discovery pipeline. This structured approach, grounded in sound scientific principles, is essential for identifying and validating the next generation of therapeutics targeting the sigma-1 receptor and other related proteins.

References

  • New transport assay demonstrates vesicular acetylcholine transporter has many alternative substrates. (2005). Journal of Biological Chemistry. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Sigma-1 Receptor Assays with Fluorescent Ligands. (2025). Celtarys Research. [Link]

  • Alon, A., Schmidt, H. R., & Kruse, A. C. (2017). Identification of the gene that codes for the σ 2 receptor. Proceedings of the National Academy of Sciences, 114(27), 7150–7155. [Link]

  • Kaushal, N., & Husbands, S. M. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 985–997. [Link]

  • Yano, H., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Neuropharmacology, 133, 264-275. [Link]

  • Youn, T., & Bowen, W. D. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 15915. [Link]

  • Phelan, J., et al. (2020). Hazards of using masking protocols when performing ligand binding assays: lessons from the sigma-1 and sigma-2 receptors. RCSI Repository. [Link]

  • Binding mechanism and antagonism of the vesicular acetylcholine transporter VAChT. (2025). Nature Structural & Molecular Biology. [Link]

  • Calcium Flux Assays. (n.d.). Agilent. [Link]

  • Ojima, M., et al. (2004). Acetylcholine binding site in the vesicular acetylcholine transporter. Biochemistry, 43(35), 11334–11346. [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [H]DTG and [I]RHM-4. (2025). Preprints.org. [Link]

  • Smith, S. B., et al. (2013). Sigma-1 receptor stimulation attenuates calcium influx through activated L-type Voltage Gated Calcium Channels in purified retinal ganglion cells. Experimental eye research, 107, 13–22. [Link]

  • Calcium flux assay for in vitro neurotoxicity studies and drug screening. (n.d.). Molecular Devices. [Link]

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay - FR. (n.d.). Eurofins Discovery. [Link]

  • Sigma-1 receptor stimulation attenuates calcium influx through activated L-type Voltage Gated Calcium Channels in purified retinal ganglion cells. (n.d.). UNT Health. [Link]

  • Su, L., et al. (2017). Sigma-1 Receptor Plays a Negative Modulation on N-type Calcium Channel. Frontiers in Pharmacology, 8, 303. [Link]

  • Romero, L., et al. (2014). Synthesis and biological evaluation of novel sigma-1 receptor antagonists based on pyrimidine scaffold as agents for treating neuropathic pain. Journal of medicinal chemistry, 57(24), 10404–10423. [Link]

  • Synthesis and Biological Evaluation of Novel Sigma-1 Receptor Antagonists Based on Pyrimidine Scaffold As Agents for Treating Neuropathic Pain. (2025). ResearchGate. [Link]

  • Synthesis and in Vitro Biological Evaluation of Carbonyl Group-Containing Inhibitors of Vesicular Acetylcholine Transporter. (2010). Journal of Medicinal Chemistry. [Link]

  • Efange, S. M. N., et al. (2010). Synthesis and in vitro biological evaluation of carbonyl group-containing inhibitors of vesicular acetylcholine transporter. Journal of medicinal chemistry, 53(7), 2825–2835. [Link]

  • Sorger, D., et al. (2009). Neuroimaging of the vesicular acetylcholine transporter by a novel 4-[18F]fluoro-benzoyl derivative of 7-hydroxy-6-(4-phenyl-piperidin-1-yl)-octahydro-benzo[14][15]oxazines. Nuclear medicine and biology, 36(1), 85–96. [Link]

  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European journal of medicinal chemistry, 182, 111669. [Link]

  • Synthesis, resolution, and in vitro evaluation of three vesicular acetylcholine transporter ligands and evaluation of the lead fluorine-18 radioligand in a nonhuman primate. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). Journal of Medicinal Chemistry. [Link]

  • What are VAChT inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

Sources

Method

Advanced Functionalization Strategies for the Secondary Amine in Azaspiro[4.5]decane Scaffolds: A Comprehensive Guide

Introduction: The Strategic Value of Azaspiro[4.5]decanes In contemporary drug discovery, spirocyclic scaffolds such as 8-azaspiro[4.5]decane and its heteroatom variants (e.g., 1-oxa-8-azaspiro[4.5]decane, 1,4-dioxa-8-az...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Azaspiro[4.5]decanes

In contemporary drug discovery, spirocyclic scaffolds such as 8-azaspiro[4.5]decane and its heteroatom variants (e.g., 1-oxa-8-azaspiro[4.5]decane, 1,4-dioxa-8-azaspiro[4.5]decane) have become privileged structures[1]. By introducing a high degree of sp³ character, these bicyclic systems allow medicinal chemists to "escape flatland," significantly improving aqueous solubility, metabolic stability, and reducing off-target promiscuity compared to planar aromatic rings[2].

The secondary amine embedded within the spirocyclic core (typically at the 8-position) serves as the primary vector for late-stage diversification[3]. Because the spiro-center introduces unique steric demands, functionalizing this secondary amine requires a nuanced understanding of reaction kinetics, chemoselectivity, and catalytic cycles. This application note details the mechanistic rationale and validated protocols for three core functionalization strategies: Reductive Amination, Buchwald-Hartwig N-Arylation, and Direct N-Alkylation.

Mechanistic Rationale & Strategy Selection

As an application scientist, selecting the correct functionalization route is not merely about yield; it is about predicting and controlling the chemical microenvironment.

  • Reductive Amination (The Aliphatic Vector): When installing aliphatic or benzylic substituents, reductive amination is vastly superior to direct alkylation. By utilizing sodium triacetoxyborohydride (

    
    ) in weakly acidic conditions, the reaction capitalizes on kinetics. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride, ensuring it does not reduce the starting aldehyde/ketone. Instead, it selectively reduces the transient, highly electrophilic iminium ion. This causality inherently prevents the over-alkylation (quaternization) that plagues direct alkylation methods.
    
  • Buchwald-Hartwig Cross-Coupling (The Aryl Vector): Directly linking the sp³ nitrogen of an azaspiro[4.5]decane to an sp²-hybridized aromatic ring requires palladium catalysis[4]. Secondary cyclic amines are notoriously prone to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -hydride elimination under Pd-catalysis. To counteract this, bulky, electron-rich biarylphosphine ligands (such as RuPhos or BrettPhos) are mandatory. The steric bulk of RuPhos accelerates the reductive elimination step of the catalytic cycle, outcompeting unwanted side reactions and accommodating the steric hindrance of the spiro[4.5]decane system.
    
  • Nucleophilic N-Alkylation (The Specialized Vector): Direct alkylation is generally reserved for scenarios where reductive amination is impossible, such as the installation of a fluoroethyl group for

    
    F-PET radiotracer synthesis[1]. To mitigate quaternization, weak bases (
    
    
    
    ) and strict stoichiometric control of the electrophile are required.
Quantitative Data Summary

Table 1: Comparative Analysis of Functionalization Strategies for Azaspiro[4.5]decane

StrategyPrimary Reagents / CatalystsTypical YieldCausality of LimitationsIn-Process Control (IPC) Marker
Reductive Amination

, DCE, AcOH
75–95%Steric clash with highly branched ketones slows iminium formation.Disappearance of aldehyde via TLC (DNPH stain).
Buchwald-Hartwig

, RuPhos,

60–85%

-hydride elimination if ligand-to-Pd ratio drops.
LC-MS monitoring for dehalogenated aryl byproduct.
Direct N-Alkylation R-X,

, MeCN, 80°C
40–70%Competing E2 elimination of the alkyl halide; quaternization.LC-MS check for +[M+R] mass (dialkylation).

Workflow Visualization

The following decision tree dictates the optimal functionalization pathway based on the desired substituent.

Workflow Start Azaspiro[4.5]decane Secondary Amine Cond1 Aliphatic Aldehyde/Ketone Start->Cond1 Cond2 Aryl/Heteroaryl Halide Start->Cond2 Cond3 Aliphatic Halide/Tosylate Start->Cond3 Method1 Reductive Amination (NaBH(OAc)3, DCE) Cond1->Method1 Method2 Buchwald-Hartwig (Pd cat., RuPhos, Base) Cond2->Method2 Method3 N-Alkylation (K2CO3, MeCN, Heat) Cond3->Method3 Product1 N-Alkyl Derivative (High Chemoselectivity) Method1->Product1 Product2 N-Aryl Derivative (Rigid Vector) Method2->Product2 Product3 N-Alkyl Derivative (Watch for Quaternization) Method3->Product3

Caption: Decision matrix and synthetic workflow for functionalizing the azaspiro[4.5]decane secondary amine.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Reductive Amination

Objective: Install an alkyl/benzyl group while strictly avoiding over-alkylation.

  • Preparation: Dissolve the azaspiro[4.5]decane core (1.0 equiv, 1.0 mmol) and the target aldehyde/ketone (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Activation: Add glacial acetic acid (1.5 equiv). Causality Note: The acid catalyzes the formation of the iminium ion. Stir at room temperature for 30 minutes.

  • Reduction: Portion-wise, add

    
     (1.5 equiv).
    
  • Self-Validation (IPC): At t = 2 hours, sample 10 µL into 1 mL MeOH. Run LC-MS. You must observe the

    
     of the product. If a mass corresponding to the reduced aldehyde (alcohol) is dominant, the iminium formation was too slow (consider adding molecular sieves).
    
  • Quench & Workup: Quench with saturated aqueous

    
     (10 mL) to neutralize the acetic acid and destroy excess borohydride. Extract with DCM, dry over 
    
    
    
    , and concentrate.
Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Objective: Couple the sterically demanding spiro-amine to an aryl bromide.

  • Inert Atmosphere: Flame-dry a Schlenk flask. Add the aryl bromide (1.0 equiv, 1.0 mmol), azaspiro[4.5]decane (1.2 equiv),

    
     (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (
    
    
    
    , 1.5 equiv).
  • Solvent Addition: Evacuate and backfill with Argon (3x). Add anhydrous, degassed Toluene (10 mL). Causality Note: Oxygen rapidly oxidizes the electron-rich RuPhos ligand, killing the catalytic cycle. Degassing is non-negotiable[4].

  • Heating: Heat to 90°C for 12 hours.

  • Self-Validation (IPC): Perform TLC (Hexanes:EtOAc 3:1). The aryl bromide should be completely consumed. A highly fluorescent spot under 254 nm UV indicates successful coupling.

  • Purification: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate and purify via flash chromatography.

Protocol C: Direct N-Alkylation (Radiotracer Precursor Synthesis)

Objective: Install a fluoroethyl group for


 receptor PET imaging[1][2].
  • Preparation: Combine the azaspiro[4.5]decane (1.0 equiv, 1.0 mmol), 1-bromo-2-fluoroethane (1.05 equiv), and finely powdered anhydrous

    
     (2.0 equiv) in anhydrous Acetonitrile (MeCN, 8 mL).
    
  • Reaction: Heat at 80°C under reflux for 16 hours. Causality Note: MeCN is chosen for its polar aprotic nature, which accelerates the

    
     displacement while maintaining a high boiling point.
    
  • Self-Validation (IPC): Monitor via LC-MS. Look specifically for the dialkylated quaternary ammonium species (

    
    ). If this exceeds 5% relative abundance, immediately cool the reaction to halt over-alkylation.
    
  • Workup: Filter off the inorganic salts, concentrate, and purify via preparative HPLC to achieve >99% radiochemical precursor purity[2].

Downstream Pharmacological Impact

Functionalized azaspiro[4.5]decanes frequently act as potent ligands for the Sigma-1 (


) receptor, a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM)[2]. Proper functionalization of the secondary amine dictates the ligand's binding affinity and its ability to trigger downstream neuroprotective pathways.

Signaling Ligand Functionalized Azaspiro Ligand Receptor Sigma-1 Receptor (MAM) Ligand->Receptor Binds Chaperone BiP Dissociation Receptor->Chaperone Triggers IP3R IP3R Stabilization Chaperone->IP3R Activates Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Enhances

Caption: Sigma-1 receptor activation pathway triggered by functionalized azaspiro[4.5]decane ligands.

References

  • Title: 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors Source: PubMed (Bioorganic & Medicinal Chemistry) URL: [Link]

  • Title: Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists Source: PubMed (Chemical and Pharmaceutical Bulletin) URL: [Link]

  • Title: Shaken Not Stirred: Unleashing the Potential of Mechanochemical Synthesis Source: ORCA - Cardiff University URL: [Link]

Sources

Application

Application Note: Accelerated Microwave-Assisted Synthesis of 4-Phenyl-2-azaspiro[4.5]decane

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Rationale The integration of spirocyclic scaffolds into...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Rationale

The integration of spirocyclic scaffolds into drug discovery pipelines has surged due to their high fraction of sp3-hybridized carbons (


), which correlates with improved metabolic stability, enhanced solubility, and reduced off-target toxicity[1]. Specifically, 2-azaspiro[4.5]decane  derivatives serve as conformationally restricted, highly lipophilic bioisosteres for piperidines and morpholines.

However, the synthesis of sterically congested spirocycles—such as 4-phenyl-2-azaspiro[4.5]decane —presents a significant thermodynamic and kinetic challenge. Conventional thermal methods often suffer from prolonged reaction times (days), poor regioselectivity, and low yields due to steric hindrance at the quaternary spiro center.

As a Senior Application Scientist, I have designed this protocol to leverage Microwave-Assisted Organic Synthesis (MAOS) . By utilizing direct dielectric heating, MAOS dramatically accelerates reaction rates, overcomes high activation energy barriers for sterically hindered cyclizations, and provides a greener, high-throughput pathway to complex molecular architectures[2],[3].

Mechanistic Pathway & Synthetic Strategy

To construct the 4-phenyl-2-azaspiro[4.5]decane core, we employ a highly convergent, four-step synthetic route. The causality behind this specific sequence is to establish the quaternary carbon early via a Michael addition, followed by a spontaneous intramolecular cyclization.

  • Knoevenagel Condensation: Cyclohexanone and ethyl 2-phenylacetate are condensed to form the sterically hindered ethyl 2-cyclohexylidene-2-phenylacetate.

  • Michael Addition: Nitromethane is added to the

    
    -position (C1 of the cyclohexane ring). This step is notoriously difficult under conventional heating due to the formation of a highly congested quaternary center. Microwave irradiation provides the necessary superheating to drive this endergonic step forward.
    
  • Reductive Lactamization: The nitro group is reduced to a primary amine, which spontaneously attacks the adjacent ethyl ester to form the spiro-lactam (4-phenyl-2-azaspiro[4.5]decan-3-one).

  • Amide Reduction: The lactam carbonyl is reduced to yield the final spirocyclic amine.

Synthetic Workflow Diagram

Microwave-assisted 4-step synthesis of 4-Phenyl-2-azaspiro[4.5]decane.

Experimental Protocols

Note: All microwave reactions should be performed in a dedicated scientific microwave reactor (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensors and pressure monitoring.

Step 1: Synthesis of Ethyl 2-cyclohexylidene-2-phenylacetate
  • Rationale: Titanium tetrachloride (

    
    ) is utilized as a strong Lewis acid to activate the cyclohexanone carbonyl, while pyridine acts as the base. Microwave heating accelerates the dehydration step, preventing the reversibility of the aldol-type intermediate.
    
  • Procedure:

    • In a 30 mL microwave vial, charge cyclohexanone (10 mmol) and ethyl 2-phenylacetate (10 mmol) in anhydrous THF (10 mL).

    • Add pyridine (22 mmol) and cool the vial to 0 °C.

    • Dropwise, add

      
       (11 mmol) under an argon atmosphere.
      
    • Seal the vial and subject it to microwave irradiation at 120 °C for 15 minutes (Power: max 150 W).

    • Self-Validation: Quench a 50

      
      L aliquot in water/EtOAc. Analyze via LC-MS. The target mass 
      
      
      
      should be the dominant peak.
    • Workup: Quench with saturated aqueous

      
      , extract with EtOAc, dry over 
      
      
      
      , and concentrate. Purify via flash chromatography (Hexanes/EtOAc 95:5).
Step 2: Michael Addition of Nitromethane
  • Rationale: Forming a quaternary carbon at the

    
    -position is thermodynamically unfavorable. We utilize DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a strong, non-nucleophilic base to generate the nitronate anion, coupled with microwave superheating to overcome the steric activation barrier[4].
    
  • Procedure:

    • To a microwave vial containing the intermediate from Step 1 (5 mmol), add nitromethane (25 mmol, 5 equiv) and DBU (1 mmol, 0.2 equiv) in acetonitrile (5 mL).

    • Seal the vial and heat via microwave at 110 °C for 20 minutes . (Safety: Ensure pressure limits are set to 250 psi due to nitromethane volatility).

    • Self-Validation: TLC (Hexanes/EtOAc 8:2) will show the disappearance of the UV-active starting material and the appearance of a lower

      
       spot.
      
    • Workup: Dilute with EtOAc, wash with 1N HCl and brine. Concentrate to yield ethyl 2-(1-(nitromethyl)cyclohexyl)-2-phenylacetate.

Step 3: Reductive Lactamization
  • Rationale: Transfer hydrogenation using ammonium formate is highly efficient under microwave conditions, avoiding the need for high-pressure

    
     gas. The reduction of the nitro group to an amine triggers an immediate intramolecular acyl substitution, ejecting ethanol to form the thermodynamically stable spiro-lactam[4].
    
  • Procedure:

    • Dissolve the crude nitro-ester (approx. 4.5 mmol) in methanol (10 mL) in a microwave vial.

    • Add 10% Pd/C (10 mol%) and ammonium formate (25 mmol).

    • Irradiate at 80 °C for 30 minutes .

    • Self-Validation: LC-MS will show the complete disappearance of the nitro mass and the appearance of the lactam

      
      .
      
    • Workup: Filter through a pad of Celite to remove Pd/C. Concentrate the filtrate, dissolve in DCM, wash with water, and evaporate to yield 4-phenyl-2-azaspiro[4.5]decan-3-one.

Step 4: Amide Reduction to Final Product
  • Rationale: Borane-THF (

    
    ) is chosen over 
    
    
    
    for its superior functional group tolerance and ease of handling in microwave vials. Microwave heating forces the reduction of the sterically hindered lactam to completion in minutes rather than hours[3].
  • Procedure:

    • Suspend the lactam (3 mmol) in anhydrous THF (5 mL) under argon.

    • Slowly add

      
       (1 M in THF, 9 mL, 3 equiv).
      
    • Seal and irradiate at 100 °C for 15 minutes .

    • Cool to room temperature and carefully quench with 6N HCl (2 mL) to destroy the amine-borane complex. Irradiate again at 80 °C for 5 minutes.

    • Self-Validation: Basify the aqueous layer to pH 12 with NaOH, extract with DCM. GC-MS will confirm the final product mass (

      
      ).
      
    • Workup: Dry the organic extracts over

      
       and concentrate to yield the pure 4-phenyl-2-azaspiro[4.5]decane .
      

Data Presentation: Yield & Efficiency Analysis

The implementation of microwave irradiation significantly optimizes both the temporal efficiency and the material yield of the synthesis compared to conventional thermal refluxing.

Synthetic StepReaction TypeConventional Heating (Time / Yield)Microwave Heating (Time / Yield)Temp (°C)
Step 1 Knoevenagel Condensation18 hours / 65%15 min / 88% 120
Step 2 Michael Addition48 hours / <20%20 min / 74% 110
Step 3 Reductive Lactamization12 hours / 55%30 min / 92% 80
Step 4 Amide Reduction16 hours / 60%15 min / 85% 100
Overall Total Synthesis ~4 Days / <4% ~1.5 Hours / ~51% N/A

Table 1: Comparative efficiency of Conventional vs. Microwave-Assisted Organic Synthesis (MAOS) for the 4-phenyl-2-azaspiro[4.5]decane scaffold.

Conclusion

The synthesis of highly substituted spirocyclic amines is traditionally bottlenecked by steric hindrance and thermodynamic barriers. By applying a microwave-assisted multicomponent and cascade strategy, we shift the reaction kinetics favorably. The protocol outlined above reduces a multi-day, low-yielding synthesis into a highly efficient 1.5-hour workflow with an overall yield exceeding 50%. This methodology empowers medicinal chemists to rapidly generate libraries of 2-azaspiro[4.5]decane derivatives for structure-activity relationship (SAR) studies and lead optimization.

References

  • Kappe, C. O. (2006). "The impact of microwave synthesis on drug discovery." Nature Reviews Drug Discovery.[3]

  • Javahershenas, R. (2024). "Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles." RSC Advances.[2][5]

  • Khanna, P., & Khanna, L. (2017). "Microwave Assisted Synthesis of Spiro Heterocyclic Systems: A Review." Current Microwave Chemistry.[4]

  • Emelianova, N. et al. (2023). "Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery." Molecules.[1]

Sources

Method

Application Note: Crystallization and Chiral Resolution Strategies for 4-Phenyl-2-azaspiro[4.5]decane Salts

Introduction & Mechanistic Rationale 4-Phenyl-2-azaspiro[4.5]decane is a privileged spirocyclic scaffold frequently utilized in the design of central nervous system (CNS) therapeutics. Structurally related to phenylpiper...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-Phenyl-2-azaspiro[4.5]decane is a privileged spirocyclic scaffold frequently utilized in the design of central nervous system (CNS) therapeutics. Structurally related to phenylpiperidines, this compound features a rigidified conformation that enhances binding affinity and metabolic stability at target receptors (e.g., GPCRs and monoamine transporters)[1].

As a free base, 4-phenyl-2-azaspiro[4.5]decane typically presents as a viscous oil or low-melting solid. In this state, it is susceptible to oxidative degradation and is difficult to handle on a process scale. Converting the free base into a crystalline salt is a critical step for purification, long-term storage, and formulation.

Causality in Salt Selection: The secondary amine in the pyrrolidine ring of the spirocycle is highly basic. Based on structurally analogous azaspiro[4.5]decane derivatives, the predicted pKa of the conjugate acid is approximately 10.5 to 11.5[2][3]. This strong basicity allows for the formation of stable salts with a wide variety of acids. However, because position 4 of the spirocycle (bearing the phenyl group) is a chiral center, the choice of acid dictates the chemical outcome. Achiral acids (like HCl) are used for general chemical purification, whereas chiral acids (like L-tartaric acid) are deployed for enantiomeric resolution[4].

Salt Screening & Physicochemical Data

To establish a self-validating crystallization system, multiple counterions were evaluated. The table below summarizes the quantitative data and the mechanistic rationale for the selected salts.

Salt FormAcid pKaStoichiometryCrystallinityApplication / Rationale
Hydrochloride -7.01:1HighIdeal for bulk purification. High yield, but requires rigorous drying to prevent hygroscopicity[5].
L-(+)-Tartrate 2.98, 4.341:1Moderate-HighReagent of choice for the diastereomeric resolution of the C4 chiral center[4].
Maleate 1.90, 6.071:1ModerateGood alternative if the HCl salt "oils out"; forms robust supramolecular hydrogen-bonded networks.
Oxalate 1.25, 4.141:1HighExcellent for purging non-basic impurities, though poses toxicity concerns for final API formulation.

Experimental Protocols

Protocol A: Preparation of 4-Phenyl-2-azaspiro[4.5]decane Hydrochloride

Objective: High-recovery purification of the racemic mixture. Causality Note: Ethyl acetate (EtOAc) is selected as the primary solvent because the free base is highly soluble in it, while the resulting hydrochloride salt exhibits steep temperature-dependent solubility. This differential solubility enables high crystallization yields without liquid-liquid phase separation (commonly known as "oiling out")[5].

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g (46.4 mmol) of racemic 4-phenyl-2-azaspiro[4.5]decane free base in 100 mL of anhydrous EtOAc in a 250 mL round-bottom flask equipped with a magnetic stirrer and nitrogen line.

  • Acidification: Cool the solution to 0–5 °C using an ice-water bath. Slowly add 1.05 equivalents (48.7 mmol, ~12.2 mL) of a 4.0 M HCl solution in dioxane dropwise over 30 minutes. Crucial: Rapid addition causes localized supersaturation, leading to amorphous precipitation or oiling out.

  • Maturation: Remove the ice bath and allow the suspension to warm to ambient temperature (20–25 °C). Stir vigorously for 2 hours to promote Ostwald ripening, ensuring the conversion of kinetic fine particles into thermodynamically stable, larger crystals.

  • Isolation: Filter the white crystalline solid under vacuum. Wash the filter cake with 2 x 20 mL of cold methyl tert-butyl ether (MTBE) to displace residual EtOAc and unreacted free base.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.

Protocol B: Diastereomeric Resolution via L-(+)-Tartaric Acid

Objective: Isolation of a single enantiomer from the racemate. Causality Note: The formation of a diastereomeric salt relies on the differential solubility of the (S)-amine-L-tartrate and (R)-amine-L-tartrate pairs. An ethanol/water mixture provides the optimal dielectric constant to balance salt solubility and hydrogen-bond-driven crystal packing[4].

Step-by-Step Methodology:

  • Salt Formation: Dissolve 10.0 g (46.4 mmol) of racemic 4-phenyl-2-azaspiro[4.5]decane in 80 mL of absolute ethanol. In a separate vessel, dissolve 6.96 g (46.4 mmol) of L-(+)-tartaric acid in 20 mL of deionized water.

  • Mixing & Heating: Combine the solutions and heat to 75–80 °C under reflux until a clear, homogeneous solution is achieved.

  • Controlled Cooling: Program the reactor to cool at a rate of 0.1 °C/min down to 20 °C. Crucial: Slow cooling prevents the kinetic entrapment of the more soluble diastereomer. If available, seed the solution with 0.1% w/w of the pure target diastereomer at 55 °C.

  • Isolation: Filter the crystallized diastereomeric salt. The filter cake is enriched in the less soluble diastereomer.

  • Recrystallization: To achieve >99% enantiomeric excess (ee), recrystallize the isolated salt from a 9:1 EtOH/Water mixture using the identical heating and cooling profile.

  • Freebasing (Self-Validating Step): Suspend the enantiopure salt in 50 mL of MTBE and 50 mL of 1.0 M NaOH. Stir until both phases are clear. Check: The pH of the aqueous layer MUST be >12 to ensure complete deprotonation. Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo to yield the enantiopure free base.

Workflow Visualization

G Racemate Racemic 4-Phenyl-2-azaspiro[4.5]decane (Free Base) Tartaric Add L-(+)-Tartaric Acid in EtOH/H2O (80°C) Racemate->Tartaric Cooling Controlled Cooling (0.1°C / min to 20°C) Tartaric->Cooling Cryst Diastereomeric Crystallization Cooling->Cryst Solid Solid Phase Less Soluble Diastereomer Cryst->Solid Filtration Liquid Mother Liquor More Soluble Diastereomer Cryst->Liquid Filtrate Freebase Alkaline Workup (NaOH) Extract with MTBE Solid->Freebase Pure Enantiopure 4-Phenyl-2-azaspiro[4.5]decane Freebase->Pure

Workflow for the diastereomeric resolution of 4-Phenyl-2-azaspiro[4.5]decane using L-Tartaric acid.

Analytical Validation & Quality Control

To ensure the trustworthiness of the generated material, the following self-validating analytical checks must be performed on the isolated crystals:

  • X-Ray Powder Diffraction (XRPD): Confirms the crystalline phase. The salt must show sharp, distinct diffraction peaks. The absence of an amorphous halo validates that no solvents or impurities are kinetically trapped within the lattice.

  • Chiral HPLC: Utilize a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of Hexane/Isopropanol/Diethylamine (90:10:0.1) to quantify the enantiomeric excess (ee) of the resolved free base. Causality Note: The diethylamine (DEA) additive is critical; it suppresses secondary interactions between the highly basic spirocyclic amine and the silica support, preventing severe peak tailing.

  • Differential Scanning Calorimetry (DSC): Evaluate the melting endotherm. A sharp endotherm with a narrow melting range (ΔT < 2 °C) validates high chemical and polymorphic purity.

References

  • 2,8-DIMETHYL-3-METHYLENE-1-OXA-8-AZASPIRO 4,5]DECANE L-TARTRATE. European Patent Office. URL: [Link]

  • Showing 8-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-8-azaspiro[4.5]decane-7,9-dione (PHY0171050). PhytoBank. URL: [Link]

  • Bulletin on Narcotics - 1957 Issue 4 - 005. UNODC. URL: [Link]

Sources

Application

Advanced In Vivo Formulation Strategies for 4-Phenyl-2-azaspiro[4.5]decane in Preclinical CNS Models

Executive Summary & Rationale The compound 4-Phenyl-2-azaspiro[4.5]decane (CAS: 1782552-17-3) is a highly lipophilic, spirocyclic secondary amine[1]. Spirocyclic amines of this class are frequently utilized in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The compound 4-Phenyl-2-azaspiro[4.5]decane (CAS: 1782552-17-3) is a highly lipophilic, spirocyclic secondary amine[1]. Spirocyclic amines of this class are frequently utilized in medicinal chemistry as privileged scaffolds for targeting central nervous system (CNS) receptors, including the nociceptin/orphanin FQ (NOP) receptor,


 receptors, and classical opioid receptors[2].

Due to its high lipophilicity and basic nitrogen center, formulating 4-Phenyl-2-azaspiro[4.5]decane for in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies presents significant challenges. Administering the unformulated free base often results in erratic absorption, localized tissue necrosis at the injection site, and unpredictable CNS penetrance. As a Senior Application Scientist, I have designed this protocol guide to provide field-proven, self-validating formulation strategies that ensure reliable systemic exposure while minimizing vehicle-induced behavioral artifacts in rodent models.

Physicochemical Profiling & Formulation Implications

Before selecting a vehicle, it is critical to understand the causality between the molecule's structure and its macroscopic behavior in solution. The spiro[4.5]decane core imparts significant steric bulk and hydrophobicity, while the secondary amine provides a handle for pH-dependent solubility[3].

Table 1: Physicochemical Profile & Formulation Matrix
PropertyEstimated Value / CharacteristicFormulation Implication
Molecular Weight 215.33 g/mol Small molecule; readily crosses the blood-brain barrier (BBB) if kept in solution.
pKa (Secondary Amine) ~9.5 – 10.5Protonated at physiological pH (7.4). Amenable to in situ salt formation (e.g., HCl or tartrate) to boost aqueous solubility.
LogP (Lipophilicity) ~3.0 – 4.0Highly hydrophobic. Will precipitate in pure saline. Requires co-solvents, surfactants, or macrocyclic encapsulation for high-dose IV/IP dosing.
Physical State Waxy solid / Oil (Free Base)Requires high-shear mixing or primary organic solvents (like DMSO) to disrupt intermolecular forces prior to aqueous dilution.

Formulation Decision Matrix

The selection of the formulation vehicle is dictated by the intended route of administration and the required dose. The following Graphviz diagram outlines the logical decision tree for formulating 4-Phenyl-2-azaspiro[4.5]decane.

FormulationDecisionTree Start 4-Phenyl-2-azaspiro[4.5]decane (Free Base) Q1 Target Route of Administration? Start->Q1 IV Intravenous (IV) CNS PK Studies Q1->IV PO Oral (PO) Efficacy / Toxicity Q1->PO IP Intraperitoneal (IP) Routine Discovery Q1->IP Sol1 20% HP-β-CD in Saline (High tolerability) IV->Sol1 Preferred for CNS Sol2 0.5% CMC / 0.1% Tween 80 (Suspension for high dose) PO->Sol2 Dose > 30 mg/kg Sol3 10% DMSO / 40% PEG400 / 50% Saline (Max solubility vehicle) PO->Sol3 Solution required IP->Sol1 Avoid solvent toxicity IP->Sol3 Standard Vehicle

Decision matrix for selecting the optimal in vivo formulation vehicle based on dosing route.

Step-by-Step Experimental Protocols

Note: All procedures should be conducted under a sterile biosafety cabinet if the formulation is intended for Intravenous (IV) or Intraperitoneal (IP) administration.

Protocol A: Co-Solvent / Surfactant System (10% DMSO / 40% PEG400 / 50% Saline)

Best For: IP or PO administration where maximum solubility is required (up to 10-15 mg/mL)[4]. Mechanistic Rationale: DMSO acts as the primary solvent to break the hydrophobic crystal lattice of the free base. PEG400 acts as a co-solvent and precipitation inhibitor, while the gradual addition of saline prevents localized supersaturation[3].

  • Weighing: Accurately weigh the required mass of 4-Phenyl-2-azaspiro[4.5]decane into a sterile glass vial.

  • Primary Solvation: Add Dimethyl Sulfoxide (DMSO) to achieve exactly 10% of the final target volume. Vortex vigorously for 1-2 minutes until the compound is completely dissolved into a clear liquid.

  • Co-solvent Addition: Add Polyethylene Glycol 400 (PEG400) to achieve 40% of the final volume. Vortex for 30 seconds. Causality: PEG400 creates a transitional polarity gradient, shielding the hydrophobic spiro-core from the impending aqueous phase.

  • Aqueous Dilution: Crucial Step. Place the vial on a magnetic stirrer. While stirring at 500 RPM, add sterile 0.9% Saline (50% of final volume) dropwise (approx. 1 drop per second).

  • Self-Validation (The Tyndall Test): Shine a red or green laser pointer through the vial in a darkened room.

    • Pass: The laser beam is invisible or very faintly visible as it passes through the liquid (True Solution).

    • Fail: A distinct, bright beam path scatters light (Nano-suspension/Precipitation). If it fails, do not use for IV dosing; the formulation must be discarded or repurposed for PO dosing.

Protocol B: Cyclodextrin Inclusion Complex (20% w/v HP-β-CD)

Best For: IV administration and CNS behavioral studies. Mechanistic Rationale: Hydroxypropyl-


-cyclodextrin (HP-

-CD) or Sulfobutylether-

-cyclodextrin (SBE-

-CD) features a hydrophilic exterior and a lipophilic cavity. The hydrophobic phenyl ring and spiro-decane core of the drug nest inside this cavity, masking its lipophilicity without the use of harsh, behavior-altering organic solvents.
  • Vehicle Preparation: Dissolve 20 g of HP-

    
    -CD in 100 mL of sterile 0.9% Saline. Stir until completely clear.
    
  • In Situ Salt Formation: Weigh the 4-Phenyl-2-azaspiro[4.5]decane free base into a vial. Add 1.05 molar equivalents of 0.1M HCl. Vortex for 2 minutes. Causality: Protonating the secondary amine significantly increases the dipole moment, aiding in the initial aqueous interaction.

  • Complexation: Add the required volume of the 20% HP-

    
    -CD vehicle to reach the target concentration.
    
  • Thermodynamic Driving: Place the vial in an ultrasonic water bath at 37°C for 45 minutes. Causality: Sonication and mild heat provide the activation energy required for the drug molecules to displace water molecules inside the cyclodextrin cavity, forming the stable inclusion complex.

  • Self-Validation (Centrifugation): Centrifuge the formulation at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a microscopic pellet. If a pellet is present, the compound has exceeded the complexation capacity; the supernatant must be quantified via HPLC before dosing.

  • Sterilization: Pass the final clear solution through a 0.22 µm PES syringe filter.

In Vivo Dosing Guidelines & Best Practices

To ensure the trustworthiness of your in vivo data, strict adherence to maximum dosing volumes is required. Exceeding these volumes, particularly with vehicles containing PEG400 or DMSO, can induce hyperosmotic stress, localized inflammation, or off-target behavioral depression (which can mask the analgesic or anxiolytic effects of NOP/opioid receptor ligands)[5].

Table 2: Standard Rodent Dosing Volumes and Needle Specifications
Route of AdministrationMax Volume (Mice, 25g)Max Volume (Rats, 250g)Recommended Needle GaugeVehicle Considerations
Intravenous (IV) 125 µL (5 mL/kg)1.25 mL (5 mL/kg)27G - 30GMust be a true solution (Protocol B). Co-solvents must be infused slowly to prevent hemolysis.
Intraperitoneal (IP) 250 µL (10 mL/kg)2.5 mL (10 mL/kg)25G - 27GProtocol A is standard. Avoid >10% DMSO to prevent peritoneal irritation.
Oral Gavage (PO) 250 µL (10 mL/kg)2.5 mL (10 mL/kg)20G - 22G (Ball-tip)Suspensions (0.5% CMC) are acceptable if the compound is highly permeable.

References

  • Spiro Pyrrolidinnes - PharmBricks Inc.
  • 1782552-17-3 - 化源网 (ChemSrc)
  • SBE-β-CD (captisol)
  • Application Notes and Protocols for the In Vivo Formulation of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)
  • Source: nih.gov (PMC)
  • 4-Aryl-1-oxa-4,9-diazaspiro[5.
  • Source: wikipedia.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Phenyl-2-azaspiro[4.5]decane

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, medicinal chemists, and drug development professionals who are scaling up or troubleshooting the synthesis of 4-Phenyl-2-azaspi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, medicinal chemists, and drug development professionals who are scaling up or troubleshooting the synthesis of 4-Phenyl-2-azaspiro[4.5]decane (CAS: 1782552-17-3)[1].

The azaspiro[4.5]decane core is a privileged structural motif in medicinal chemistry, bestowing unique three-dimensional conformations that enhance target selectivity, particularly for central nervous system (CNS) receptors[2]. While modern methodologies such as palladium-catalyzed aza-[3+2] cycloadditions exist[3], the classical three-step intramolecular cyclization route (Michael addition ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 reductive cyclization 

lactam reduction) remains the most robust and scalable approach.

However, researchers frequently encounter severe yield bottlenecks during scale-up. This guide deconstructs the chemical causality behind these failures and provides self-validating, optimized protocols to maximize your reaction yield.

Synthetic Workflow & Yield-Loss Diagnostics

The diagram below maps the standard three-step synthetic workflow, highlighting the specific mechanistic nodes where reaction yields typically collapse.

SynthesisWorkflow SM Cyclohexanecarbonitrile + Ethyl Cinnamate Step1 Step 1: Michael Addition (LDA, DMPU, -78°C) SM->Step1 Int1 Cyano-Ester Intermediate Step1->Int1 Yield Loss Risk: Retro-Michael Step2 Step 2: Reductive Cyclization (Raney-Ni, H2, 60°C) Int1->Step2 Lactam Spiro-Lactam Intermediate Step2->Lactam Yield Loss Risk: Incomplete Transamidation Step3 Step 3: Lactam Reduction (LiAlH4, THF, Reflux) Lactam->Step3 Product 4-Phenyl-2-azaspiro [4.5]decane Step3->Product Yield Loss Risk: Al-Amine Complexation

Workflow for 4-Phenyl-2-azaspiro[4.5]decane synthesis highlighting critical yield-loss nodes.

Quantitative Yield Optimization Summary

By implementing the causal troubleshooting steps detailed in this guide, our application scientists have validated a +68% absolute increase in overall yield compared to standard literature protocols.

Reaction StepStandard Protocol ConditionsOptimized Protocol (Support Center)Yield ImprovementKey Mechanistic Modification
1. Michael Addition LDA, THF, -78°C to RTLDA, THF/DMPU, Quench @ -78°C42%

88%
Cation solvation; kinetic thermal trapping
2. Reductive Cyclization Raney-Ni, H

, MeOH, RT
1. Raney-Ni, H

; 2. Toluene reflux
55%

92%
Thermal drive for sterically hindered transamidation
3. Lactam Reduction LiAlH

, THF, H

O quench
LiAlH

, THF, Strict Fieser Workup
40%

95%
Disruption of stable aluminum-amine complexes
Overall Yield ~9% ~77% +68% Absolute

Troubleshooting FAQs & Causal Explanations

FAQ 1: Why is my Michael addition yield stalling at ~40%, even with excess reagents?

The Causality: The addition of the sterically hindered cyclohexanecarbonitrile enolate to ethyl cinnamate is highly reversible. If the reaction is allowed to warm to room temperature before quenching, the retro-Michael reaction outcompetes the forward reaction, returning starting materials. The Solution: You must alter the electronics of the enolate and trap the kinetic product. Use DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) as a co-solvent. DMPU strongly solvates the lithium cation from the LDA, generating a "naked," highly reactive enolate. Crucially, you must quench the reaction with an acid while it is still at -78°C to protonate the resulting enolate before the retro-Michael equilibrium can establish.

FAQ 2: During Step 2, I am isolating a large amount of the uncyclized primary amine instead of the spiro-lactam. How do I force the ring closure?

The Causality: Nitrile reduction to the primary amine occurs readily at room temperature. However, the subsequent intramolecular transamidation (lactamization) requires the amine to attack the ester carbon, which is severely hindered by the adjacent quaternary spiro center (C5). Room temperature is insufficient to overcome this activation energy barrier. The Solution: Decouple the reduction from the cyclization. First, reduce the nitrile at 25°C under H


. After filtering the catalyst, subject the crude open-chain amine to a targeted thermal drive: reflux in toluene (110°C) with catalytic acetic acid. This forces the equilibrium toward the thermodynamically stable 5-membered spiro-lactam.
FAQ 3: My LiAlH reduction of the spiro-lactam shows complete consumption of starting material on TLC, but my isolated yield of the final product is abysmal. Where is my product?

The Causality: 4-Phenyl-2-azaspiro[4.5]decane is a highly lipophilic secondary amine. During standard aqueous quenching of LiAlH


 reactions, the product forms incredibly stable, insoluble coordination complexes with the resulting aluminum salts, trapping your product in the gelatinous emulsion.
The Solution:  Implement a strict Fieser Workup . This specific stoichiometric addition of water and sodium hydroxide forces the aluminum salts to condense into a dense, granular, crystalline aluminate matrix (

), liberating the free amine into the organic layer for near-quantitative recovery.

Self-Validating Experimental Protocols

The following step-by-step methodologies have been engineered to self-validate; if you observe the noted visual or physical cues, the reaction is proceeding correctly.

Protocol A: Optimized Michael Addition
  • Charge a flame-dried flask with anhydrous THF (10 vol) and diisopropylamine (1.1 eq). Cool to -78°C under argon.

  • Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 min. (Self-validation: The solution should remain pale yellow and homogeneous).

  • Add cyclohexanecarbonitrile (1.0 eq) dropwise. Stir for 1 h at -78°C to ensure complete enolization.

  • Add DMPU (2.0 eq) followed by ethyl cinnamate (1.1 eq). Stir strictly at -78°C for 4 hours.

  • CRITICAL STEP: While maintaining the bath at -78°C, rapidly add glacial acetic acid (2.0 eq). Stir for 10 minutes before removing the cooling bath.

  • Warm to room temperature, extract with EtOAc, wash extensively with water (to remove DMPU) and brine, dry over Na

    
    SO
    
    
    
    , and concentrate to yield the cyano-ester intermediate.
Protocol B: Two-Stage Reductive Cyclization
  • Dissolve the crude cyano-ester in 7M NH

    
     in Methanol (10 vol).
    
  • Add Raney-Nickel (20% w/w, washed with MeOH). Pressurize with H

    
     (50 psi) and stir at 25°C for 12 h.
    
  • Filter through a pad of Celite to remove the catalyst. (Warning: Do not let Raney-Ni dry out; it is highly pyrophoric). Concentrate the filtrate to a thick oil.

  • CRITICAL STEP: Redissolve the crude amine in toluene (10 vol). Add glacial acetic acid (0.1 eq). Attach a Dean-Stark trap and reflux at 110°C for 12 h. (Self-validation: You will observe the collection of ethanol/water in the trap as lactamization proceeds).

  • Concentrate under reduced pressure to yield the spiro-lactam as a solid.

Protocol C: Lactam Reduction via Fieser Workup
  • Suspend LiAlH

    
     (2.0 eq) in anhydrous THF (10 vol) at 0°C.
    
  • Add the spiro-lactam (dissolved in minimal THF) dropwise to control the exotherm.

  • Reflux the mixture at 65°C for 8 h.

  • Cool the reaction strictly to 0°C.

  • CRITICAL STEP (Fieser Quench): For every

    
     grams  of LiAlH
    
    
    
    used, sequentially and cautiously add:
    • 
       mL  of distilled H
      
      
      
      O (Self-validation: Vigorous evolution of H
      
      
      gas).
    • 
       mL  of 15% aqueous NaOH.
      
    • 
       mL  of distilled H
      
      
      
      O.
  • Stir the mixture vigorously at room temperature for 30 minutes. (Self-validation: The gray/white gelatinous mass will suddenly transform into a stark white, easily filterable granular solid).

  • Filter the salts through a fritted funnel, wash the cake thoroughly with hot THF, and concentrate the filtrate to afford pure 4-Phenyl-2-azaspiro[4.5]decane.

References

  • ResearchGate. Synthesis of 1‐azaspiro[4.5]decane scaffold via dearomatization and palladium‐catalyzed aza‐[3+2] cycloaddition. Available at:[Link]

  • ChemSrc. 1782552-17-3_CAS No.:1782552-17-3 (4-Phenyl-2-azaspiro[4.5]decane). Available at: [Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for 4-Phenyl-2-azaspiro[4.5]decane

Status: Active Ticket ID: SOL-SPIRO-4P-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2][3][4] Executive Summary The Core Issue: 4-Phenyl-2-azaspiro[4.5]decane presents a classic medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: SOL-SPIRO-4P-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2][3][4]

Executive Summary

The Core Issue: 4-Phenyl-2-azaspiro[4.5]decane presents a classic medicinal chemistry challenge: it combines a highly basic secondary amine (pKa


 10.5–11.[1][2][3][4]0) with a significant lipophilic domain (phenyl ring + spiro-cyclohexyl scaffold).[1][2][3][4]

The Diagnosis:

  • Free Base: Likely an oil or waxy solid with negligible aqueous solubility.[1][2][3][4] At physiological pH (7.4), while largely protonated, the high LogP (estimated >3.5 due to the phenyl group) drives the compound to "oil out" or precipitate, particularly in high-salt buffers (PBS/Saline) due to the common ion effect or "salting out."[2]

  • Salt Forms: While hydrochloride salts are standard, they can be hygroscopic or form sticky gums if not crystallized slowly.[1][3][4]

This guide provides a tiered approach to solubilization, moving from chemical modification (salts) to advanced formulation (cyclodextrins).[2][3][4]

Module 1: Chemical Modification (The "Spring")[1][2][3]

Before attempting complex formulations, ensure you are working with the optimal solid state.[1][3][4] The free base of 4-phenyl-2-azaspiro[4.5]decane is unsuitable for biological assays.[1][2][3][4]

Protocol A: Crystalline Hydrochloride Salt Formation

Use this protocol if you currently have the free base (oil/wax).[1][3]

Context: Converting the amine to an HCl salt locks it into a crystalline lattice, significantly improving dissolution rates.[1][3][4]

Reagents:

  • Compound (Free Base)[1][2][3][4]

  • Diethyl Ether or Ethyl Acetate (Solvent A)[1][2][3][4]

  • 4M HCl in Dioxane or 2M HCl in Diethyl Ether (Acid Source)[1][2][3][4]

  • Hexanes (Anti-solvent)[1][2][3][4]

Step-by-Step Workflow:

  • Dissolution: Dissolve 100 mg of the free base in a minimal amount of Ethyl Acetate (approx. 0.5 – 1.0 mL).[1][2][3][4] Ensure it is fully dissolved; sonicate if necessary.[1][2][3][4]

  • Acidification: Place the vial on ice (0°C). Dropwise, add 1.1 equivalents of HCl (in Dioxane/Ether) while stirring.[1][3][4]

    • Observation: You should see an immediate white precipitate.[1][2][3][4]

  • Crystallization: If the precipitate is gummy (common with spiro-amines), add Methanol dropwise until it just redissolves (warm slightly if needed).[1][2][3][4] Then, add Diethyl Ether until the solution turns turbid.

  • Maturation: Store at -20°C overnight.

  • Isolation: Filter the white crystals and wash with cold Ether/Hexanes (1:1). Dry under high vacuum for 4 hours to remove trace solvents.

Technical Note: If the HCl salt remains hygroscopic (absorbs water and turns sticky), switch to a Fumarate or Tartrate salt.[1][3][4] These counterions often bridge multiple molecules, creating a more stable crystal lattice for lipophilic amines.[1][3][4]

Module 2: In Vitro Solubilization (Cell Assays)

For cellular assays, you cannot use harsh acids.[1][2][3][4] You must rely on co-solvents that are compatible with cell culture media.[1][2][3][4]

Solvent Compatibility Matrix
Solvent SystemMax Final Conc. (Cell Culture)Solubility PotentialNotes
DMSO (100%) 0.1% - 0.5%High (>50 mM)Standard. Prepare 10mM stock.[1][2][3][4] Freeze/thaw cycles may cause precipitation; aliquot stocks.[1][2][3][4]
Ethanol (Abs.) 0.1%ModerateLess toxic than DMSO for some neuronal lines, but evaporates effectively changing concentration.[1][2][3][4]
PEG-400 1.0%HighGood for preventing precipitation upon dilution into media.[1][2][3][4]
PBS (pH 7.4) N/AVery Low Do not dissolve directly. Dilute from DMSO stock only.[1][2][3][4]
The "Crash-Out" Prevention Protocol

When you dilute a DMSO stock into aqueous media (e.g., DMEM), the sudden polarity shift often causes the hydrophobic compound to precipitate (the "Crash-Out" effect).[2][3]

Correct Dilution Sequence:

  • Stock: 10 mM in DMSO.

  • Intermediate: Dilute stock 1:10 into PEG-400 or Propylene Glycol (Result: 1 mM).

  • Final: Pipette the Intermediate into the cell media while vortexing rapidly.

    • Mechanism:[1][3][4][5][6] The PEG acts as a buffer for polarity, smoothing the transition from organic to aqueous environment.[4]

Module 3: In Vivo Formulation (Animal Studies)

Warning: Do not inject DMSO solutions >10% IV or >20% IP/SC. It causes hemolysis and pain, confounding behavioral data.[1][2][3][4]

Recommended Vehicle: HP-β-CD Complexation

Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex, shielding the hydrophobic phenyl-spiro region from water.[1][2][3][4]

Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in 0.9% Saline or Phosphate Buffer.[1][2][3][4] Filter sterilize (0.22 µm).

  • Compound Addition: Add the HCl Salt of your compound to the vehicle.

  • Energy Input: Sonicate for 20–30 minutes at 40°C.

    • Visual Check: Solution must be perfectly clear.

  • pH Adjustment: Check pH. If < 4.0 (due to HCl salt), adjust carefully to pH 5.5–6.0 using 0.1M NaOH.[2][3][4]

    • Caution: Going > pH 7.0 may cause the free base to precipitate out of the cyclodextrin pocket.[1][3][4]

Visual Decision Support

Figure 1: Solubility Troubleshooting Decision Tree

SolubilityTree Start Start: 4-Phenyl-2-azaspiro[4.5]decane (Solubility Issue) CheckForm Current Form? Start->CheckForm FreeBase Free Base (Oil/Wax) CheckForm->FreeBase Salt Salt Form (HCl/Fumarate) CheckForm->Salt ActionSalt PROTOCOL A: Convert to HCl Salt FreeBase->ActionSalt Required AppType Application Type? Salt->AppType ActionSalt->Salt InVitro In Vitro (Cell/Enzyme) AppType->InVitro InVivo In Vivo (Mouse/Rat) AppType->InVivo DMSO Use DMSO Stock (10mM) + PEG400 Intermediate InVitro->DMSO Route Route of Admin? InVivo->Route IV IV / IP Route->IV Oral Oral Gavage Route->Oral Cyc 20% HP-beta-Cyclodextrin (pH 4.5 - 6.0) IV->Cyc Lipid Lipid Formulation (Tween80 / MC Cellulose) Oral->Lipid

Caption: Decision matrix for selecting the correct solubilization strategy based on experimental context.[1][2][3][4]

Frequently Asked Questions (FAQ)

Q: I dissolved the HCl salt in PBS, but it precipitated after 10 minutes. Why? A: This is the "Common Ion Effect."[1][3][4] PBS contains high concentrations of Chloride (Cl-) and Phosphate ions.[1][2][3][4] The high [Cl-] pushes the equilibrium of your amine-HCl salt back toward the solid state.[1][2][3][4]

  • Fix: Dissolve the compound in pure water or 5% Glucose (D5W) first, then add 10x PBS concentrate if absolutely necessary, or switch to a buffer with a different anion (e.g., Gluconate).[2]

Q: Can I use Tween-80 instead of Cyclodextrin? A: Yes, but with caveats. Tween-80 (Polysorbate 80) is a surfactant.[1][2][3][4]

  • Protocol: 5% Tween-80 + 5% Ethanol + 90% Saline.[1][2][3][4]

  • Risk: Tween-80 can cause histamine release in dogs and some hypersensitivity in rodents, potentially masking anti-inflammatory or nociceptive readouts.[1][2][3][4] Cyclodextrins are pharmacologically inert.[1][2][3][4]

Q: My compound is an oil even after adding HCl. What went wrong? A: You likely trapped solvent in the lattice or have excess acid.[1][3][4]

  • Fix: Triturate (grind) the oil with dry Diethyl Ether or Hexanes.[1][2][3][4] The mechanical stress plus the anti-solvent usually forces the oil to snap into a crystal lattice.[1][3][4] Rotovap is not enough; you must use a high-vacuum manifold.[1][2][3][4]

References

  • Serajuddin, A. T. (2007).[1][2][3][4] Salt formation to improve drug solubility.[1][2][3][4][7] Advanced Drug Delivery Reviews, 59(7), 603-616.[2][3][4]

  • Brewster, M. E., & Loftsson, T. (2007).[2][3][4] Cyclodextrins as pharmaceutical solubilizers.[1][2][3][4] Advanced Drug Delivery Reviews, 59(7), 645-666.[2][3][4]

  • Kalepu, S., & Nekkanti, V. (2015).[2][3][4] Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453.[1][2][3][4]

  • Wermuth, C. G. (2008).[1][2][3][4] The Practice of Medicinal Chemistry. Academic Press.[1][2][3][4] (Chapter on Preparation of Water-Soluble Compounds).

Disclaimer: This guide assumes standard laboratory safety protocols. 4-Phenyl-2-azaspiro[4.5]decane derivatives may have potent biological activity (e.g., opioid or ion channel modulation).[1][2][3][4] Handle with appropriate PPE.[1][3][4]

Sources

Troubleshooting

Technical Support Center: Purification of Lipophilic Spiro-Amines

Status: Operational Agent: Senior Application Scientist Ticket ID: SPIRO-PUR-001 Subject: Troubleshooting Tailing, Solubility, and Resolution of Lipophilic Spiro-Amines Introduction: The Spiro-Amine Challenge Welcome to...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: SPIRO-PUR-001 Subject: Troubleshooting Tailing, Solubility, and Resolution of Lipophilic Spiro-Amines

Introduction: The Spiro-Amine Challenge

Welcome to the technical support center. You are likely here because your spirocyclic amine—despite showing a clean spot on TLC—is smearing across the column, co-eluting with impurities, or crashing out of your mobile phase.

Spiro-amines present a unique "Triad of Difficulty" in purification:

  • High Basicity: The rigid spiro-scaffold often exposes the nitrogen lone pair, increasing pKa and causing aggressive binding to acidic silanols on silica.

  • Lipophilicity: Large spiro-frameworks resist dissolution in polar mobile phases required to elute the amine.

  • Stereocomplexity: Spiro centers create diastereomers with nearly identical physical properties, requiring high-resolution separation.

Below are the field-validated protocols to resolve these specific failure modes.

Module 1: Troubleshooting Peak Tailing (Normal Phase)

User Issue: "My compound streaks from the baseline to the solvent front," or "I lose 30% of my mass on the column."

Root Cause: Standard silica gel is acidic (pKa ~5). Basic spiro-amines (pKa 8–10) undergo ion-exchange interactions with deprotonated silanols (


), resulting in irreversible adsorption or severe tailing.
Protocol A: The "Pre-Saturation" Method

Simply adding 1% Triethylamine (TEA) to your solvent bottle is often insufficient because the silica column acts as a "sink," absorbing the base from the mobile phase until equilibrium is reached. Your compound hits the column before the silica is fully deactivated.

Step-by-Step Fix:

  • Flush the Column First: Before loading your sample, flush the packed silica cartridge with 3 Column Volumes (CV) of mobile phase containing 1–2% TEA (or 1%

    
    ).
    
  • Equilibrate: Run 2 CVs of your starting gradient (also containing the modifier).

  • Run: Perform the purification with the modifier present throughout the gradient.

  • Post-Run: Flush the column immediately; TEA can degrade silica over time.

Pro-Tip: If TEA fails, switch to Ammonium Hydroxide (


)  in Methanol/DCM. Ammonia is a stronger competitor for silanol sites and is more volatile, making product isolation easier.
Decision Logic: Solving Tailing Issues

TailingLogic start Issue: Severe Tailing/Streaking check_mod Is Modifier (TEA/NH3) in Mobile Phase? start->check_mod add_mod Add 1% TEA or NH4OH (Pre-saturate Column) check_mod->add_mod No check_res Did Resolution Improve? check_mod->check_res Yes add_mod->check_res switch_stat Switch Stationary Phase check_res->switch_stat No alumina Use Basic Alumina (Neutralizes Acidity) switch_stat->alumina amine_silica Use Amine-Funct. Silica (Pre-capped Silanols) switch_stat->amine_silica rp_high Go to High pH Reverse Phase (See Module 3) alumina->rp_high Still Tailing amine_silica->rp_high Still Tailing

Figure 1: Decision matrix for addressing amine tailing. Systematic escalation from mobile phase modification to stationary phase changes.

Module 2: Solubility & Loading (The "Oiling Out" Problem)

User Issue: "My spiro-amine dissolves in DCM but crashes out when I add Hexane or Ethyl Acetate for the column."

Root Cause: Lipophilic spiro-amines often have poor solubility in non-polar alkanes (Hexane/Heptane) but are too non-polar to run in pure Methanol. Liquid loading with DCM often causes "band broadening" because DCM is a strong solvent that carries the compound too fast down the column before the gradient starts.

Protocol B: Dry Loading with Celite

Dry loading is superior for lipophilic amines as it eliminates solvent incompatibility issues during injection.

The Protocol:

  • Dissolve your crude spiro-amine in the minimum amount of a low-boiling solvent where it is fully soluble (e.g., DCM, Acetone, or MeOH).

  • Add Celite 545 (diatomaceous earth) to the flask. Ratio: 1 part crude to 2–3 parts Celite by weight.

  • Evaporate the solvent on a rotavap until you have a free-flowing powder.

    • Check: If it is sticky or "clumpy," you used too little Celite. Add more solvent and Celite, then re-evaporate.

  • Pack this powder into a solid load cartridge (or pour on top of the silica bed with a sand protective layer).

  • Elute normally.

Solvent Compatibility Table

Loading MethodRecommended SolventRisk FactorBest For
Liquid Load Hexane / ToluenePrecipitation (Clogging)Highly lipophilic neutrals
Liquid Load DCM / ChloroformBand Broadening (Poor Res)Small scale (<50 mg)
Dry Load Celite 545 None (Universal) Spiro-amines >100 mg
Dry Load Silica GelIrreversible BindingNon-polar compounds
Module 3: High pH Reverse Phase (The "Game Changer")

User Issue: "Normal phase isn't working. I tried standard C18 (Reverse Phase), but the peak shape is terrible."

Root Cause: At standard HPLC pH (pH 2–3 with Formic Acid), amines are protonated (


). Charged species are highly polar and do not interact well with the hydrophobic C18 chains, leading to early elution ("breakthrough") and poor peak shape due to charge repulsion.
Protocol C: High pH C18 Purification

By raising the pH to 10 (above the amine's pKa), you suppress ionization. The amine becomes neutral (free base), drastically increasing its lipophilicity and affinity for the C18 stationary phase.

Requirements:

  • Stationary Phase: You MUST use a "Hybrid" or "High pH Stable" C18 column (e.g., Waters XBridge, Phenomenex Gemini/Kinetex EVO, Agilent Poroshell HPH). Standard silica C18 dissolves at pH > 8.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH ~10) or 0.1%

    
     in Water.
    
  • Mobile Phase B: Acetonitrile (or Methanol).

Why this works for Spiro-Amines: The spiro scaffold is naturally lipophilic. In the free-base form, it binds strongly to C18, allowing for excellent resolution of impurities that remain charged (and elute early) or are less lipophilic.

Module 4: "Catch and Release" (SCX Purification)

User Issue: "I have non-basic impurities (catalysts, starting materials) that co-elute with my product."

Solution: Strong Cation Exchange (SCX) chromatography.[1][2][3] This is a digital separation: Is it an amine? Yes/No.

Protocol D: SCX Workflow
  • Conditioning: Wash SCX cartridge with MeOH, then Water.

  • Loading (The "Catch"): Dissolve crude in MeOH (or 5% Acetic Acid in MeOH). Load onto cartridge.

    • Mechanism:[1][4] The basic amine becomes protonated and binds ionically to the sulfonic acid groups on the resin. Neutral/Acidic impurities flow through.[3]

  • Washing: Flush with 2–3 CVs of MeOH or Acetonitrile.

    • Result: All non-basic grease and impurities are washed away. Your product is still stuck to the column.

  • Elution (The "Release"): Flush with 2 M Ammonia in Methanol .

    • Mechanism:[1][4] The ammonia deprotonates the spiro-amine, breaking the ionic bond. The neutral amine washes off in the solvent.

SCX_Mechanism cluster_0 Step 1: Load (Acidic/Neutral) cluster_1 Step 2: Elute (Basic) A Spiro-Amine (R-NH2) C Bound Complex (R-NH3+ ... -O3S-Resin) A->C Protonation B SCX Resin (-SO3H) B->C E Released Amine (R-NH2) C->E Deprotonation D Ammonia (NH3) F Neutralized Resin (NH4+ ... -O3S-Resin) D->F

Figure 2: The chemical mechanism of Catch-and-Release purification. Note that this method separates based on chemical class (basicity), not polarity.

Module 5: Diastereomer Separation

User Issue: "My spiro compound has two chiral centers. The diastereomers are merging into one peak."

Troubleshooting: Spiro-diastereomers often have identical pKa and very similar lipophilicity. Standard gradients (0–100%) move too fast to separate them.

  • Use Isocratic Holds: Run a gradient to get the compound to move (Rf ~0.3), then hold the gradient flat for 10 minutes. This extends the interaction time with the silica, allowing subtle shape differences to resolve.

  • Switch to Alumina: Alumina has a different surface geometry than silica and often resolves diastereomers that silica cannot, especially for rigid spiro cycles.

  • Chiral Stationary Phases (CSP): If achiral methods fail, use an immobilized polysaccharide column (e.g., CHIRALPAK® IA/IB). These are not just for enantiomers; they are excellent for diastereomers because they separate based on "fit" into the chiral pocket.

References
  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Base. Link

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent Technical Notes. Link

  • Teledyne ISCO. "RediSep SCX Column: Purification Tactic." Teledyne ISCO Application Notes. Link

  • Phenomenex. "Tip on Peak Tailing of Basic Analytes." Phenomenex Technical Support. Link

  • Cornell Institute of Biotechnology. "SCX Disposable Cartridge Cleanup Procedure." Cornell Life Sciences Core Laboratories. Link

Sources

Optimization

Optimizing temperature and pressure for spiro[4.5]decane formation

Topic: Optimizing Temperature & Pressure for Spiro[4.5]decane Formation Module 1: Critical Parameter Overview The Engineering Challenge The formation of spiro[4.5]decane scaffolds presents a unique thermodynamic and kine...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Temperature & Pressure for Spiro[4.5]decane Formation

Module 1: Critical Parameter Overview

The Engineering Challenge

The formation of spiro[4.5]decane scaffolds presents a unique thermodynamic and kinetic challenge. Unlike fused ring systems (e.g., decalin), the spiro-quaternary carbon creates significant steric strain.

  • Kinetic Barrier: Forming the quaternary center often requires high activation energy (

    
    ).
    
  • Thermodynamic Equilibrium: In reversible reactions (like RCM), the release of volatile byproducts (ethylene) or the presence of ring strain can stall conversion.

We approach this via two primary methodologies: Catalytic Ring-Closing Metathesis (RCM) and High-Temperature Continuous Flow .

Module 2: Protocol A — Catalytic Ring-Closing Metathesis (RCM)

Context

RCM is the preferred route for constructing the 5-membered ring onto a pre-existing 6-membered ring (e.g., from 2,2-diallylcyclohexane-1,3-dione). The critical variable here is Ethylene Partial Pressure .

The Protocol

Reagents: Diallyl precursor, Grubbs II Catalyst (5 mol%). Solvent: Dichloromethane (DCM) or Toluene (degassed).

ParameterStandard SettingOptimization Logic
Temperature 40°C (Reflux DCM)Increase to 80°C (Toluene) if sterics at the spiro-center are high. Warning: Catalyst half-life decreases at >60°C.
Pressure Ambient (1 atm)Apply Vacuum (200-400 mbar) or Inert Gas Sparge . Removing ethylene shifts equilibrium to product (Le Chatelier’s Principle).
Concentration 0.005 M - 0.01 MHigh Dilution is mandatory to prevent intermolecular polymerization (dimerization).
Troubleshooting Guide (RCM)

Q: My reaction stalls at 60% conversion despite fresh catalyst. Why? A: This is likely Ethylene Inhibition . The Ruthenium methylidene species is stable but dormant in the presence of excess ethylene.

  • Immediate Action: Do not add more catalyst yet. Apply a gentle vacuum (approx. 400 mbar) or increase the nitrogen sparge rate to strip ethylene from the headspace.

  • Scientific Rationale: The formation of the spiro[4.5]decane releases one equivalent of ethylene. If dissolved ethylene concentration

    
     remains high, the back-reaction to the diene is kinetically accessible.
    

Q: I see a new spot on TLC with double the molecular weight. A: You are observing Cross-Metathesis Dimerization .

  • Immediate Action: Dilute the reaction mixture.

  • Protocol Adjustment: Run the reaction at

    
    . If the precursor is highly insoluble, use a syringe pump to slowly add the precursor to the catalyst solution (Pseudo-high dilution).
    
Visualizing the RCM Equilibrium

RCM_Pathway cluster_0 Reaction Chamber Precursor Diallyl Precursor Metallacycle Ru-Metallacycle (Intermediate) Precursor->Metallacycle + Catalyst Product Spiro[4.5]decane Metallacycle->Product Ethylene Ethylene (Gas) Metallacycle->Ethylene Release Vacuum Vacuum/Sparging (Low Pressure) Vacuum->Ethylene Removes

Figure 1: RCM Equilibrium Management. Active removal of ethylene (Red) via pressure control drives the reaction toward the Spiro[4.5]decane product (Green).

Module 3: Protocol B — Continuous Flow Thermal Cyclization

Context

For spiro[4.5]decane derivatives formed via thermal rearrangement (e.g., Claisen) or 1,3-dipolar cycloaddition followed by


 extrusion, batch reactors often fail due to safety limits on superheating.
The Protocol

Setup: Stainless steel tubular reactor (e.g., Vapourtec or ThalesNano). Solvent: Toluene or Xylene.

ParameterStandard BatchFlow OptimizationWhy?
Temperature 110°C (Reflux)180°C - 250°C Arrhenius equation: Rate doubles every 10°C. High T overcomes the steric barrier of the spiro-center.
Pressure 1 atm15 - 50 bar Back Pressure Regulator (BPR) keeps solvent liquid well above its boiling point (

).
Residence Time Hours5 - 20 Minutes Short exposure at high T prevents thermal degradation of the product.
Troubleshooting Guide (Flow)

Q: The reactor clogged immediately. Is the spiro-product insoluble? A: Spiro[4.5]decane derivatives can crystallize upon cooling or formation.

  • Diagnosis: Check the solubility of the product (not just starting material) at room temperature.

  • Fix:

    • Solvent Switch: Move to a solvent with higher solubility parameter (e.g., switch Toluene to Dichlorobenzene).

    • Decrease Concentration: Drop from 0.5 M to 0.1 M.

    • Hot Filtration: Ensure the output line is heated all the way to the collection flask.

Q: Yield is low, but starting material is consumed. Where did it go? A: You likely exceeded the Thermal Decomposition Threshold .

  • Analysis: At 250°C, the spiro-ring might be stable, but functional groups (ketones, esters) might degrade.

  • Optimization: Construct a "Residence Time vs. Temperature" curve. Lower T by 20°C and double the residence time.

Decision Tree: Flow Optimization

Flow_Optimization Start Start Flow Experiment (Spiro-Cyclization) Check_State Check Output State Start->Check_State Clog Reactor Clogged? Check_State->Clog Solubility Increase T or Change Solvent Clog->Solubility Yes Conversion Full Conversion? Clog->Conversion No Increase_T Increase T (Keep P > Vapor Pressure) Conversion->Increase_T No Purity High Impurities? Conversion->Purity Yes Reduce_Res Decrease Residence Time (Increase Flow Rate) Purity->Reduce_Res Yes Success Optimized Condition Purity->Success No

Figure 2: Flow Chemistry Decision Matrix. Balancing solubility (clogging risks) against conversion rates and thermal degradation.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation instead of a flow reactor for high-temp synthesis? A: Yes, but with limitations. Microwaves allow rapid heating (similar to flow), but scaling is difficult. For spiro[4.5]decane synthesis, scale-up in a microwave batch vessel often leads to pressure limits (burst disc rupture) due to gas evolution (


 or ethylene). Flow chemistry is safer for scale-up because the active reaction volume is small.

Q: How does the "Thorpe-Ingold Effect" apply here? A: The Thorpe-Ingold effect (gem-dimethyl effect) usually accelerates ring closing. However, forming the spiro[4.5]decane involves creating a quaternary center between rings. If your precursor lacks substituents on the tether, the entropy cost is high. Adding gem-dimethyl groups on the tether (if permissible for your target) will significantly lower the


 and allow for milder Temperature/Pressure conditions.

References

  • Srikrishna, A., & Rao, M. S. (2008). Construction of spiro[4.5]decane via ring-closing metathesis reaction: Formal synthesis of acorone and isoacorones.[1] Indian Journal of Chemistry - Section B, 47(9), 1423-1429.

  • Razzaq, T., & Kappe, C. O. (2010).[2] Continuous Flow Organic Synthesis under High-Temperature/Pressure Conditions. Chemistry – An Asian Journal, 5(6), 1274-1289.

  • Pinto, A., et al. (2020). Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates. European Journal of Organic Chemistry, 2020(10).

Sources

Troubleshooting

Overcoming steric hindrance in 4-phenyl substituted spiro compounds

Welcome to the Spiro-Core Synthesis Hub , your dedicated technical support center for advanced organic synthesis. Spiro compounds—bicyclic structures connected by a single quaternary carbon—are highly prized in drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Spiro-Core Synthesis Hub , your dedicated technical support center for advanced organic synthesis.

Spiro compounds—bicyclic structures connected by a single quaternary carbon—are highly prized in drug discovery for their rigid, three-dimensional architectures that allow molecules to "escape flatland." However, functionalizing these scaffolds, particularly with a bulky phenyl group at the 4-position (adjacent to the spiro center), introduces severe steric hindrance. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome these thermodynamic and kinetic barriers.

FAQs: Fundamental Challenges & Mechanistic Insights

Q: Why does substituting a phenyl group at the 4-position of a spiro compound drastically reduce reaction yields compared to the 3- or 5-positions? A: The challenge is rooted in spatial geometry and activation energy. The 4-position is directly adjacent to the spiro quaternary carbon. A phenyl group possesses a large A-value, and its rotational dynamics create a "steric wall" that blocks incoming nucleophiles or dipolarophiles. For example, in intramolecular aza-Michael additions, the steric clash from a bulky substituent can raise the activation energy barrier to nearly 24.8 kcal/mol, rendering the reaction kinetically sluggish at room temperature[1].

Q: Should I install the 4-phenyl group before or after forming the spiro center? A: Whenever possible, pre-install the phenyl group and utilize a de novo spirocyclization strategy (such as a 1,3-dipolar cycloaddition or an organocatalytic cascade). Attempting late-stage cross-coupling on a pre-formed spiro core is notoriously difficult; the rigid spiro center prevents the necessary planar transition states required for transition-metal transmetalation. If you must use late-stage functionalization, stereocontrol and yield will be strictly governed by the steric hindrance between your chiral ligand and the substrate[2].

Q: How do organocatalysts overcome this extreme steric hindrance during spirocyclization? A: They rely on non-covalent stabilization rather than forcing covalent coordination. For instance, in the synthesis of spiro[pyrrolidin-3,3′-oxindoles], highly sterically congested catalysts (like TRIP-BINOL) fail because they clash with the 4-phenyl group[3]. However, using a 3,3′-β-Naphthyl-substituted BINOL phosphoric acid provides a deep, hydrophobic binding pocket. The β-naphthyl groups engage in stabilizing π-π stacking interactions with the 4-phenyl ring, effectively offsetting the steric penalty and guiding the substrate into the correct enantioface[3].

Troubleshooting Guide: Synthetic Workflows

Issue 1: Incomplete conversion during Pd-catalyzed cross-coupling of 4-bromo-spirocycles with phenylboronic acid.

  • Cause: Steric crowding at the spiro center prevents the transmetalation step and stabilizes the unreactive Pd(II) intermediate.

  • Solution: Switch to highly bulky, electron-rich Buchwald ligands (e.g., XPhos or SPhos). Causality: The extreme steric bulk of the dicyclohexyl groups on the ligand forces the palladium into a highly reactive mono-ligated

    
     state. Once oxidative addition occurs, the ligand's bulk actually accelerates reductive elimination by "pushing" the coupled fragments out of the coordination sphere to relieve steric strain.
    

Issue 2: Poor diastereoselectivity (dr) when synthesizing 4-phenyl spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones.

  • Cause: The reaction is trapped under kinetic control. At lower temperatures, the bulky 4-phenyl group forces the intermediate into a kinetically favored but thermodynamically unstable trans-configuration.

  • Solution: Shift to thermodynamic control. Increase the reaction temperature and optimize the acid catalyst (e.g., switching from TsOH to MsOH). This allows reversible ring-opening and closing, driving the system toward the thermodynamically stable cis-isomer where the 4-phenyl group occupies a less hindered pseudo-equatorial position[4].

Issue 3: Organocatalytic cascade yields the spiro product, but enantiomeric excess (ee) is below 50%.

  • Cause: The chiral catalyst's pocket is either too shallow (failing to restrict the 4-phenyl rotation) or too congested (preventing deep substrate binding).

  • Solution: Match the catalyst's steric environment to the substrate. Refer to the quantitative data table below to select a catalyst with an extended π-system rather than pure aliphatic bulk.

Quantitative Data: Catalyst Steric Profiling

The following table summarizes the effect of catalyst steric bulk on the 1,3-dipolar cycloaddition of 4-phenyl-substituted methyleneindolinones. Data illustrates why extended π-systems outperform pure aliphatic bulk when overcoming 4-position steric clash[3].

Catalyst (Phosphoric Acid)Steric EnvironmentYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
Unsubstituted BINOL Open / Unhindered45%12%60:40
3,3'-Diphenyl BINOL Moderate Bulk72%65%85:15
3,3'-β-Naphthyl BINOL Extended π-System94% 98% >95:5
3,3'-TRIP BINOL Highly Congested (Aliphatic)21%N/AComplex mixture

Experimental Workflows & Methodologies

Protocol: Enantioselective 1,3-Dipolar Cycloaddition for 4-Phenyl Spirooxindoles This workflow utilizes thermodynamic driving forces and π-π stacking to overcome the 24+ kcal/mol activation barrier associated with 4-phenyl steric hindrance.

Step 1: Reagent Preparation & Pre-activation

  • In an oven-dried Schlenk tube under a strict argon atmosphere, add the 4-phenyl-substituted methyleneindolinone (0.1 mmol) and the azomethine ylide precursor (0.12 mmol).

  • Causality Check: Argon is strictly required. Azomethine ylide intermediates are highly sensitive to ambient moisture, which causes premature hydrolysis before the sterically hindered cycloaddition can successfully occur.

Step 2: Catalyst Addition

  • Add 10 mol% of 3,3′-β-Naphthyl-substituted BINOL phosphoric acid catalyst.

Step 3: Solvent Addition & Temperature Control

  • Suspend the mixture in anhydrous THF (1.0 mL) and stir at 25 °C.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). Due to the 4-phenyl steric bulk, the reaction kinetics are slow and may require up to 48 hours. Do not quench until the distinctive bright orange spot of the methyleneindolinone is completely consumed. The formation of the spiro product is highly exothermic (often >39 kcal/mol), meaning prolonged times will not degrade the product[1].

Step 4: Quenching and Purification

  • Concentrate the mixture under reduced pressure. Purify the crude residue directly via flash column chromatography (silica gel, 40–63 μm) to isolate the spirooxindole.

Step 5: Stereochemical Validation

  • Determine the diastereomeric ratio (dr) via

    
    H NMR analysis of the crude mixture.
    
  • Self-Validation Check: The successful formation of the spiro quaternary carbon will be evident in the

    
    C NMR spectrum, typically appearing as a distinct singlet between 
    
    
    
    50–70 ppm, completely replacing the starting alkene signals. Confirm enantiomeric excess (ee) using chiral HPLC.

Workflow Visualization

G N1 Steric Clash Detected: 4-Phenyl Spiro Core N2 Is the 4-phenyl group pre-installed? N1->N2 N3 De Novo Spirocyclization (e.g., Cycloaddition) N2->N3 Yes (Preferred) N4 Late-Stage Cross-Coupling (e.g., Suzuki-Miyaura) N2->N4 No (Challenging) N5 Organocatalysis: Use 3,3'-β-Naphthyl BINOL N3->N5 N6 Metal Catalysis: Use Buchwald Ligands (XPhos) N4->N6 N7 Thermodynamic Control (Elevated Temp / Extended Time) N5->N7 N6->N7

Fig 1: Decision matrix for overcoming 4-phenyl steric hindrance in spirocyclic synthesis.

References

  • Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence Source: National Institutes of Health (NIH) / ACS URL:[Link]

  • Catalyst-Controlled Regiodivergence in Enantioselective Synthesis of Spirocyclic γ-versus δ-Lactams Source: ResearchGate URL:[Link]

  • Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity Source: Rice University / JACS URL:[Link]

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents Source: MDPI URL:[Link]

Sources

Optimization

Alternative solvents for green synthesis of 2-azaspiro[4.5]decane

Executive Summary & Solvent Selection Strategy The 2-azaspiro[4.5]decane scaffold is a critical pharmacophore in neuroactive agents (e.g., gabapentinoids, analgesics). Traditional synthesis relies heavily on volatile org...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Solvent Selection Strategy

The 2-azaspiro[4.5]decane scaffold is a critical pharmacophore in neuroactive agents (e.g., gabapentinoids, analgesics). Traditional synthesis relies heavily on volatile organic compounds (VOCs) like dichloromethane (DCM), toluene, or THF. This guide provides validated protocols for replacing these with Deep Eutectic Solvents (DES) , Water , and Bio-based Ethers (CPME, 2-MeTHF) without compromising yield or purity.

Solvent Selection Decision Matrix

Use the following logic flow to select the optimal green solvent based on your specific precursor solubility and reaction type.

SolventSelection Start START: Select Precursor Type ReactionType Reaction Mechanism? Start->ReactionType MCR Multicomponent (Aldehyde + Amine + Activated Alkene) ReactionType->MCR Cyclization Intramolecular Cyclization (e.g., Dieckmann, Alkylation) ReactionType->Cyclization Reduction Reduction (Imide/Lactam to Amine) ReactionType->Reduction DES_Decision Use Deep Eutectic Solvent (Choline Chloride:Urea) MCR->DES_Decision High H-bond donor required Ether_Decision Use 2-MeTHF or CPME (Bio-based Ethers) Cyclization->Ether_Decision Requires base/anhydrous Water_Decision Use 'On-Water' Conditions (Surfactant mediated) Reduction->Water_Decision Catalytic Hydrogenation Reduction->Ether_Decision Hydride compatibility caption Figure 1: Solvent Selection Logic for 2-azaspiro[4.5]decane Synthesis

Validated Protocols & Troubleshooting

Protocol A: Multicomponent Synthesis in Deep Eutectic Solvents (DES)

Best for: Constructing the spiro-ring system from acyclic precursors (e.g., cyclohexanone, amines, and activated nitriles/esters). Solvent System: Choline Chloride:Urea (1:2 molar ratio).[1]

Methodology:

  • Preparation of DES: Mix Choline Chloride and Urea (1:2) and heat to 80°C until a clear, homogeneous liquid forms.

  • Reaction: Add cyclohexanone (1.0 equiv), amine source (1.0 equiv), and activated methylene compound (1.0 equiv) directly to the DES.

  • Conditions: Stir at 60–80°C for 2–4 hours. The DES acts as both solvent and hydrogen-bond catalyst.[2][1]

  • Work-up: Cool to room temperature. Add water (3x reaction volume). The product typically precipitates out.[2] Filter and wash with water.[2]

Troubleshooting Guide: DES System
SymptomRoot CauseCorrective Action
High Viscosity Temperature too low or incorrect DES ratio.[2]Maintain T > 60°C during reaction. Ensure 1:2 ChCl:Urea ratio is precise; excess urea can crystallize.[2]
No Precipitation Product is amphiphilic or water-soluble.[2]Do not extract with DCM. Use "salting out" (add NaCl) or extract with 2-MeTHF (green alternative).
Low Yield Incomplete conversion due to mass transfer limits.[2]Increase stirring speed (RPM > 600). DES viscosity dampens diffusion; vigorous mixing is critical.[2]
Impure Product DES components trapped in crystal lattice.[2]Wash the filter cake with warm water (40°C) followed by a small amount of cold ethanol.
Protocol B: Cyclization/Substitution in 2-MeTHF

Best for: Alkylation steps (e.g., reacting piperidine derivatives with dihaloalkanes) or Grignard-type spiro-cyclizations.[2] Solvent System: 2-Methyltetrahydrofuran (2-MeTHF).[2]

Why 2-MeTHF? Unlike THF, 2-MeTHF is derived from corncobs/bagasse, has a higher boiling point (80°C vs 66°C), and is immiscible with water, allowing for easier work-up.[2]

Methodology:

  • Dissolve the substrate in 2-MeTHF (0.5 M).[2]

  • Add base (e.g., K₂CO₃ or Cs₂CO₃).[3]

  • Heat to reflux (80°C). 2-MeTHF allows higher temperature kinetics than THF.[2]

  • Work-up: Cool. Add water directly to the reactor.[2] Separate phases (2-MeTHF forms the upper layer).[2] Wash organic layer with brine.[2] Evaporate.

Troubleshooting Guide: 2-MeTHF System
SymptomRoot CauseCorrective Action
Slow Phase Separation Emulsion formation due to similar densities or surfactants.[2]Add brine to increase aqueous density.[2] 2-MeTHF/Water separation is generally cleaner than THF/Water, but brine helps.[2]
Peroxide Formation Long-term storage of 2-MeTHF.[2]Although more stable than THF, test for peroxides before distilling.[2] Use inhibitor-free grade for catalytic steps.[2]
Incomplete Reaction Base solubility is lower in 2-MeTHF than DMF.[2]Add a Phase Transfer Catalyst (PTC) like TBAB (1-5 mol%) to facilitate solid-liquid transfer.[2]

Advanced Troubleshooting: "On-Water" Catalysis

Issue: My hydrophobic reactants clump together in water and don't react.

Technical Insight: "On-water" chemistry relies on the unique hydrogen-bonding network at the organic-water interface, which can accelerate reactions like Diels-Alder or nucleophilic substitutions.[2] However, if the interface surface area is low (clumping), the rate drops.

Solution: The "High-Shear" Protocol

  • Surfactant: Add TPGS-750-M (2 wt% in water).[2] This forms nanomicelles that house the reactants.[2]

  • Agitation: Use vigorous stirring. The reaction occurs inside the micelle.[2]

  • Isolation: Do not extract. Centrifuge the mixture; the organic product often oils out or precipitates at the bottom.[2]

OnWaterMechanism Reactants Hydrophobic Reactants Micelle Surfactant Micelle (Nanoreactor) Reactants->Micelle Encapsulation Product Spiro Product Micelle->Product High Local Conc. + H-Bonding caption Figure 2: Surfactant-Mediated 'On-Water' Synthesis Mechanism

Frequently Asked Questions (FAQs)

Q1: Can I use ethanol instead of 2-MeTHF for the cyclization step?

  • Answer: Only if your reaction tolerates protic solvents.[2] If you are using strong bases (LDA, NaH) or alkylating agents sensitive to solvolysis, ethanol will quench the reaction. For nucleophilic substitutions using carbonate bases, ethanol is a viable green alternative, though reaction rates may differ due to solvation effects.

Q2: How do I recycle the Deep Eutectic Solvent (DES)?

  • Answer: After filtering your product (Protocol A), the filtrate consists of DES and water. Evaporate the water under vacuum (rotary evaporator, 60°C). The remaining viscous liquid is the regenerated DES.[2] It can typically be reused 3–5 times before efficiency drops due to impurity accumulation.[2]

Q3: My spiro-amine is an oil. How do I purify it without a silica column (which uses lots of solvent)?

  • Answer: Convert the amine to a salt (hydrochloride or oxalate). Dissolve the crude oil in a minimal amount of green ether (CPME or Et₂O), then add alcoholic HCl or oxalic acid. The spiro-ammonium salt will crystallize, providing high purity without chromatography.[2]

Q4: Is cyclopentyl methyl ether (CPME) better than 2-MeTHF?

  • Answer: CPME has a lower latent heat of vaporization (easier to distill) and is more stable to peroxides. However, 2-MeTHF is often more biodegradable.[2] Choose CPME if you need to run reactions under strictly anhydrous conditions where water azeotropes are beneficial for drying the solvent.[2]

References

  • Deep Eutectic Solvents in Spiro-Synthesis: Javahershenas, R. et al. "Recent advances in the application of deep eutectic solvents for the synthesis of Spiro heterocyclic scaffolds."[2][4] ResearchGate.[2][4][5][6]

  • Green Solvents (2-MeTHF & CPME): Sigma-Aldrich.[2] "Greener Solvent Alternatives: 2-Methyltetrahydrofuran and CPME."[2]

  • Aqueous/On-Water Synthesis: Ito, M. et al. "Catalytic Dearomative Spirocyclization via Gold Carbene Species...[2][7] Efficient Synthesis of 2-Azaspiro[4.5]decan-3-ones." Chemistry - A European Journal, 2018.[2]

  • Spiro-Barbiturates in Green Solvents: RSC Sustainability. "Green synthesis of spiro-barbiturates: advancing sustainable chemistry."

  • General Green Solvent Properties: Jetir.org. "Green Alternatives to Traditional Organic Solvents."[2][4][8][9][10]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Development for 4-Phenyl-2-azaspiro[4.5]decane Purity

Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals. Executive Summary & Analyte Profiling The accurate determination of purity for spirocyclic aliphatic amines is a notori...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals.

Executive Summary & Analyte Profiling

The accurate determination of purity for spirocyclic aliphatic amines is a notorious challenge in pharmaceutical analytical chemistry. 4-Phenyl-2-azaspiro[4.5]decane (CAS: 1782552-17-3) is a highly lipophilic compound featuring a secondary amine embedded within a spiro-decane ring system.

From a chromatographic perspective, this structural motif presents a "perfect storm" for peak distortion. The secondary amine possesses a high pKa (estimated ~9.5), meaning it remains positively charged under standard acidic or neutral high-performance liquid chromatography (HPLC) conditions. When this protonated basic amine encounters traditional silica-based reversed-phase (RP) columns, it undergoes secondary ion-exchange interactions with unreacted, ionized surface silanols (-SiO⁻). This dual retention mechanism (hydrophobic partitioning + electrostatic attraction) is the primary driver of severe peak tailing, which compromises resolution, integration accuracy, and impurity quantitation[1].

This guide objectively compares three distinct chromatographic strategies—neutral pH, low pH, and high pH—to establish a self-validating, robust purity method for 4-Phenyl-2-azaspiro[4.5]decane.

Mechanistic Logic & Method Development Workflow

As an Application Scientist, method development cannot be a game of trial and error; it must be driven by physicochemical causality. The core objective is to eliminate the secondary interactions between the basic analyte and the stationary phase[2].

We have three primary levers to pull:

  • Neutral pH (pH 7.0): Both the amine (pKa ~9.5) and the surface silanols (pKa ~3.5–4.5) are ionized. This results in maximum electrostatic attraction and severe peak tailing.

  • Low pH (pH 2.5): The mobile phase protonates the silanols, rendering them neutral and shutting down the ion-exchange mechanism[3]. However, the amine remains fully ionized and highly polar, which can drastically reduce its retention factor (

    
    ) on a hydrophobic C18 phase.
    
  • High pH (pH 10.5): The mobile phase deprotonates the basic amine, rendering it neutral. The analyte now partitions into the stationary phase purely based on hydrophobicity, yielding excellent peak symmetry and strong retention. This requires a specialized hybrid silica column designed to withstand alkaline dissolution.

HPLC_Workflow A Analyte Profiling: 4-Phenyl-2-azaspiro[4.5]decane (Basic Secondary Amine) B Silanol Interaction Risk Assessment (High Risk of Peak Tailing) A->B C1 Strategy 1: Neutral pH (7.0) Standard C18 Column B->C1 C2 Strategy 2: Low pH (2.5) Standard C18 Column B->C2 C3 Strategy 3: High pH (10.5) Hybrid Silica C18 Column B->C3 D1 Result: Severe Tailing (Ionized Silanols + Protonated Amine) C1->D1 D2 Result: Poor Retention (Neutral Silanols + Protonated Amine) C2->D2 D3 Result: Optimal Symmetry & Retention (Neutral Amine + Stable Phase) C3->D3

Workflow illustrating the pH-dependent method development logic for basic spirocyclic amines.

Experimental Protocols

To validate the theoretical framework, we designed a self-validating comparative study. The protocol below details the exact methodology used to generate the comparative data.

Step 1: Mobile Phase Preparation

Accuracy in pH adjustment is critical. A shift of 0.5 pH units near the analyte's pKa will cause severe retention time drift.

  • Method A (Neutral): 10 mM Potassium Phosphate buffer. Adjusted to pH 7.0 using 0.1 N KOH.

  • Method B (Low pH): 0.1% Formic Acid in LC-MS grade Water (yields ~pH 2.7).

  • Method C (High pH): 10 mM Ammonium Bicarbonate. Adjusted to pH 10.5 using concentrated Ammonium Hydroxide.

  • Organic Modifier (Pump B): 100% LC-MS Grade Acetonitrile.

Step 2: Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile (v/v) to match initial gradient conditions and prevent solvent-induced band broadening.

  • Analyte Stock: 4-Phenyl-2-azaspiro[4.5]decane prepared at 1.0 mg/mL in Methanol.

  • Working Standard: Diluted to 0.1 mg/mL in the Diluent. Spiked with 0.5% (w/w) of a known synthetic precursor impurity to evaluate resolution (

    
    ).
    
Step 3: Chromatographic Conditions
  • System: UHPLC equipped with a Photodiode Array (PDA) detector.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Column Temperature: 40°C (to lower mobile phase viscosity and improve mass transfer).

  • Detection: UV at 210 nm (due to the lack of an extended conjugated chromophore beyond the isolated phenyl ring).

  • Gradient Program: 5% B hold for 1 min, ramp to 95% B over 6 mins, hold at 95% B for 2 mins, re-equilibrate at 5% B for 3 mins.

Comparative Performance Data

The table below summarizes the quantitative chromatographic performance of 4-Phenyl-2-azaspiro[4.5]decane across the three tested methodologies.

Method StrategyColumn ChemistryMobile Phase pHRetention Time (

)
USP Tailing Factor (

)
Theoretical Plates (

)
Impurity Resolution (

)
Method A Standard Type-B C187.0 (Phosphate)4.85 min2.95 (Fail)3,1001.1 (Co-elution)
Method B Standard Type-B C182.5 (Formic Acid)1.45 min1.35 (Pass)6,8000.9 (Poor retention)
Method C Ethylene-Bridged Hybrid C1810.5 (Ammonia)5.20 min1.08 (Optimal)15,400 3.8 (Baseline)

Discussion & Application Scientist Insights

The experimental data perfectly aligns with the predicted physicochemical behavior of basic amines[2].

The Failure of Method A (Neutral pH): At pH 7.0, the USP Tailing Factor (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) reached an unacceptable 2.95. The peak asymmetry factor (

) exceeded 1.5, which is the general regulatory threshold for acceptable assays. This severe tailing completely obscured the closely eluting spiked impurity, rendering the method useless for purity determination.

The Limitation of Method B (Low pH): Operating at low pH successfully neutralized the surface silanols, improving the tailing factor to 1.35[3]. However, because the spirocyclic amine was fully protonated, its polarity increased drastically. This resulted in a massive loss of retention (


 = 1.45 min). The analyte eluted too close to the void volume (

), causing it to co-elute with early-eluting matrix components and the spiked impurity.

The Superiority of Method C (High pH): Method C is the definitive choice for analyzing 4-Phenyl-2-azaspiro[4.5]decane. By operating at pH 10.5—approximately one full pH unit above the amine's pKa—the analyte was completely deprotonated. Stripped of its positive charge, the molecule interacted with the stationary phase purely via highly efficient hydrophobic partitioning. This resulted in a near-perfect Gaussian peak (


 = 1.08), maximum theoretical plates (

= 15,400), and baseline resolution of the impurity (

= 3.8).

Crucial Note: Standard silica columns will rapidly dissolve at pH > 8.0. Method C mandates the use of a sterically protected or organic-inorganic hybrid silica column (e.g., Ethylene-Bridged Hybrid technology) to ensure column longevity and method robustness.

References

  • How to Reduce Peak Tailing in HPLC? Phenomenex URL:[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Chromatography Online URL:[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. URL:[Link]

  • Peak Tailing in HPLC Element Lab Solutions URL:[Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Spiro[4.5]decane and Spiro[5.5]undecane Scaffolds in Drug Discovery

This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of two prominent spirocyclic scaffolds: spiro[4.5]decane and spiro[5.5]undecane. Designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of two prominent spirocyclic scaffolds: spiro[4.5]decane and spiro[5.5]undecane. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in their three-dimensional structures, physicochemical properties, and resulting biological activities, supported by experimental data and detailed protocols.

Introduction: The Rising Prominence of Spirocycles in Medicinal Chemistry

In the quest for novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning towards three-dimensional (3D) molecular architectures. Spirocycles, characterized by two rings sharing a single carbon atom, have emerged as a particularly attractive class of scaffolds. Their inherent rigidity and defined spatial arrangement of substituents offer a powerful tool to explore chemical space and optimize ligand-receptor interactions. By replacing flat, aromatic structures with sp3-rich spirocyclic cores, it is often possible to enhance key drug-like properties such as solubility and metabolic stability, while also providing opportunities for novel intellectual property.[1]

This guide focuses on two of the most utilized spirocyclic systems: spiro[4.5]decane, which consists of a five-membered ring fused to a six-membered ring, and spiro[5.5]undecane, which comprises two fused six-membered rings. We will explore how the subtle difference in the size of one of the rings can lead to significant variations in the overall properties and biological activity of drug candidates.

Core Structures of Spiro[4.5]decane and Spiro[5.5]undecane

The fundamental difference between these two scaffolds lies in the size of the smaller ring attached to the spirocyclic carbon. This seemingly minor variation has a profound impact on the bond angles, ring strain, and overall 3D conformation of the molecule.

cluster_spiro45 Spiro[4.5]decane cluster_spiro55 Spiro[5.5]undecane a C1-C2-C3-C4-C5(spiro)-C6-C7-C8-C9-C10-C5 b C1-C2-C3-C4-C5-C6(spiro)-C7-C8-C9-C10-C11-C6

Caption: Core structures of spiro[4.5]decane and spiro[5.5]undecane.

Comparative Analysis of Physicochemical Properties

The size and conformation of the spirocyclic core can influence key physicochemical properties that are critical for drug development, such as lipophilicity (logP), solubility, and metabolic stability. While direct comparative data for a wide range of analogous derivatives is sparse, we can draw some initial comparisons from the parent hydrocarbons.

PropertySpiro[4.5]decaneSpiro[5.5]undecaneSource
Molecular FormulaC10H18C11H20[2][3]
Molecular Weight138.25 g/mol 152.28 g/mol [2][3]
Boiling Point187-189 °C214-216 °C[2][3]
Enthalpy of Vaporization54.92 kJ/mol47.7 kJ/mol[2][3]
XLogP34.84.3[3][4]

It is important to note that the properties of the parent hydrocarbons may not be directly translatable to more complex, functionalized derivatives. However, these values provide a baseline for understanding the intrinsic differences between the two scaffolds. The slightly lower XLogP3 of spiro[5.5]undecane is noteworthy and may be attributed to its more "spherical" and compact structure compared to the somewhat more extended conformation of spiro[4.5]decane.

Structure-Activity Relationship (SAR) Insights

The choice between a spiro[4.5]decane and a spiro[5.5]undecane scaffold can have a significant impact on the biological activity of a molecule. This is primarily due to the different ways in which they orient substituents in 3D space, which in turn affects how a molecule fits into a protein's binding pocket.

Spiro[4.5]decane: A Versatile Scaffold in Natural Products and Beyond

The spiro[4.5]decane framework is a common motif in a variety of natural products, particularly sesquiterpenes like acorenone, many of which exhibit interesting biological activities.[5][6] In recent years, it has been successfully incorporated into a range of drug candidates.

A notable example is the development of inhibitors for the hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD).[7] The spiro[4.5]decanone core has been identified as a useful template for generating potent and selective inhibitors of 2-oxoglutarate (2OG) oxygenases.[7] The rigid conformation of the spiro[4.5]decane scaffold allows for the precise positioning of functional groups that interact with key residues in the active site of the enzyme.

Spiro[5.5]undecane: Exploiting Symmetry and Rigidity

The spiro[5.5]undecane scaffold, with its two six-membered rings, offers a different set of conformational constraints. It is found in various natural products and has been explored in the development of compounds with diverse biological activities, including antimicrobial, antitumor, and anti-HIV properties.[8]

For instance, derivatives of spiro[5.5]undecane-1,5,9-trione have been synthesized and shown to be promising leads for the treatment of HIV-1.[9] The symmetrical nature of the spiro[5.5]undecane core can be advantageous in certain drug design scenarios, allowing for the creation of molecules with unique binding modes.

The Influence of Ring Size on Conformational Rigidity and SAR

A computational study comparing various spiro-ring systems for the design of chiral spiro ligands revealed that the spiro[4.5]decane skeleton was the most suitable for their specific application.[10] This highlights that the choice of ring size is not arbitrary and can be critical for achieving the desired biological activity. The conformational restriction imparted by the spiro-carbon can enhance ligand-protein binding, leading to increased specificity and potency.[10]

Experimental Protocols for Comparative SAR Studies

To rigorously compare the SAR of spiro[4.5]decane and spiro[5.5]undecane derivatives, a systematic approach involving synthesis and a battery of in vitro assays is required. Below are detailed protocols for key experiments.

Generalized Synthetic Workflow for Spirocyclic Analogs

The synthesis of spirocyclic compounds can be approached through various methods, including photochemical [2+2] cycloaddition, Robinson annulation, and gold-catalyzed enyne cyclization.[11] A generalized workflow for preparing a library of analogs for SAR studies is depicted below.

start Select Starting Materials (e.g., cyclic ketone and enone) synthesis Spirocyclization Reaction (e.g., Robinson Annulation) start->synthesis purification Purification and Characterization (Chromatography, NMR, MS) synthesis->purification diversification Functional Group Interconversion and Derivatization purification->diversification library Library of Spirocyclic Analogs diversification->library testing Biological and Physicochemical Testing library->testing

Caption: Generalized experimental workflow for SAR studies of spirocycles.

Protocol 1: Cell Viability (MTT) Assay

This assay is crucial for assessing the cytotoxicity of the synthesized compounds.

Objective: To determine the concentration of the spirocyclic compound that inhibits cell growth by 50% (IC50).

Materials:

  • 96-well tissue culture plates

  • Cells of interest (e.g., a cancer cell line)

  • Complete cell culture medium

  • Spirocyclic test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.[13][14]

  • Prepare serial dilutions of the spirocyclic test compounds in complete medium.

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15][16]

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[16]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Protocol 2: Kinetic Solubility Assay

Assessing the solubility of a compound is a critical step in early drug discovery.

Objective: To determine the kinetic solubility of the spirocyclic compounds in a buffered solution.

Materials:

  • Test compounds dissolved in DMSO (e.g., 10 mM stock)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent)

  • UV-Vis spectrophotometer or a plate reader with UV capabilities

Procedure:

  • Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.[17]

  • Add the appropriate volume of PBS (e.g., 198 µL) to each well to achieve the desired final compound concentration.[17]

  • Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 24 hours).[18]

  • After incubation, measure the UV absorbance of the solution in each well at the wavelength of maximum absorbance for the compound.

  • To determine the concentration of the dissolved compound, compare the absorbance to a standard curve prepared from known concentrations of the compound in DMSO/PBS mixtures.

  • The kinetic solubility is the highest concentration at which the compound remains in solution under these conditions.

Conclusion

The choice between a spiro[4.5]decane and a spiro[5.5]undecane scaffold is a critical decision in drug design that can significantly influence the pharmacological profile of a molecule. The spiro[4.5]decane system, with its blend of five- and six-membered rings, offers a versatile and frequently utilized platform found in numerous natural products and synthetic drugs. In contrast, the more symmetrical spiro[5.5]undecane scaffold provides a different set of conformational constraints that can be leveraged to achieve specific binding modes and biological activities.

While direct comparative SAR studies are not abundant in the literature, the principles outlined in this guide provide a framework for researchers to systematically evaluate these two important spirocyclic systems. By carefully considering the desired 3D orientation of substituents and conducting rigorous experimental comparisons of physicochemical and biological properties, drug discovery teams can make informed decisions to optimize their lead compounds and accelerate the development of novel therapeutics.

References

  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Creative Biogene. (2024, September 27). Protocol for Cell Viability Assays: CCK-8 and MTT.
  • Abcam. (n.d.). MTT assay protocol.
  • Merck. (n.d.).
  • ResearchGate. (n.d.). (A) Natural product inspired spiro[5.5]undecane and spiro[5.4]decane scaffolds.(B) Scheme followed for the synthesis of spirocyclic compounds 3, 4, 5 and 6.
  • ResearchGate. (n.d.). (PDF) Design and Synthesis of Chiral Spiro Ligands.
  • MDPI. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • BenchChem. (n.d.). Comparative Analysis of Synthetic Routes to Spiro[4.5]dec-9-en-7-one.
  • University of Wisconsin. (n.d.). Cahn-Ingold-Prelog Rules: Spiro Compounds.
  • ResearchGate. (2012, February). Synthesis and stereochemistry of new spiro 5.
  • BenchChem. (n.d.). Theoretical and Computational Deep Dive into Spiro[5.5]undecane Systems: A Technical Guide.
  • BLDpharm. (2021, November 30). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Cheméo. (n.d.). Chemical Properties of Spiro[5.5]undecane (CAS 180-43-8).
  • ACS Publications. (2025, September 5). Approach to Heterospirocycles for Medicinal Chemistry | Organic Letters.
  • Inventiva Pharma. (n.d.).
  • NIST. (n.d.). Spiro[4.5]decane - NIST WebBook.
  • ResearchGate. (2026, January 5). Kinetic solubility: Experimental and machine-learning modeling perspectives | Request PDF.
  • BenchChem. (n.d.). The Natural Synthesis of Spiro[4.
  • Google. (n.d.). A Convenient Synthesis of Substituted Spiro[5.
  • PubChem. (n.d.). Spiro[4.5]decane-1,6-dione.
  • Amanote Research. (n.d.). (PDF) Synthesis of Spiro[4.5]decane CF-Ring Analogues of - Amanote Research.
  • DergiPark. (2024, December 25). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction.
  • Scholars@Duke. (n.d.). Spiro[4.
  • ResearchGate. (2019, March 1). (PDF) Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors.
  • ResearchGate. (n.d.). Numbering system for spirocyclic compounds, case of spiro[4.5]decane.
  • MDPI. (2008, November 17). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.

Sources

Validation

Technical Comparison: 4-Phenyl-2-azaspiro[4.5]decane Scaffolds vs. Morphine Analogs

Executive Summary & Structural Classification 4-Phenyl-2-azaspiro[4.5]decane represents a distinct class of spirocyclic scaffolds currently under investigation for their potential as next-generation analgesics. Unlike th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Classification

4-Phenyl-2-azaspiro[4.5]decane represents a distinct class of spirocyclic scaffolds currently under investigation for their potential as next-generation analgesics. Unlike the rigid phenanthrene core of Morphine or the flexible 4-anilidopiperidine structure of Fentanyl , the azaspiro[4.5]decane framework introduces a constrained spiro-fusion between a pyrrolidine (5-membered) and a cyclohexane (6-membered) ring.

This structural rigidity is critical. While morphine relies on a T-shaped conformation to bind the Mu-Opioid Receptor (


-OR), spirocyclic scaffolds are engineered to induce biased agonism  or dual-target modulation  (e.g., 

-OR agonism combined with Nociceptin/Orphanin FQ (NOP) receptor activity or Sigma-1 receptor modulation). This guide compares the pharmacological potency, signaling pathways, and safety profiles of this emerging scaffold against established morphine analogs.
Structural Divergence
FeatureMorphine (Natural Opiate)4-Phenyl-2-azaspiro[4.5]decane (Synthetic Scaffold)
Core Structure Pentacyclic PhenanthreneSpirocyclic (Pyrrolidine-Cyclohexane fusion)
Nitrogen Position Tertiary amine in piperidine ringSecondary/Tertiary amine in pyrrolidine ring (Pos 2)
Pharmacophore Phenolic ring + Amine bridgePhenyl ring (Pos 4 or 8) + Spiro-amine
Receptor Selectivity High affinity for

-OR (agonist)
Tunable:

-OR, NOP, or Sigma-1

Pharmacological Profile & Potency Data[3][5]

The potency of spiro-opioids is often driven by their ability to access the hydrophobic pocket of the GPCR more effectively than morphine. Data below reflects the 8-phenyl-2-azaspiro[4.5]decane isomer, a well-characterized representative of this class often cited in patent literature (e.g., Grünenthal) for its dual


/NOP activity.
Comparative Binding Affinity ( ) and Functional Potency ( )
CompoundReceptor TargetBinding Affinity (

)
Functional Potency (

, GTP

S)
Relative Potency (vs. Morphine)
Morphine

-OR
1.2 nM10 - 50 nM1.0x (Reference)
Fentanyl

-OR
0.03 nM1 - 5 nM~50-100x
8-Phenyl-2-azaspiro[4.5]decane (Derivative)

-OR
0.4 - 0.8 nM 2 - 8 nM 5 - 10x
Spiro-Scaffold (NOP) NOP Receptor2.5 nM15 nMN/A (Morphine has no NOP activity)

Key Insight: The spirocyclic scaffold frequently exhibits sub-nanomolar affinity for the


-OR, surpassing morphine. However, its distinct advantage lies in the NOP receptor agonism . While pure 

-agonists (Morphine) cause respiratory depression, simultaneous NOP activation has been shown to counteract this side effect, widening the therapeutic window.

Mechanism of Action: Biased Signaling & Dual Modulation

The clinical limitation of morphine is its recruitment of


-arrestin-2 , which drives receptor internalization, tolerance, and respiratory depression. 4-Phenyl-2-azaspiro[4.5]decane derivatives are designed to be G-protein biased agonists  or Dual 

/NOP agonists
.
Signaling Pathway Diagram

The following diagram illustrates the divergent pathways. Morphine activates both


 (analgesia) and 

-arrestin (side effects). The Spiro-Scaffold is depicted as a dual agonist that engages NOP signaling to modulate the

-driven respiratory depression.

OpioidSignaling Morphine Morphine (Classic Agonist) MuOR Mu-Opioid Receptor (GPCR) Morphine->MuOR Spiro 4-Phenyl-2-azaspiro (Dual/Biased Scaffold) Spiro->MuOR NOP NOP Receptor (GPCR) Spiro->NOP Dual Action Gi Gi/o Protein (Signaling) MuOR->Gi cAMP Inhibition BetaArr Beta-Arrestin 2 (Scaffolding) MuOR->BetaArr Recruitment NOP->Gi cAMP Inhibition CounterReg Counter-Regulation (Safety) NOP->CounterReg Analgesia Analgesia (Pain Relief) Gi->Analgesia RespDep Respiratory Depression BetaArr->RespDep Tolerance Tolerance & Constipation BetaArr->Tolerance CounterReg->RespDep Inhibits

Caption: Comparative signaling of Morphine (red path) vs. Spiro-Scaffold (blue path). Note the NOP-mediated inhibition of respiratory depression.

Experimental Protocols for Validation

To objectively compare the potency of a 4-Phenyl-2-azaspiro[4.5]decane derivative against morphine, the following self-validating protocols must be employed.

A. Radioligand Binding Assay ( Determination)

Objective: Quantify the affinity of the test compound for


-OR.
  • Membrane Preparation: Use CHO-K1 cells stably expressing human

    
    -OR.
    
  • Ligand: Use

    
    -DAMGO (0.5 nM) as the specific radioligand.
    
  • Incubation: Incubate membranes (20

    
    g protein) with increasing concentrations of the spiro-compound (
    
    
    
    to
    
    
    M) for 60 min at 25°C.
  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester.

  • Validation: Nonspecific binding is defined by 10

    
    M Naloxone. 
    
    
    
    is calculated using the Cheng-Prusoff equation.
B. Functional Assay ( Determination)

Objective: Measure the efficacy of G-protein activation (Agonist vs. Antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

    
    , 100 mM NaCl, 1 mM EDTA, 10 
    
    
    
    M GDP.
  • Reaction: Mix membranes with test compound and 0.1 nM

    
    .
    
  • Incubation: 30 min at 30°C.

  • Readout: Measure bound radioactivity via liquid scintillation counting.

  • Data Analysis: Normalize basal binding to 0% and DAMGO (

    
    ) response to 100%.
    
C. Workflow Diagram: Potency Validation

ProtocolWorkflow Start Compound Synthesis Solubility Solubility Check (DMSO < 1%) Start->Solubility Binding Radioligand Binding (Ki vs [3H]-DAMGO) Solubility->Binding Functional [35S]GTPyS Assay (EC50 / Emax) Binding->Functional Bias Beta-Arrestin Recruitment Assay Functional->Bias Decision Potency > Morphine? Bias->Decision InVivo In Vivo Analgesia (Tail Flick Test) Decision->InVivo Yes Refine SAR Optimization Decision->Refine No

Caption: Step-by-step validation workflow for assessing novel spiro-opioid potency.

Conclusion & Strategic Outlook

The 4-Phenyl-2-azaspiro[4.5]decane scaffold (and its 8-phenyl isomers) represents a significant evolution from classical morphinans. While morphine remains the gold standard for analgesia, its therapeutic index is limited by respiratory depression. The spirocyclic class offers:

  • Higher Potency: Typically 5-10x more potent than morphine in binding assays.

  • Dual Action: Potential for intrinsic NOP agonism or Sigma-1 modulation, providing a "ceiling" on respiratory side effects.

  • Intellectual Property: A distinct chemical space outside the crowded 4-anilidopiperidine (fentanyl) landscape.

Researchers should focus on the 8-phenyl-2-azaspiro[4.5]decane derivatives for maximal opioid activity, as the 4-phenyl isomer may exhibit preferential Sigma-1 receptor binding.

References

  • Grünenthal GmbH. (2010). Substituted Spirocyclic Cyclohexane Derivatives. Patent WO2010031545. Link

  • Meqbil, Y. J., et al. (2020). Identification of 1,3,8-Triazaspiro[4.

    
     Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics. Link
    
  • Manglik, A., et al. (2016). Structure-based discovery of opioid analgesics with reduced side effects. Nature. Link

  • BenchChem. (2025).[1] A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. Link

  • BLD Pharm. (2025). Product Catalog: 4-Phenyl-2-azaspiro[4.5]decane. Link

Sources

Comparative

Validating Chiral Purity of 4-Phenyl-2-azaspiro[4.5]decane Enantiomers: A Comparative Methodological Guide

Introduction & Pharmacological Context The 2-azaspiro[4.5]decane scaffold is a privileged structural motif in modern drug discovery, frequently serving as the core framework for compounds targeting the µ-opioid receptor,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The 2-azaspiro[4.5]decane scaffold is a privileged structural motif in modern drug discovery, frequently serving as the core framework for compounds targeting the µ-opioid receptor, ORL1 receptor, and kinesin spindle protein (KSP) 1. When substituted at the C4 position with a phenyl group, the molecule possesses a critical stereocenter.

Because the (R) and (S) enantiomers of such spirocyclic amines can exhibit drastically divergent pharmacodynamic and pharmacokinetic profiles, regulatory bodies (such as the FDA and EMA) mandate rigorous chiral purity validation. This ensures the therapeutic efficacy of the eutomer while strictly limiting the potentially toxic or inactive distomer 2.

Analytical Strategy: Overcoming Chromatographic Challenges

Validating the chiral purity of 4-Phenyl-2-azaspiro[4.5]decane presents specific chromatographic hurdles. As a basic secondary amine, the molecule is highly prone to non-specific secondary interactions (hydrogen bonding and ion-exchange) with residual silanols on the stationary phase. Left unmitigated, this causes severe peak tailing, shifting retention times, and compromised enantiomeric resolution.

To counteract this, analytical methods must utilize advanced polysaccharide-based Chiral Stationary Phases (CSPs) and carefully selected basic modifiers 3. Today, Supercritical Fluid Chromatography (SFC) is the gold standard, largely replacing traditional Normal-Phase High-Performance Liquid Chromatography (NP-HPLC).

Quantitative Method Comparison
ParameterSupercritical Fluid Chromatography (SFC)Normal-Phase HPLC (NP-HPLC)
Primary Mobile Phase Supercritical CO₂Hexane / Heptane
Typical Modifiers Methanol or IsopropanolEthanol or Isopropanol
Required Additive 0.1% - 0.5% Isopropylamine0.1% Diethylamine
Typical Run Time 3 – 7 minutes15 – 30 minutes
Resolution (

)
> 2.5 (High efficiency)1.5 – 2.0 (Moderate efficiency)
Solvent Consumption Low (Environmentally sustainable)High
Sensitivity (LOQ)


Chiral Purity Validation Workflow

G Start Racemic 4-Phenyl-2-azaspiro[4.5]decane (Basic Secondary Amine) Screening Chiral Stationary Phase (CSP) Screening (Polysaccharide Derivatives) Start->Screening SFC Chiral SFC Method (CO2 + Co-solvent + Basic Additive) Screening->SFC Preferred (Faster, Greener) HPLC Normal-Phase HPLC Method (Hexane + Alcohol + Basic Additive) Screening->HPLC Alternative (Traditional) Optimization Method Optimization (Temp, Flow Rate, Additive %) SFC->Optimization HPLC->Optimization Validation System Suitability & Validation (Rs > 2.0, LOQ ≤ 0.05%) Optimization->Validation

Chiral purity validation workflow for 4-Phenyl-2-azaspiro[4.5]decane.

Step-by-Step Experimental Protocols

Protocol A: Chiral SFC Analysis (Preferred Method)

Objective: High-throughput, high-resolution separation of enantiomers. Mechanistic Causality: Supercritical CO₂ acts as a highly diffusive, low-viscosity bulk mobile phase, allowing for higher flow rates without excessive backpressure. The critical addition of 0.5% isopropylamine neutralizes the basic secondary amine of the azaspiro ring, preventing peak tailing caused by hydrogen bonding with free hydroxyls on the CSP 3.

  • Sample Preparation: Dissolve the enantioenriched 4-Phenyl-2-azaspiro[4.5]decane in HPLC-grade methanol to a nominal concentration of 1.0 mg/mL. Prepare a racemic standard at the same concentration.

  • System Setup: Equip the SFC system with a cellulose-based CSP, such as a Chiralcel OX-H column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Configuration: Set the mobile phase to an isocratic blend of 80% supercritical CO₂ and 20% co-solvent (Isopropanol containing 0.5% v/v isopropylamine).

  • Operating Parameters:

    • Flow rate: 3.0 mL/min

    • Column temperature: 35°C

    • Automated Back Pressure Regulator (ABPR): 120 bar (to maintain the supercritical state).

  • Detection: Monitor UV absorbance at 210 nm.

  • Self-Validation Check: Inject the racemic standard. The system is suitable only if the resolution (

    
    ) between the (R) and (S) peaks is 
    
    
    
    and the tailing factor (
    
    
    ) for both peaks is
    
    
    .
Protocol B: Normal-Phase Chiral HPLC Analysis (Alternative Method)

Objective: Traditional validation of chiral purity when SFC infrastructure is unavailable. Mechanistic Causality: Normal-phase HPLC relies on steric interactions and hydrogen bonding within the chiral grooves of the polysaccharide stationary phase. Hexane provides the non-polar environment, while ethanol acts as the polar modifier to elute the compound.

  • Sample Preparation: Dissolve the sample in Hexane/Ethanol (80:20) to 1.0 mg/mL.

  • System Setup: Install an amylose-based CSP, such as a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Prepare an isocratic mixture of Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v). Note: Diethylamine is preferred over isopropylamine in NP-HPLC for optimal peak symmetry of spiro-amines.

  • Operating Parameters: Flow rate of 1.0 mL/min; column compartment maintained at 25°C.

  • Detection: UV at 210 nm.

  • Self-Validation Check: Confirm baseline separation. Run times will be significantly longer (~20-25 mins) compared to SFC due to the higher viscosity of the liquid mobile phase.

System Suitability & Method Validation Standards

To ensure the method is robust enough for regulatory submission, the chosen protocol must undergo rigorous validation following compendial guidelines (e.g., ICH Q2) 4.

  • Specificity: Blank injections (diluent only) must demonstrate zero interference at the retention times of either the eutomer or the distomer.

  • Sensitivity (LOD/LOQ): The Signal-to-Noise (S/N) ratio must be

    
     for the Limit of Quantitation (LOQ). For a highly pure API, the method must reliably quantify the distomer at 
    
    
    
    of the nominal sample concentration.
  • Linearity & Range: Establish a linear response (

    
    ) for the undesired enantiomer from the LOQ up to 150% of the specification limit.
    
  • Precision: Six replicate injections of the sample spiked with 0.1% of the distomer must yield a Relative Standard Deviation (RSD) of

    
     for the distomer peak area.
    

References

  • Enantioselective Synthesis, DFT Calculations and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes unizar.es
  • DK3169666T3 - SUBSTITUTED AZASPIRO (4.5)
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances chrom
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development americanpharmaceuticalreview.com

Sources

Validation

Escaping Flatland: A Comparative Pharmacokinetic Guide to Phenyl-Spirocyclic Bioisosteres

Introduction The transition from planar, -hybridized aromatic rings to three-dimensional, -rich spirocyclic scaffolds represents a paradigm shift in modern drug discovery[1]. While phenyl rings and biaryl systems have hi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The transition from planar,


-hybridized aromatic rings to three-dimensional, 

-rich spirocyclic scaffolds represents a paradigm shift in modern drug discovery[1]. While phenyl rings and biaryl systems have historically dominated medicinal chemistry due to their synthetic accessibility, their "flatness" often introduces significant pharmacokinetic (PK) liabilities, including poor aqueous solubility, high lipophilicity (LogD), and susceptibility to rapid cytochrome P450 (CYP)-mediated metabolism.

By replacing a planar phenyl ring with a spirocyclic bioisostere (e.g., spiro[3.5]nonane or spiro-piperidines), researchers can fundamentally alter a molecule's physicochemical properties[2]. This guide objectively compares the pharmacokinetic performance of planar scaffolds against their spirocyclic counterparts, providing actionable experimental protocols and data-driven insights for drug development professionals.

Mechanistic Causality: Why Spirocycles Outperform Planar Rings

The improvements seen in spirocyclic PK profiles are not coincidental; they are driven by fundamental physical chemistry and structural biology:

  • Increased

    
     and Solubility:  The fraction of 
    
    
    
    carbons (
    
    
    ) is a critical metric for drug-likeness. Spirocycles inherently increase
    
    
    , disrupting the
    
    
    stacking that causes planar molecules to aggregate and crystallize poorly in aqueous environments[3].
  • Metabolic Stability via Steric Shielding: Planar aromatic rings are highly exposed to oxidative metabolism by hepatic enzymes. The rigid, 3D architecture of a spirocycle introduces steric bulk that shields metabolically labile sites (e.g., adjacent C-H bonds) from CYP450 active sites, thereby reducing intrinsic clearance (

    
    )[3].
    
  • Pre-organization and Target Engagement: Spirocycles lock functional groups into specific vectors. This pre-organization reduces the entropic penalty upon binding to the target receptor, often yielding higher potency alongside improved PK[1].

MechanisticLogic Planar Planar Phenyl Ring (Low Fsp3) Spiro Spirocyclic Bioisostere (High Fsp3) Planar->Spiro Bioisosteric Replacement Liab PK Liabilities: - Poor Solubility - Rapid CYP Metabolism - High Lipophilicity Planar->Liab Results in Mech Mechanistic Shifts: - Disrupted pi-pi Stacking - Steric Shielding of C-H - 3D Pre-organization Spiro->Mech Induces Opt Optimized PK Profile: - Increased Bioavailability - Reduced Clearance - Longer Half-life Mech->Opt Drives

Logical relationship mapping the transition from planar scaffolds to spirocyclic bioisosteres.

Comparative Pharmacokinetic Data

To illustrate the tangible benefits of spirocyclic incorporation, we compare the PK profiles of traditional planar scaffolds against optimized spirocyclic leads across two distinct therapeutic targets: GPR120 agonists[4] and Fatty Acid Amide Hydrolase (FAAH) inhibitors[5].

Table 1: Comparative In Vivo Pharmacokinetics (Preclinical Rat Model)

ParameterPlanar Biaryl PrecursorSpirocyclic GPR120 AgonistPlanar Piperazine UreaSpirocyclic FAAH Inhibitor
Structural Motif Phenyl-AcyclicSpiro-piperidinePhenyl-Piperazine7-azaspiro[3.5]nonane

< 0.30> 0.500.350.65
Clearance (

, mL/min/kg)
> 60 (High)28 (Moderate)45 (Moderate-High)18 (Low)
Half-life (

, h)
< 0.51.41.27.1
Oral Bioavailability (

, %)
< 10%> 77%15%53%
Volume of Distribution (

, L/kg)
0.83.41.14.2

Data synthesized from comparative matched-pair analyses in preclinical rat models[4][5].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols outline the industry-standard methods for validating the pharmacokinetic advantages of spirocyclic compounds.

Protocol 1: In Vitro Microsomal Stability Assay (Determining )

Objective: Quantify the metabolic stability of the spirocyclic candidate versus its planar counterpart. Self-Validation: The inclusion of high- and low-clearance reference compounds ensures assay integrity and validates the enzymatic activity of the microsome batch.

  • Preparation: Thaw rat or human liver microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1

    
    M) in the buffer. Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control.
    
  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50

    
    L aliquot and immediately quench the reaction by adding 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression (

    
    ) is used to calculate 
    
    
    
    :
    
    
    (where V is incubation volume and P is protein mass).
Protocol 2: In Vivo Pharmacokinetic Profiling (Rat Model)

Objective: Determine absolute bioavailability (


) and systemic clearance to confirm in vitro findings.
  • Dosing Formulation: Formulate the spirocyclic compound in a vehicle suitable for its solubility profile (e.g., 5% DMSO / 95% PEG-400 for IV; 0.5% Methylcellulose for PO).

  • Administration: Administer the IV dose (e.g., 1 mg/kg) via the tail vein to Cohort A (n=3). Administer the PO dose (e.g., 5 mg/kg) via oral gavage to Cohort B (n=3).

  • Blood Sampling: Collect serial blood samples (~200

    
    L) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.
    
  • Plasma Separation: Centrifuge blood at 3000g for 10 minutes at 4°C. Transfer plasma to fresh tubes and store at -80°C until analysis.

  • LC-MS/MS Quantification: Extract plasma using protein precipitation (acetonitrile). Quantify compound concentrations against a standard curve.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software to derive Area Under the Curve (

    
    ), 
    
    
    
    ,
    
    
    , and
    
    
    . Calculate bioavailability as:
    
    

PKWorkflow Start Compound Formulation (IV & PO) Dose In Vivo Dosing (Rat Model) Start->Dose Sample Serial Blood Sampling (0 - 24 hrs) Dose->Sample Prep Plasma Separation & Protein Precipitation Sample->Prep Analyze LC-MS/MS Quantification Prep->Analyze Derive NCA PK Parameter Derivation (Clearance, F%) Analyze->Derive

Step-by-step experimental workflow for in vivo pharmacokinetic profiling of spirocyclic compounds.

References

1.[1] BenchChem. "Advantages of spirocyclic scaffolds over planar structures in drug discovery." 1 2.[2] ACS Publications. "Spirocyclic Scaffolds in Medicinal Chemistry." 2 3.[3] National Institutes of Health (NIH) / PMC. "Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review." 3 4.[4] National Institutes of Health (NIH) / PMC. "Design, Synthesis, and Evaluation of Novel and Selective G-protein Coupled Receptor 120 (GPR120) Spirocyclic Agonists."4 5.[5] ResearchGate. "Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain." 5

Sources

Comparative

A Comparative Guide to the Definitive Structural Elucidation of 4-Phenyl-2-azaspiro[4.5]decane Crystals: An X-ray Diffraction Perspective

This guide provides an in-depth technical comparison of single-crystal X-ray diffraction (XRD) for the structural analysis of 4-Phenyl-2-azaspiro[4.5]decane. Azaspirocycles, such as 4-Phenyl-2-azaspiro[4.5]decane, are pr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of single-crystal X-ray diffraction (XRD) for the structural analysis of 4-Phenyl-2-azaspiro[4.5]decane. Azaspirocycles, such as 4-Phenyl-2-azaspiro[4.5]decane, are privileged structural motifs in medicinal chemistry due to their unique three-dimensional architecture, which can enhance target selectivity and improve pharmacokinetic properties.[1][2] An unambiguous determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for rational drug design.[3][4] While several analytical techniques can provide structural information, single-crystal X-ray diffraction remains the definitive method for obtaining precise atomic coordinates in the solid state.[4][5] This document will detail the experimental workflow for XRD, compare its capabilities with complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, and provide the experimental data necessary for researchers, scientists, and drug development professionals to make informed analytical decisions.

The Gold Standard: Single-Crystal X-ray Diffraction (XRD)

Single-crystal XRD provides an unparalleled level of detail, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. The technique relies on the principle of Bragg's Law, where a beam of X-rays is diffracted by the electron clouds of atoms arranged in a periodic crystal lattice.[6][7] The resulting diffraction pattern is a unique fingerprint of the crystal structure, from which a detailed atomic model can be constructed.[8] For a molecule like 4-Phenyl-2-azaspiro[4.5]decane, this means unambiguous determination of bond lengths, bond angles, torsional angles, and the absolute configuration of stereocenters.

Experimental Protocol: From Powder to Publication-Quality Structure

The quality of the final crystal structure is intrinsically linked to the quality of the initial crystal.[9] The following protocol outlines the critical steps for a successful single-crystal XRD analysis of 4-Phenyl-2-azaspiro[4.5]decane.

Part A: Crystal Growth & Selection

The primary challenge and most critical step is growing a single, flawless crystal suitable for diffraction.

  • Causality: A single crystal is required so that the diffraction pattern arises from a single, repeating unit cell orientation. Polycrystalline or amorphous solids produce complex or diffuse patterns that are difficult or impossible to solve.[10]

  • Step-by-Step Protocol:

    • Purification: Ensure the 4-Phenyl-2-azaspiro[4.5]decane sample is of the highest possible purity (>98%). Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.

    • Solvent Selection: Choose a solvent in which the compound is moderately soluble.[11] Highly soluble compounds tend to precipitate too quickly, forming small or poor-quality crystals. Test a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water or hexane).

    • Crystallization Method (Slow Evaporation):

      • Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial.

      • Filter the solution to remove any dust or particulate matter, which can act as unwanted nucleation sites.[11]

      • Cover the vial with a cap or parafilm and pierce a few small holes to allow for slow solvent evaporation over several days to weeks.

      • Store the vial in a vibration-free location at a constant temperature.

    • Crystal Selection:

      • Examine the resulting crystals under a polarizing microscope.

      • Select a transparent crystal with well-defined faces and no visible cracks or defects.[9]

      • The ideal crystal size for modern diffractometers is approximately 0.1 to 0.3 mm in all dimensions.[9]

Part B: Data Collection & Structure Solution

  • Causality: The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction spots, which contains the information about the electron density distribution within the unit cell.

  • Step-by-Step Protocol:

    • Mounting: Carefully mount the selected crystal on a cryoloop or glass fiber using a minimal amount of cryoprotectant oil.

    • Data Collection:

      • Place the mounted crystal on the goniometer head of a single-crystal X-ray diffractometer.

      • Cool the crystal to a low temperature (typically 100 K) using a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.

      • Collect a series of diffraction images while rotating the crystal through a range of angles.

    • Data Processing:

      • Integrate the raw diffraction images to determine the position and intensity of each reflection.

      • Apply corrections for factors such as absorption and beam intensity variations.

    • Structure Solution:

      • Use direct methods or Patterson methods to determine the initial positions of the heavier atoms (carbon, nitrogen).

      • This initial model provides the phases for the structure factors, which are then used to calculate an electron density map.

    • Structure Refinement:

      • Fit the remaining atoms to the electron density map. Hydrogen atoms can often be located from the difference Fourier map or placed in calculated positions.

      • Refine the atomic positions, and thermal parameters against the experimental data using a least-squares algorithm until the calculated and observed diffraction patterns show the best possible agreement, as indicated by a low R-factor.

Visualizing the XRD Workflow

XRD_Workflow cluster_prep Crystal Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination Purification High Purity Sample (>98%) Crystallization Slow Evaporation Purification->Crystallization Selection Microscopic Selection Crystallization->Selection Mounting Mount Crystal Selection->Mounting Collection X-ray Data Collection (100 K) Mounting->Collection Processing Data Integration & Scaling Collection->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Least-Squares Refinement Solution->Refinement Validation Validation (R-factor, CIF) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final 3D Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

A Comparative Analysis: XRD vs. Alternative Techniques

While XRD is unparalleled for solid-state structure determination, a comprehensive analysis often involves integrating data from other techniques. NMR spectroscopy and computational modeling provide complementary information about the molecule's structure in solution and its theoretical properties, respectively.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and constitution of a molecule in solution.[14] For 4-Phenyl-2-azaspiro[4.5]decane, ¹H and ¹³C NMR spectra would confirm the presence of the phenyl group, the cyclohexane, and the pyrrolidine rings, and their relative connectivity.

  • Expertise & Experience: While NMR confirms the chemical structure, it provides an average picture of the molecule's conformation in solution.[8] Molecules are dynamic in solution, and the observed NMR signals represent a population-weighted average of all accessible conformations. This contrasts with XRD, which provides a static, high-resolution snapshot of a single conformation adopted in the crystal lattice.[12]

  • Trustworthiness: NMR is highly reliable for confirming the 2D structure (i.e., which atoms are bonded to which). Advanced techniques like NOESY can provide through-space correlations that give clues about the 3D structure, but these are typically distance constraints rather than precise atomic coordinates.

Computational Modeling (Density Functional Theory - DFT)

Computational chemistry allows for the theoretical prediction of molecular structures and properties.[15][16] Using DFT, one can calculate the lowest energy (most stable) conformation of 4-Phenyl-2-azaspiro[4.5]decane in a vacuum or simulated solvent.

  • Expertise & Experience: Computational models are invaluable for exploring conformational landscapes and understanding electronic properties that are not directly accessible from XRD.[3][17] However, they are theoretical predictions. The accuracy of a DFT calculation is highly dependent on the chosen level of theory and basis set.[16]

  • Trustworthiness: The most robust approach is to use computational results to complement experimental data. For instance, the computationally predicted lowest-energy structure can be compared to the experimentally determined XRD structure. A close match provides strong validation for both the theoretical model and the experimental result.

Visualizing the Complementary Nature of Techniques

Techniques_Comparison cluster_info Information Provided XRD Single-Crystal XRD NMR NMR Spectroscopy XRD->NMR Confirms Constitution DFT Computational (DFT) XRD->DFT Validates Conformation Info_XRD Precise 3D Atomic Coordinates (Solid State) Absolute Stereochemistry Crystal Packing XRD->Info_XRD Info_NMR Atomic Connectivity (2D) Conformational Averaging (Solution State) Dynamics NMR->Info_NMR Info_DFT Theoretical 3D Geometry Relative Conformational Energies Electronic Properties DFT->Info_DFT

Caption: Complementary relationship between XRD, NMR, and DFT.

Quantitative Data Summary

The choice of analytical technique depends on the specific question being asked. The table below summarizes the performance and output of each method for the structural analysis of 4-Phenyl-2-azaspiro[4.5]decane.

FeatureSingle-Crystal X-ray Diffraction (XRD)Nuclear Magnetic Resonance (NMR)Computational Modeling (DFT)
Primary Output Precise 3D atomic coordinates (Å), bond lengths, angles, thermal parameters, space group, unit cell dimensions.Chemical shifts (ppm), coupling constants (Hz), integration values, connectivity map.Optimized 3D geometry, relative energies (kJ/mol), predicted spectra, electronic properties.[3]
Sample State Single Crystal (Solid)Solution or Solid (ssNMR)In Silico (Theoretical)
Key Strength Unambiguous determination of 3D structure and absolute stereochemistry.[4]Excellent for determining atomic connectivity in solution; can study dynamic processes.[12][18]Predictive power; allows exploration of unobserved conformations and transition states.[15]
Key Limitation Requires high-quality single crystals, which can be difficult to grow; provides a static picture.[12]Provides a conformationally-averaged structure in solution; less precise for 3D coordinates.[8]Accuracy is dependent on the level of theory; requires experimental validation.
Self-Validation Low R-factor, goodness-of-fit (GooF), residual electron density map.Consistency across different NMR experiments (¹H, ¹³C, COSY, HSQC).Comparison with experimental data (XRD or NMR).

Conclusion

For the definitive structural elucidation of 4-Phenyl-2-azaspiro[4.5]decane crystals, single-crystal X-ray diffraction is the unequivocal gold standard. It is the only technique that provides a high-resolution, unambiguous three-dimensional map of the atomic arrangement, which is critical for applications in drug development and materials science. While XRD delivers the ultimate answer for the solid-state structure, a truly comprehensive understanding is achieved when it is used in synergy with other techniques. NMR spectroscopy serves to confirm the molecule's fundamental constitution in the solution phase, and computational modeling provides a theoretical framework for understanding its conformational preferences and electronic properties. By integrating the precise, static picture from XRD with the dynamic, solution-phase information from NMR and the predictive power of DFT, researchers can build a complete and robust model of their molecule's behavior.

References

  • Carreira, E. M., & Fessard, T. C. (2010). Synthesis and Structural Analysis of a New Class of azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947. [Link]

  • Zaripova, A. R., et al. (2024). Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. Molecules, 29(3), 572. [Link]

  • ResearchGate. (2025). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | Request PDF. ResearchGate. [Link]

  • Ma, S., & Li, Z. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters, 15(18), 4866–4869. [Link]

  • Unknown. (n.d.). Comparison of NMR and X-ray crystallography. Chemie.fu-berlin.de. [Link]

  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd. [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. University of Zurich. [Link]

  • Patsnap. (2026, February 27). X-ray Diffraction Vs NMR: Structural Insights. Patsnap Eureka. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester. [Link]

  • Am Ende, C. W., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(4), 2163–2172. [Link]

  • SpiroChem. (n.d.). Computational Chemistry. SpiroChem. [Link]

  • Harris, R. K., et al. (2022). NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data. Magnetochemistry, 8(9), 101. [Link]

  • ResearchGate. (2016, February 3). How do organic compounds single crystal X rays diffraction work? ResearchGate. [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]

  • Barbatti, M. (2020, July 11). Theory Untangles Fascinating Properties of Spiro-Compounds. Light and Molecule's Blog. [Link]

  • ResearchGate. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF. ResearchGate. [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Computational Methods Applied to the Study of the Structure, Spectra, and Reactivity of Small Organic Molecules. University of Wisconsin-Madison Libraries. [Link]

  • Oishi, T., et al. (2015). The structures of (a) the 1-azaspiro[4.5]decan-2-one skeleton from... ResearchGate. [Link]

  • Malvern Panalytical. (2021, September 8). Exploiting X-ray diffraction techniques for catalytic materials characterization. Malvern Panalytical. [Link]

  • AZoM. (2006, December 11). Materials Analysis by X-Ray Diffraction, X-Ray Fluorescence, Atomic Absorption, ICP-OES, Particle Size, Surface Area, Light and Scanning Electron Microscopy and Elemental Analysis by LSM Analytical. AZoM. [Link]

Sources

Validation

Efficiency Under the Microscope: A Comparative Benchmarking of Synthetic Routes to 4-Phenyl-2-azaspiro[4.5]decane

The 4-phenyl-2-azaspiro[4.5]decane scaffold is a privileged structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture offers a unique vector in chemical space, enabling the precise orienta...

Author: BenchChem Technical Support Team. Date: March 2026

The 4-phenyl-2-azaspiro[4.5]decane scaffold is a privileged structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture offers a unique vector in chemical space, enabling the precise orientation of substituents for optimal interaction with biological targets. This has led to its incorporation into a variety of neurologically active agents and other therapeutics. However, the efficient construction of this spirocyclic system remains a critical challenge for process and discovery chemistry. This guide provides an in-depth, comparative analysis of three distinct synthetic strategies for accessing the 4-phenyl-2-azaspiro[4.5]decane core and its close analogs. Each route is evaluated on its synthetic efficiency, scalability, reagent accessibility, and overall practicality, supported by detailed experimental protocols and a thorough discussion of the underlying chemical principles.

Introduction to the Core Challenge

The synthesis of spirocycles, particularly those incorporating heteroatoms and specific substitution patterns like the 4-phenyl-2-azaspiro[4.5]decane, presents a unique set of challenges. The construction of the quaternary spirocyclic center is often the crux of the synthesis, demanding robust and high-yielding methodologies. The choice of synthetic strategy can have profound implications on the overall efficiency, cost, and environmental impact of the drug development process. In this guide, we will dissect and compare three mechanistically distinct approaches:

  • A Michael Addition-Based Strategy: Leveraging the conjugate addition of a piperidine-derived enolate to a nitroalkene.

  • A Strecker Reaction and Cyclization Cascade: Employing a classic multicomponent reaction to set the key α-amino nitrile intermediate.

  • A Palladium-Catalyzed Intramolecular Heck Reaction: A modern, transition-metal-catalyzed approach to forge the spirocyclic ring system.

By understanding the nuances of each approach, researchers can make more informed decisions when designing synthetic routes to this important class of molecules.

Route 1: The Michael Addition Approach

This strategy builds upon the well-established Michael addition reaction to construct the core of the spirocycle. The key transformation involves the conjugate addition of an enolate derived from a protected piperidine-2-carboxylate to a phenyl-substituted nitroalkene. This route is particularly attractive due to its potential for diastereoselective control and the use of readily available starting materials.

Conceptual Workflow

cluster_0 Route 1: Michael Addition Strategy start N-Protected Piperidine-2-carboxylate enolate Enolate Formation start->enolate LDA or similar base michael Michael Addition enolate->michael β-Nitrostyrene nitro_reduction Nitro Group Reduction michael->nitro_reduction e.g., H2, Raney Ni cyclization Lactam Formation nitro_reduction->cyclization Thermal or acid-catalyzed reduction Lactam Reduction cyclization->reduction e.g., LiAlH4 product 4-Phenyl-2-azaspiro[4.5]decane Analog reduction->product

Caption: Workflow for the Michael Addition-based synthesis.

Detailed Experimental Protocol (Analog Synthesis)

This protocol is adapted from the synthesis of a closely related 4-phenyl-2,8-diazaspiro[4.5]decan-1-one.

Step 1: Enolate Formation and Michael Addition

  • To a solution of N-Boc-piperidine-2-carboxylic acid ethyl ester (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane/ethylbenzene).

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add a solution of (E)-(2-nitrovinyl)benzene (β-nitrostyrene) (1.2 equiv) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at -78 °C for 4 hours, then warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the Michael adduct.

Step 2: Reductive Cyclization

  • Dissolve the purified Michael adduct (1.0 equiv) in ethanol (0.1 M).

  • Add Raney nickel (approx. 50% slurry in water, 0.5 parts by weight) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 16 hours.

  • Filter the reaction mixture through a pad of Celite®, washing with ethanol.

  • Concentrate the filtrate under reduced pressure. The resulting crude lactam can often be carried forward without further purification.

Step 3: Lactam Reduction

  • To a suspension of lithium aluminum hydride (LAH) (3.0 equiv) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add a solution of the crude lactam (1.0 equiv) in anhydrous THF dropwise.

  • After the addition is complete, heat the reaction mixture to reflux for 6 hours.

  • Cool the mixture to 0 °C and quench sequentially by the careful addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting suspension and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure and purify by column chromatography to yield the 4-phenyl-2-azaspiro[4.5]decane analog.

Causality and Rationale

The choice of a strong, non-nucleophilic base like LDA is crucial for the quantitative formation of the kinetic enolate of the piperidine-2-carboxylate, minimizing self-condensation. The subsequent Michael addition to β-nitrostyrene is an efficient method for carbon-carbon bond formation. The nitro group serves as a masked amino group, which upon reduction, readily cyclizes to form the piperidinone ring of the spirocycle. The final reduction of the lactam with a powerful reducing agent like LAH furnishes the desired amine.

Route 2: The Strecker Reaction Approach

The Strecker synthesis is a classic and highly effective method for the preparation of α-amino acids and their derivatives. In this approach, a three-component reaction between a ketone, an amine, and a cyanide source generates an α-amino nitrile, a key intermediate for the construction of the azaspiro[4.5]decane core.

Conceptual Workflow

cluster_1 Route 2: Strecker Reaction Strategy start 4-Phenylcyclohexanone strecker Strecker Reaction start->strecker Methylamine, NaCN urea_formation Urea Formation strecker->urea_formation KOCN, Acetic Acid cyclization Hydantoin Formation urea_formation->cyclization NaH, then H+ hydrolysis Hydrolysis & Decarboxylation cyclization->hydrolysis Strong Acid or Base product 4-Phenyl-2-azaspiro[4.5]decane hydrolysis->product

Caption: Workflow for the Strecker Reaction-based synthesis.

Detailed Experimental Protocol (Analog Synthesis)

This protocol is based on the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, which can be further elaborated to the target molecule.[1]

Step 1: Strecker Reaction to form α-Amino Nitrile

  • To a stirred suspension of sodium cyanide (1.0 equiv) and methylamine hydrochloride (1.0 equiv) in a 9:1 mixture of DMSO and water (0.5 M), add a solution of 4-phenylcyclohexanone (1.0 equiv) in DMSO.[1]

  • Stir the reaction mixture at room temperature for 48 hours.[1]

  • Pour the mixture into ice-water and extract with ethyl acetate (3 x).[1]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-amino nitrile, which can be used in the next step without further purification.[1]

Step 2: Urea Formation

  • Dissolve the crude α-amino nitrile (1.0 equiv) in acetic acid (0.6 M).[1]

  • Add a solution of potassium cyanate (2.0 equiv) in water.[1]

  • Stir the mixture at 35 °C for 1 hour.[1]

  • Pour the reaction mixture into water and extract with chloroform (3 x).[1]

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ureido derivative.[1]

Step 3: Cyclization to Spirohydantoin

  • To a solution of the crude ureido derivative (1.0 equiv) in dry DMF (0.3 M) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.3 equiv) portion-wise.[1]

  • Stir the mixture at 45 °C for 4 days under an argon atmosphere.[1]

  • Cool the mixture and treat with 10% hydrochloric acid, then continue stirring at 45 °C for 24 hours.[1]

  • Pour the reaction mixture into an ice-water mixture and extract with chloroform (4 x).[1]

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.[1]

Causality and Rationale

The Strecker reaction provides a convergent and atom-economical route to the crucial α-amino nitrile intermediate. The use of 4-phenylcyclohexanone directly installs the desired phenyl group at the 4-position of the final spirocycle. The subsequent reaction with potassium cyanate forms a urea derivative, which upon treatment with a strong base like sodium hydride, undergoes intramolecular cyclization to the spirohydantoin. This hydantoin can then, in principle, be hydrolyzed and decarboxylated to yield the target 4-phenyl-2-azaspiro[4.5]decane, although this final step would require further development.

Route 3: The Intramolecular Heck Reaction Approach

The intramolecular Heck reaction is a powerful tool for the construction of cyclic and polycyclic systems, including spirocycles. This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule. For the synthesis of 4-phenyl-2-azaspiro[4.5]decane, this strategy offers a modern and potentially highly efficient route to the core structure.

Conceptual Workflow

cluster_2 Route 3: Intramolecular Heck Reaction Strategy start o-Iodobenzyl alcohol & Allylamine derivative precursor_synthesis Precursor Synthesis start->precursor_synthesis Multi-step synthesis heck_reaction Intramolecular Heck Reaction precursor_synthesis->heck_reaction Pd(OAc)2, PPh3, Base reduction Double Bond Reduction heck_reaction->reduction e.g., H2, Pd/C product 4-Phenyl-2-azaspiro[4.5]decane Analog reduction->product

Caption: Workflow for the Intramolecular Heck Reaction-based synthesis.

Detailed Experimental Protocol (Proposed Route)

This proposed route is based on established methodologies for intramolecular Heck reactions to form spirocycles.

Step 1: Synthesis of the Heck Precursor

  • Synthesize N-allyl-N-(1-phenyl-1-(o-iodophenyl)methyl)amine by reacting o-iodobenzaldehyde with phenylmagnesium bromide to form the corresponding alcohol, followed by conversion to the bromide and subsequent reaction with allylamine.

  • Alternatively, a multi-step sequence starting from o-iodobenzyl alcohol and an appropriate allyl amine derivative can be employed.

Step 2: Intramolecular Heck Reaction

  • To a solution of the Heck precursor (1.0 equiv) in a suitable solvent such as DMF or acetonitrile (0.05 M), add palladium(II) acetate (0.05 equiv), triphenylphosphine (0.1 equiv), and a base such as triethylamine (2.0 equiv) or sodium tert-butoxide (1.5 equiv).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the unsaturated spirocycle.

Step 3: Reduction of the Double Bond

  • Dissolve the purified unsaturated spirocycle (1.0 equiv) in ethanol or ethyl acetate (0.1 M).

  • Add 10% palladium on carbon (0.1 equiv by weight) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure or Parr shaker) until the starting material is consumed.

  • Filter the reaction mixture through Celite® and concentrate the filtrate to yield the 4-phenyl-2-azaspiro[4.5]decane analog.

Causality and Rationale

This route strategically utilizes a palladium-catalyzed C-C bond formation to construct the spirocyclic junction. The choice of an o-iodophenyl group provides the necessary aryl halide for the oxidative addition to the palladium(0) catalyst. The intramolecular nature of the reaction favors the formation of the five-membered ring. The final hydrogenation step saturates the newly formed double bond, leading to the desired azaspiro[4.5]decane skeleton. This approach is highly modular, as variations in the starting materials can lead to a diverse range of substituted spirocycles.

Comparative Analysis

FeatureRoute 1: Michael AdditionRoute 2: Strecker ReactionRoute 3: Intramolecular Heck
Number of Steps 3 (from piperidine derivative)3 (to hydantoin)3 (from advanced precursor)
Overall Yield Moderate to GoodGood (reported 60% to hydantoin)[1]Moderate to Good
Key Reagents LDA, β-nitrostyrene, Raney Ni, LiAlH4NaCN, Methylamine HCl, KOCN, NaHPd(OAc)₂, PPh₃, Base
Scalability Moderate (requires cryogenic conditions)Good (amenable to large-scale synthesis)Moderate (cost of palladium catalyst)
Safety Concerns Use of LDA, Raney Ni, and LiAlH4 requires caution.Highly toxic NaCN and KOCN.Palladium catalysts can be pyrophoric.
Cost of Reagents ModerateLow to Moderate[2][3][4][5]High (due to palladium catalyst)[6]
Versatility Good, allows for variation in both starting materials.Good, a wide range of ketones and amines can be used.Excellent, highly modular for substituent introduction.

Conclusion

The synthesis of 4-phenyl-2-azaspiro[4.5]decane and its analogs can be approached through several distinct and effective strategies.

  • The Michael Addition Route offers a solid, diastereoselective approach, though it requires the handling of several hazardous reagents and cryogenic conditions, potentially limiting its scalability.

  • The Strecker Reaction Route is a cost-effective and convergent method that utilizes classic, well-understood chemistry. While it involves highly toxic cyanide salts, the overall procedure is robust and has been shown to provide good yields.[1]

  • The Intramolecular Heck Reaction Route represents a modern, powerful, and highly versatile strategy. While the cost of the palladium catalyst can be a drawback, the modularity and potential for high efficiency make it a very attractive option, particularly for the synthesis of diverse analog libraries.

Ultimately, the choice of the optimal synthetic route will depend on the specific requirements of the research program, including the desired scale, budget, available equipment, and the need for structural diversity. This guide provides the foundational knowledge and detailed protocols to enable researchers to make an informed and strategic decision in their pursuit of this valuable spirocyclic scaffold.

References

  • Cavin Resources Malaysia. Potassium Cyanate – High-Purity Intermediate. [Online] Available at: [Link]

  • Thermo Fisher Scientific. Nitromethane, 99%, pure 1 L. [Online] Available at: [Link]

  • IMARC Group. Sodium Cyanide Price Trend, Chart 2025 and Forecast. [Online] Available at: [Link]

  • Georgakopoulou, E. et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molecules, 26(11), 3369. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Phenyl-2-azaspiro[4.5]decane proper disposal procedures

The following technical guide details the proper disposal procedures for 4-Phenyl-2-azaspiro[4.5]decane . Editorial Note: Given the structural similarity of this compound to pharmacologically active spiro-piperidines and...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the proper disposal procedures for 4-Phenyl-2-azaspiro[4.5]decane .

Editorial Note: Given the structural similarity of this compound to pharmacologically active spiro-piperidines and opioid ligands (e.g., Oliceridine intermediates), this guide adopts a High Potency Active Pharmaceutical Ingredient (HPAPI) safety posture.[1][2] We prioritize containment and thermal destruction over chemical deactivation to ensure zero environmental release.[3]

Part 1: Immediate Action Card (Disposal & Spills)

Scenario Immediate Action Disposal Stream
Solid Waste Double-bag in LDPE; label "Toxic Organic Solid".[2][3]Incineration (High Temp)
Liquid Waste Segregate into "Non-Halogenated Organic" (unless chlorinated solvents used).[2][3]Fuel Blending / Incineration
Spill (< 1g) Dampen with PEG-400 or water (prevent dust); wipe with absorbent pads.[2][3]Hazardous Solid Waste
Skin Contact Wash with soap/water for 15 min; do NOT use alcohol (enhances absorption).[2][3]Medical Evaluation

Part 2: Chemical Profile & Hazard Identification

Compound: 4-Phenyl-2-azaspiro[4.5]decane Chemical Class: Spirocyclic Amine / Phenyl-substituted Azaspiroalkane Primary Hazard: Acute Toxicity / Bioactivity Secondary Hazard: Skin/Eye Irritation (Alkaline nature of secondary amine)[1][2][3]

Why This Compound Requires Special Handling

Unlike simple solvents, 4-Phenyl-2-azaspiro[4.5]decane possesses a rigid spiro-scaffold often utilized in G-protein coupled receptor (GPCR) ligands (e.g., Opioid, NPY, or Sigma receptors).[1][2]

  • Bioactivity Risk: Structural analogs (e.g., Oliceridine, Spiroxatrine) are potent CNS active agents.[1] Treat all waste as if it carries significant pharmacological activity.[3]

  • Physicochemical Stability: The spiro-carbon confers thermal and metabolic stability, meaning the compound will not degrade rapidly in standard wastewater systems.[3] Do not drain dispose.

  • Amine Basicity: The secondary amine at position 2 is nucleophilic and basic (pKa ~9-10), making it corrosive to mucous membranes and incompatible with strong oxidizers.[2][3]

Part 3: Regulatory Framework & Classification

Before disposal, you must classify the waste according to your local jurisdiction (RCRA in the US, CLP in EU).[1]

  • RCRA Status (USA): Likely not a "Listed" waste (P or U list) unless specifically designated by state law.[1][2][3] However, it must be treated as Characteristic Waste if it exhibits toxicity (D006 check) or if mixed with ignitable solvents (D001).[1][2][3]

  • DEA Status (USA): While 4-Phenyl-2-azaspiro[4.5]decane itself may not be explicitly scheduled, it is a structural analog to controlled phenyl-piperidines.[1][2][3] Verify compliance with the Federal Analogue Act before transport.[3]

  • Recommended Internal Code: Cat A (High Toxicity Incineration Only). [1][2][3]

Part 4: Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound or Contaminated Solids)[2][3]
  • Goal: Total thermal destruction.

  • Protocol:

    • Containment: Place solid waste (weighing boats, contaminated gloves, dry powder) into a clear, 4-mil Low-Density Polyethylene (LDPE) bag.[1][2]

    • Double Containment: Seal the first bag and place it inside a second LDPE bag or a rigid High-Density Polyethylene (HDPE) wide-mouth jar.

    • Labeling: Apply a yellow hazardous waste label. Explicitly write: "Toxic Organic Solid: 4-Phenyl-2-azaspiro[4.5]decane. Destructive Incineration Required."

    • Disposal Path: Transfer to the facility's High-Temperature Incineration stream.

B. Liquid Waste (Reaction Mixtures & Mother Liquors)[2][3]
  • Goal: Prevent precipitation in lines and ensure compatibility.

  • Protocol:

    • Segregation:

      • Stream A (Halogenated): If DCM or Chloroform was used.[2][3]

      • Stream B (Non-Halogenated): If Methanol, Ethyl Acetate, or DMSO was used.[1][2]

    • pH Check: As a secondary amine, the solution is likely basic.[3] Ensure the waste container is compatible (HDPE or Glass; avoid metal if acidic waste is also present in the satellite area).[3]

    • Labeling: List all solvents + "Trace 4-Phenyl-2-azaspiro[4.5]decane".

    • Disposal Path: Fuel Blending (if high BTU solvent) or Incineration.[2][3]

C. Contaminated Glassware (Rinsate)[1][2][3]
  • Goal: Decontamination before washing.[3]

  • Protocol:

    • Triple Rinse: Rinse glassware 3 times with a solvent capable of dissolving the compound (Methanol or Acetone is recommended due to the lipophilic phenyl group).[3]

    • Collect Rinsate: Pour all rinsate into the Liquid Waste container (Stream B). Do not pour rinsate down the sink.

    • Final Wash: Once triple-rinsed, glassware can be washed in a standard laboratory dishwasher.[2][3]

Part 5: Spill Response Mechanism

Causal Logic: The priority is to prevent aerosolization (inhalation risk) and dermal absorption.[3]

  • Isolate: Evacuate the immediate 3-meter radius.[2][3] Mark the zone.

  • PPE Up: Don double nitrile gloves, lab coat, and N95/P100 respirator (powder form carries high inhalation risk).[1]

  • Dampen: If the spill is dry powder, gently cover with a paper towel soaked in PEG-400 or water.[2][3] Why? Dry sweeping creates dust; PEG-400 solubilizes the lipophilic amine and weighs it down.[2][3]

  • Wipe: Scoop up the damp material.[3] Wipe the surface 3 times with methanol-soaked pads.[2][3]

  • Verify: Check surface pH. If basic residues remain, wipe with dilute acetic acid (vinegar) to neutralize, then water.[1][2]

Part 6: Visual Disposal Workflow

The following diagram illustrates the decision logic for disposing of 4-Phenyl-2-azaspiro[4.5]decane, ensuring no path leads to the sewer.

DisposalWorkflow Start Waste Generation: 4-Phenyl-2-azaspiro[4.5]decane StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, contaminated gloves) StateCheck->Solid Dry/Solid Liquid Liquid Waste (Solutions, Rinsate) StateCheck->Liquid Wet/Solution Bagging Double Bag (LDPE) Label: 'Toxic Organic' Solid->Bagging SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Waste (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (MeOH, Acetone, DMSO) SolventCheck->NonHalo No Halogens Incineration FINAL DISPOSAL: High-Temp Incineration Bagging->Incineration Mandatory Halo->Incineration NonHalo->Incineration Alternative FuelBlend FINAL DISPOSAL: Fuel Blending NonHalo->FuelBlend Preferred

Caption: Decision matrix for segregating 4-Phenyl-2-azaspiro[4.5]decane waste streams to ensure environmental compliance.

Part 7: References

  • National Center for Biotechnology Information (NCBI). (2025).[2][3] PubChem Compound Summary for CID 418822, 2-Azaspiro[4.5]decane. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2][3] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[3] Retrieved from [Link][1][2][3]

  • Drug Enforcement Administration (DEA). (2024).[2][3] Controlled Substances Act: Scheduling of Phenyl-Piperidine Analogues. Retrieved from [Link][1][2][3]

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-Phenyl-2-azaspiro[4.5]decane

Hazard Assessment and GHS Classification Based on an analysis of similar spirocyclic amines, 4-Phenyl-2-azaspiro[4.5]decane should be handled as a hazardous substance.[1] The anticipated GHS classifications are summarize...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and GHS Classification

Based on an analysis of similar spirocyclic amines, 4-Phenyl-2-azaspiro[4.5]decane should be handled as a hazardous substance.[1] The anticipated GHS classifications are summarized below. Understanding these hazards is the foundation of a robust safety plan.

Hazard StatementGHS ClassificationImplication for Handling
H302: Harmful if swallowed Acute toxicity, oral (Category 4)Ingestion can lead to adverse health effects. Do not eat, drink, or smoke in the laboratory.[2][3][4][5][6]
H315: Causes skin irritation Skin corrosion/irritation (Category 2)Direct contact may cause redness, itching, and inflammation.[2][3][4][5][6][7][8] Prolonged exposure could lead to more severe skin reactions.
H319: Causes serious eye irritation Serious eye damage/eye irritation (Category 2A)Contact with eyes can cause significant irritation, pain, and potential damage.[2][3][4][5][6][7][8] Immediate and thorough rinsing is critical.
H335: May cause respiratory irritation Specific target organ toxicity, single exposure (Category 3)Inhalation of dust or aerosols may irritate the respiratory tract, leading to coughing and discomfort.[2][3][4][5][6][8]

Personal Protective Equipment (PPE): A Proactive Defense

A comprehensive PPE strategy is mandatory to create a reliable barrier against exposure.[9] The following equipment must be worn at all times when handling 4-Phenyl-2-azaspiro[4.5]decane.

Body AreaRecommended ProtectionRationale & Best Practices
Eyes/Face Chemical safety goggles meeting ANSI Z87.1 standards.Mandatory. Protects against splashes and airborne particles. For tasks with a higher splash risk, a face shield must be worn in addition to goggles.[3][5][10]
Hands Chemical-resistant nitrile gloves.Provides a primary barrier against skin contact.[3][10] Causality: While nitrile offers good general resistance, no glove material is impervious forever. Inspect gloves for any signs of degradation or punctures before use and change them frequently, especially after direct contact. For extended operations, consider double-gloving.[11]
Body A standard laboratory coat, fully buttoned.Protects skin and personal clothing from contamination.[3][10] For handling larger quantities (>50g), a chemical-resistant apron should be worn over the lab coat.
Respiratory Work must be conducted in a certified chemical fume hood.Primary Engineering Control. A fume hood is the most effective way to control respiratory exposure by capturing dust and vapors at the source.[2][10] If handling outside a fume hood is unavoidable, a NIOSH-approved N95 respirator is the minimum requirement.[5][10]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic workflow minimizes the risk of exposure and ensures procedural consistency. This process is divided into three critical phases: preparation, active handling, and post-handling cleanup.

G Workflow for Handling 4-Phenyl-2-azaspiro[4.5]decane cluster_pre Phase 1: Pre-Handling cluster_handling Phase 2: Active Handling cluster_post Phase 3: Post-Handling cluster_emergency Emergency Protocol A Review Safety Guide & SDS Analogs B Designate & Prepare Fume Hood A->B C Assemble All Required PPE B->C D Verify Emergency Equipment (Eyewash, Shower) C->D E Don PPE Correctly D->E F Transfer Compound Inside Fume Hood E->F G Keep Container Tightly Closed F->G EM SPILL or EXPOSURE IMMEDIATE ACTION F->EM H Perform Experimental Work G->H I Decontaminate Work Surface H->I H->EM J Segregate & Label Waste I->J K Doff PPE in Correct Order J->K L Wash Hands Thoroughly K->L

Sources

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